Product packaging for 3,5-Diiodo-4-methoxypyridine(Cat. No.:CAS No. 849359-56-4)

3,5-Diiodo-4-methoxypyridine

Cat. No.: B3029973
CAS No.: 849359-56-4
M. Wt: 360.92
InChI Key: GPDULJDJQYKQJF-UHFFFAOYSA-N
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Description

3,5-Diiodo-4-methoxypyridine (CAS 849359-56-4) is a high-purity chemical building block with a molecular formula of C6H5I2NO and a molecular weight of 360.92 g/mol . This compound is a key synthetic intermediate in medicinal chemistry and drug discovery research, particularly in the development of novel heterocyclic scaffolds. The methoxypyridine motif is a privileged structure in pharmaceutical design, valued for its ability to improve the physicochemical properties of lead compounds, such as enhancing aqueous solubility and fine-tuning lipophilicity . Researchers utilize this diiodinated pyridine derivative as a versatile precursor for metal-catalyzed cross-coupling reactions, including Suzuki and Stille couplings, to generate more complex, functionalized structures for biological evaluation. Its application is especially relevant in the exploration of central nervous system (CNS) targets, where methoxypyridine-derived compounds have demonstrated an ability to cross the blood-brain barrier and access therapeutic targets in vivo . This product is supplied for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5I2NO B3029973 3,5-Diiodo-4-methoxypyridine CAS No. 849359-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diiodo-4-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDULJDJQYKQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676325
Record name 3,5-Diiodo-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849359-56-4
Record name 3,5-Diiodo-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Diiodo-4-methoxypyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Diiodo-4-methoxypyridine is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a pyridine core substituted with two iodine atoms and a methoxy group, renders it a valuable building block for the construction of more complex molecular architectures. The presence of iodine atoms at the 3 and 5 positions provides reactive handles for various cross-coupling reactions, enabling the introduction of diverse functionalities and the synthesis of novel compounds with potential therapeutic applications. This technical guide aims to provide a comprehensive overview of this compound, including its chemical and physical properties, synthesis, safety considerations, and its emerging role in drug discovery and development.

Core Properties of this compound

A thorough understanding of the fundamental properties of a chemical compound is paramount for its effective and safe utilization in a research setting.

Chemical Identification:

IdentifierValue
CAS Number 849359-56-4[1]
Molecular Formula C₆H₅I₂NO
Molecular Weight 360.92 g/mol
IUPAC Name This compound

Physical Properties:

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, some properties can be inferred from supplier information and data for structurally related compounds. It is typically supplied as a solid. For precise applications, experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached from several precursors, with the choice of starting material influencing the overall synthetic strategy. A plausible and efficient method involves the direct iodination of a suitable pyridine precursor. Drawing from established methodologies for the synthesis of related iodinated pyridines, a robust protocol can be designed.

A promising route starts from the readily available 4-hydroxypyridine. This method, adapted from the synthesis of 3,5-diiodo-4-hydroxypyridine, involves a two-step process: di-iodination followed by methylation.

Diagram of the Proposed Synthetic Pathway:

Synthesis_Pathway Start 4-Hydroxypyridine Intermediate 3,5-Diiodo-4-hydroxypyridine Start->Intermediate Iodination (e.g., I₂, NaI, Oxidant) Product This compound Intermediate->Product Methylation (e.g., CH₃I, Base)

Caption: Proposed two-step synthesis of this compound from 4-hydroxypyridine.

Step-by-Step Experimental Protocol:

Part 1: Synthesis of 3,5-Diiodo-4-hydroxypyridine

This protocol is adapted from a patented method for the synthesis of 3,5-diiodo-4-hydroxypyridine.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Charge the flask with 4-hydroxypyridine and a suitable solvent, such as water.

  • Iodinating Agent Preparation: In a separate vessel, prepare the iodinating reagent. A mixture of sodium iodide (NaI) and an oxidizing agent like sodium hypochlorite (NaOCl) in an aqueous solution can be used to generate iodine in situ.

  • Reaction Execution: Slowly add the iodinating agent to the solution of 4-hydroxypyridine with vigorous stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried to yield 3,5-diiodo-4-hydroxypyridine.

Part 2: Methylation of 3,5-Diiodo-4-hydroxypyridine

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 3,5-diiodo-4-hydroxypyridine in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the suspension to deprotonate the hydroxyl group.

  • Methylating Agent Addition: Slowly add a methylating agent, for instance, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated to ensure complete conversion, which can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two key signals:

    • A singlet for the two equivalent aromatic protons at the C2 and C6 positions of the pyridine ring. The chemical shift would be downfield due to the deshielding effect of the electronegative nitrogen atom and iodine atoms.

    • A singlet for the three protons of the methoxy group, typically appearing in the range of 3.5-4.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the different carbon atoms in the molecule:

    • Signals for the two equivalent iodinated carbons (C3 and C5).

    • A signal for the carbon bearing the methoxy group (C4).

    • Signals for the two equivalent carbons adjacent to the nitrogen atom (C2 and C6).

    • A signal for the methoxy carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands corresponding to:

    • C-H stretching vibrations of the aromatic ring and the methoxy group.

    • C=C and C=N stretching vibrations of the pyridine ring.

    • C-O stretching of the methoxy group.

    • C-I stretching vibrations, typically found in the fingerprint region.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 360.92 g/mol . The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two iodine atoms.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific safety data sheet (SDS) is not widely available, information from related iodo- and methoxypyridine compounds can provide guidance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable scaffold in medicinal chemistry. The di-iodo substitution pattern is particularly useful for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel compounds.

While specific applications of this compound are still emerging, its utility can be inferred from the applications of structurally similar compounds. For instance, various iodinated and methoxylated pyridine derivatives have been investigated for a range of biological activities, including as intermediates in the synthesis of agrochemicals and pharmaceuticals.[2][3] The pyridine core is a common motif in many approved drugs, and the introduction of iodo and methoxy groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Potential Therapeutic Areas for Derivatives of this compound:

  • Oncology: As building blocks for the synthesis of kinase inhibitors or other anti-cancer agents.

  • Infectious Diseases: For the development of novel antibacterial or antiviral compounds.

  • Neuroscience: In the synthesis of ligands for receptors and ion channels in the central nervous system.

Workflow for Utilizing this compound in a Drug Discovery Program:

Drug_Discovery_Workflow cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Screening & Optimization A This compound B Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) A->B D Compound Library B->D C Diverse Building Blocks C->B E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization (SAR) F->G H Candidate Selection G->H

Caption: A generalized workflow illustrating the use of this compound in a drug discovery pipeline.

Conclusion

This compound is a chemical entity with considerable potential as a versatile building block in organic synthesis and medicinal chemistry. Its well-defined structure, featuring reactive iodine atoms, provides a platform for the generation of diverse compound libraries for drug discovery programs. While further characterization of its physical and spectral properties is warranted, the synthetic routes to this compound are accessible. As research into novel therapeutics continues to expand, the utility of specialized intermediates like this compound is expected to grow, making it a valuable tool for scientists and researchers in the pharmaceutical and chemical industries.

References

3,5-Diiodo-4-methoxypyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Diiodo-4-methoxypyridine for Advanced Research

Introduction

This compound is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique electronic and steric properties, imparted by the two iodine atoms flanking a methoxy group on the pyridine ring, make it a valuable intermediate in the fields of medicinal chemistry and materials science. The presence of iodine atoms allows for a variety of subsequent cross-coupling reactions, while the methoxypyridine core is a common scaffold in biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development. The key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₅I₂NO[1]
Molecular Weight 360.92 g/mol [1]
CAS Number 849359-56-4[1][2]
MDL Number MFCD09997892[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through the electrophilic iodination of 4-methoxypyridine. The electron-donating methoxy group activates the pyridine ring, directing the substitution to the ortho positions (C3 and C5). A robust and regioselective method is detailed below.

Experimental Workflow for the Synthesis of this compound

cluster_prep Reaction Setup cluster_reaction Iodination Reaction cluster_workup Work-up and Purification start Dissolve 4-methoxypyridine in a suitable solvent (e.g., THF) in a reaction flask. cool Cool the solution to 0°C in an ice bath. start->cool add_reagents Slowly add a solution of the iodinating agent (e.g., I₂ and an oxidizing agent) to the cooled mixture. cool->add_reagents stir Allow the reaction to stir at room temperature for several hours to overnight. add_reagents->stir monitor Monitor the reaction progress by TLC or LC-MS. stir->monitor quench Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃). monitor->quench extract Extract the product with an organic solvent (e.g., ethyl acetate). quench->extract dry Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄). extract->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography on silica gel. concentrate->purify end end purify->end Obtain pure this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol

Materials:

  • 4-Methoxypyridine

  • Sodium Iodide (NaI)

  • Sodium Chlorite (NaClO₂)

  • Sodium Hypochlorite (NaClO)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxypyridine (1.0 eq) in a suitable solvent such as THF. Cool the flask to 0°C using an ice bath.

  • Iodination: In a separate flask, prepare a mixture of sodium iodide (2.2 eq). Slowly add a mixture of sodium chlorite and sodium hypochlorite to the reaction flask containing the 4-methoxypyridine solution. This in-situ generation of iodine is a safer and more controlled method of iodination.[3]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

  • In-situ Iodine Generation: The use of sodium iodide with an oxidizing mixture (sodium chlorite and sodium hypochlorite) provides a slow and controlled release of iodine for the reaction.[3] This method is often preferred over the direct use of iodine, which can sublime and is more hazardous to handle.[3]

  • Solvent Choice: THF is a common choice for such reactions as it is relatively inert and can dissolve both the organic substrate and the reagents to a reasonable extent.

  • Aqueous Work-up: The sodium thiosulfate quench is crucial for removing unreacted iodine, which can complicate purification. The sodium bicarbonate wash neutralizes any acidic byproducts.

Applications in Research and Drug Development

Halogenated pyridines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The di-iodo substitution pattern of this compound opens up numerous possibilities for further functionalization through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

A structurally related compound, methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate (DIME), has been shown to exhibit anti-tumor properties by disrupting microtubule assembly, leading to apoptosis.[4] This suggests that molecules derived from a 3,5-diiodo-4-alkoxy-substituted aromatic core may be promising candidates for cancer therapy. The structural similarity of this compound to the core of DIME makes it an attractive starting material for the synthesis of novel therapeutic agents.

Furthermore, iodinated pyridines have been used as key intermediates in the synthesis of HIV protease inhibitors and potential photoluminescent compounds.[3]

Conclusion

This compound is a versatile and valuable reagent for synthetic chemists. Its well-defined molecular structure and the reactivity of its iodine substituents provide a gateway to a wide array of complex molecules with potential applications in medicine and materials science. The synthetic protocol outlined in this guide offers a reliable method for its preparation, enabling further exploration of its utility in various research endeavors.

References

An In-depth Technical Guide to 3,5-Diiodo-4-methoxypyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone in modern medicinal chemistry and materials science, serving as versatile scaffolds for the development of a wide array of functional molecules.[1][2] Their unique electronic properties and the ability to undergo a variety of chemical transformations make them privileged structures in drug design.[3] Among these, 3,5-Diiodo-4-methoxypyridine is a particularly valuable, yet under-documented, building block. The presence of two iodine atoms at the 3 and 5 positions offers dual points for functionalization through various cross-coupling reactions, while the methoxy group at the 4-position modulates the electronic character of the pyridine ring. This guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of this compound, detailed synthetic considerations, its potential reactivity in key cross-coupling reactions, and its prospective applications in drug discovery and materials science.

Physicochemical Properties

PropertyValueSource/Justification
CAS Number 849359-56-4[4][5][6]
Molecular Formula C₆H₅I₂NOCalculated
Molecular Weight 360.92 g/mol Calculated
Appearance Likely a solid at room temperatureBy analogy to other diiodinated aromatic compounds.
Melting Point Not availableExperimental data not found.
Boiling Point Not availableExperimental data not found.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. Poorly soluble in water.Based on the nonpolar nature of the diiodo-substituted pyridine core.

Synthesis of this compound

A definitive, optimized protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be extrapolated from the established synthesis of 3-iodo-4-methoxypyridine.[1] The proposed method involves the directed ortho-metalation of 4-methoxypyridine, followed by iodination. To achieve di-iodination at the 3 and 5 positions, a stoichiometric excess of the iodinating agent and a stronger base or longer reaction times might be necessary.

Proposed Synthetic Protocol:

Reaction Scheme:

Synthesis of this compound 4-methoxypyridine 4-methoxypyridine Intermediate Intermediate 4-methoxypyridine->Intermediate 1) Base (e.g., LDA or n-BuLi/TMEDA) THF, -78 °C This compound This compound Intermediate->this compound 2) I₂ (excess) -78 °C to rt

A potential synthetic workflow for this compound.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

  • Introduction of Reagents: The flask is charged with a solution of 4-methoxypyridine in anhydrous tetrahydrofuran (THF).

  • Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. A strong lithium amide base, such as lithium diisopropylamide (LDA) or a combination of n-butyllithium and tetramethylethylenediamine (TMEDA), is added dropwise to effect deprotonation at the positions ortho to the methoxy group. An excess of the base will be required to achieve deprotonation at both the 3 and 5 positions.

  • Iodination: A solution of iodine (I₂) in anhydrous THF (in stoichiometric excess) is added dropwise to the reaction mixture at -78 °C.

  • Quenching and Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a strong organolithium base necessitates strictly anhydrous conditions to prevent quenching of the base by water.

  • Low Temperature: The deprotonation and iodination steps are carried out at low temperatures (-78 °C) to control the reactivity of the organolithium intermediates and prevent side reactions.

  • Excess Iodinating Agent: A stoichiometric excess of iodine is crucial to ensure the iodination occurs at both the 3 and 5 positions of the pyridine ring.

  • Sodium Thiosulfate Quench: This step is essential to neutralize any unreacted iodine, which can interfere with the purification process.

Reactivity and Potential Applications in Cross-Coupling Reactions

The two iodine substituents in this compound make it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[7] The differential reactivity of the two C-I bonds due to the electronic influence of the pyridine nitrogen and the methoxy group could potentially allow for site-selective functionalization.[3][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This compound is expected to readily participate in Suzuki-Miyaura couplings with a variety of aryl- and vinylboronic acids or esters.

Generalized Reaction Scheme:

Suzuki-Miyaura Coupling This compound This compound Coupled Product Coupled Product This compound->Coupled Product Ar-B(OH)₂ Pd catalyst, Base Solvent, Heat

General scheme for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction would allow for the introduction of alkynyl moieties onto the pyridine core, which are valuable functionalities in medicinal chemistry and materials science.

Generalized Reaction Scheme:

Sonogashira Coupling This compound This compound Coupled Product Coupled Product This compound->Coupled Product Terminal Alkyne Pd catalyst, Cu(I) cocatalyst Base, Solvent

General scheme for the Sonogashira coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds. This reaction would facilitate the introduction of a wide range of primary and secondary amines at the 3 and/or 5 positions of the pyridine ring, providing access to a diverse array of novel amine-substituted pyridines.

Generalized Reaction Scheme:

Buchwald-Hartwig Amination This compound This compound Coupled Product Coupled Product This compound->Coupled Product Amine (R₂NH) Pd catalyst, Base Solvent, Heat

General scheme for the Buchwald-Hartwig amination of this compound.

Spectral Data (Predicted)

While experimental spectral data for this compound is not available, the following are predicted key features based on its structure and the analysis of similar compounds.

  • ¹H NMR: Two singlets would be expected in the aromatic region, corresponding to the protons at the 2 and 6 positions of the pyridine ring. A singlet would also be present for the methoxy group protons, likely in the range of 3.8-4.0 ppm.

  • ¹³C NMR: Six distinct signals would be expected. The carbons bearing the iodine atoms (C3 and C5) would be significantly shifted upfield due to the heavy atom effect. The signals for C2, C6, and C4 would appear in the typical aromatic region for pyridines, and a signal for the methoxy carbon would be observed around 55-60 ppm.

  • IR Spectroscopy: Characteristic peaks would include C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group. The C-I stretching vibrations would appear at lower frequencies.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 360.92. The isotopic pattern would be characteristic of a molecule containing two iodine atoms.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not widely available, general guidelines for handling similar compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight.

Conclusion

This compound is a promising and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its di-iodinated structure provides two reactive handles for the introduction of diverse functionalities through well-established cross-coupling methodologies. While a comprehensive set of experimental data for this compound is currently lacking in the public domain, this guide provides a solid foundation based on extrapolated data and established chemical principles. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential in the development of novel and functional molecules.

References

An In-depth Technical Guide to the Solubility of 3,5-Diiodo-4-methoxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-Diiodo-4-methoxypyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles governing solubility and provides robust, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies to effectively work with this compound. We will delve into the molecular factors influencing its solubility, present a detailed workflow for solubility assessment, and discuss the interpretation of the resulting data.

Introduction to this compound and its Significance

This compound is a substituted pyridine derivative with a molecular formula of C₆H₅I₂NO.[1] Its structure, featuring a pyridine ring, a methoxy group, and two iodine atoms, imparts unique electronic and steric properties that make it a valuable building block in the synthesis of more complex molecules.[2] In the realm of drug development, halogenated pyridines are crucial intermediates for creating novel therapeutic agents. The solubility of such intermediates is a critical parameter, influencing reaction kinetics, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs). A thorough understanding of the solubility of this compound in various organic solvents is therefore paramount for its effective utilization in synthetic and medicinal chemistry.[3]

Predicted Solubility Profile Based on Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The molecular structure of this compound suggests a moderate to low polarity.

  • Pyridine Ring: The nitrogen atom in the pyridine ring introduces a dipole moment, contributing to its polarity and allowing for potential hydrogen bonding with protic solvents.[5]

  • Methoxy Group: The ether linkage in the methoxy group can act as a hydrogen bond acceptor.

  • Iodine Atoms: The two bulky iodine atoms are highly polarizable but contribute significantly to the molecular weight and overall nonpolar character of the molecule. Halogenated organic compounds generally exhibit low solubility in water but are more soluble in organic solvents.[6][7]

Based on these features, it is anticipated that this compound will exhibit limited solubility in highly polar solvents like water and better solubility in a range of common organic solvents of intermediate to low polarity.[8] Solvents such as dichloromethane, chloroform, and tetrahydrofuran are likely to be effective at dissolving this compound.[1]

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of public-domain quantitative data, an empirical determination of solubility is essential. The following protocol outlines a reliable gravimetric method for this purpose.

Materials and Equipment
  • This compound (high purity)

  • A selection of organic solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl Acetate, Acetone, Methanol, Ethanol, Hexane)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.45 µm pore size, compatible with the chosen solvents)

  • Pre-weighed collection vials

Step-by-Step Gravimetric Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation. Vigorous shaking or stirring will facilitate this process.

  • Sample Withdrawal and Filtration:

    • Once equilibrated, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed collection vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the collection vial containing the filtered saturated solution.

    • Evaporate the solvent completely. This can be achieved using a rotary evaporator, a gentle stream of nitrogen, or by placing the vial in a vacuum oven at a temperature below the compound's decomposition point.

    • Once the solvent is fully removed, place the vial in a desiccator to cool and then re-weigh it.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

    • Solubility is then calculated by dividing the mass of the dissolved solid by the volume of the solvent withdrawn. The results are typically expressed in mg/mL or g/L.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis prep1 Add excess solute to known volume of solvent prep2 Cap vials securely prep1->prep2 equil1 Incubate at constant temperature (e.g., 25°C) prep2->equil1 equil2 Shake for 24-48 hours equil1->equil2 sample1 Withdraw known volume of supernatant equil2->sample1 sample2 Filter through 0.45 µm syringe filter sample1->sample2 analysis1 Weigh filtered solution sample2->analysis1 analysis2 Evaporate solvent completely analysis1->analysis2 analysis3 Weigh dried solute analysis2->analysis3 analysis4 Calculate solubility (mass/volume) analysis3->analysis4

Caption: Gravimetric solubility determination workflow.

Data Presentation and Interpretation

For clarity and comparative analysis, the determined solubility data should be presented in a tabular format.

Organic SolventPolarity IndexSolubility (mg/mL) at 25 °CObservations
Dichloromethane3.1[Experimental Value]Clear solution
Chloroform4.1[Experimental Value]Clear solution
Tetrahydrofuran4.0[Experimental Value]Clear solution
Ethyl Acetate4.4[Experimental Value]Clear solution
Acetone5.1[Experimental Value]Clear solution
Methanol5.1[Experimental Value]Possible lower solubility
Ethanol4.3[Experimental Value]Possible lower solubility
Hexane0.1[Experimental Value]Expected to be low

The interpretation of this data will provide valuable insights into the optimal solvents for various applications, from chemical synthesis to purification and formulation.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a multifactorial property. The interplay of solute and solvent characteristics dictates the extent of dissolution.

Caption: Factors influencing the solubility of this compound.

A key consideration is the energy required to overcome the solute-solute and solvent-solvent interactions versus the energy released upon the formation of solute-solvent interactions. For this compound, which is a solid at room temperature, the lattice energy of the crystal must be overcome for dissolution to occur. Solvents that can form strong intermolecular forces with the solute molecules will be more effective.

Conclusion

References

A Comprehensive Spectroscopic Guide to 3,5-Diiodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Resource for Researchers and Drug Development Professionals

Introduction

3,5-Diiodo-4-methoxypyridine is a halogenated pyridine derivative with potential applications in organic synthesis and medicinal chemistry. As with any novel compound, a thorough structural characterization is paramount to confirm its identity and purity. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is a synthesis of established principles of spectroscopy and data from analogous substituted pyridine compounds, offering a robust framework for researchers working with this molecule.

Molecular Structure and Key Features

Understanding the molecular structure is fundamental to interpreting its spectroscopic output. This compound consists of a pyridine ring substituted with two iodine atoms at positions 3 and 5, and a methoxy group at position 4. This substitution pattern dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, a simplified spectrum is expected.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show two distinct signals corresponding to the aromatic protons and the methoxy group protons.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale
~8.2Singlet2HH-2, H-6The two protons at positions 2 and 6 are chemically equivalent due to the molecule's symmetry. Their chemical shift is expected to be downfield due to the deshielding effect of the electronegative nitrogen atom and iodine atoms. The signal will appear as a singlet as there are no adjacent protons to couple with.
~4.0Singlet3H-OCH₃The three protons of the methoxy group are equivalent and will appear as a sharp singlet. The chemical shift is typical for a methoxy group attached to an aromatic ring.
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four signals, corresponding to the four unique carbon environments in the molecule.

Chemical Shift (δ) ppm (Predicted)AssignmentRationale
~160C-4The carbon atom attached to the oxygen of the methoxy group is expected to be significantly deshielded and appear at a low field.
~150C-2, C-6The two equivalent carbon atoms adjacent to the nitrogen are deshielded and will appear downfield.
~90C-3, C-5The carbon atoms bonded to the iodine atoms are expected to be shielded due to the heavy atom effect of iodine, resulting in an upfield chemical shift.
~60-OCH₃The carbon of the methoxy group will have a characteristic chemical shift in this region.
Experimental Protocol: NMR Data Acquisition

A general protocol for acquiring NMR data for a solid sample like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place in spectrometer, tune, and shim transfer->instrument h1_acq Acquire ¹H Spectrum instrument->h1_acq c13_acq Acquire ¹³C Spectrum instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Referencing baseline->integrate

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O, C-N, C-H, and C-I bonds, as well as aromatic C=C and C=N stretching vibrations.

Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
3100-3000Weak-MediumAromatic C-H stretch
2950-2850Weak-MediumAliphatic C-H stretch (-OCH₃)
1600-1450Medium-StrongAromatic C=C and C=N stretching
1250-1200StrongAryl-O-C asymmetric stretch
1050-1000MediumAryl-O-C symmetric stretch
Below 600MediumC-I stretch
Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum.

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structure.

Expected Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. The isotopic pattern of this peak will be characteristic of a molecule containing two iodine atoms.

m/z (Predicted)IonRationale
361[M]⁺Molecular ion peak. The presence of two iodine atoms will result in a characteristic isotopic pattern.
346[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
234[M - I]⁺Loss of an iodine atom.
107[M - 2I]⁺Loss of both iodine atoms.
Experimental Protocol: Mass Spectrometry Data Acquisition (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

G M [C₆H₆I₂NO]⁺˙ m/z = 361 M_minus_CH3 [C₅H₃I₂NO]⁺ m/z = 346 M->M_minus_CH3 - CH₃ M_minus_I [C₆H₆INO]⁺ m/z = 234 M->M_minus_I - I M_minus_2I [C₆H₆NO]⁺ m/z = 107 M_minus_I->M_minus_2I - I

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide, derived from foundational principles and analysis of related structures, provides a comprehensive technical overview for the characterization of this compound. The predicted NMR, IR, and MS spectra offer researchers and drug development professionals a reliable reference for confirming the synthesis and purity of this compound, thereby ensuring the integrity of their subsequent research and development activities.

Navigating the Spectral Landscape: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Diiodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the structural elucidation of organic molecules. For researchers and professionals in drug development, a profound understanding of spectral data is paramount for confirming molecular identity, purity, and structure. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3,5-diiodo-4-methoxypyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. We will dissect the anticipated spectral features, offering a field-proven perspective on the causal relationships between the molecular structure and the resulting NMR signals. This document serves as a technical resource, grounded in authoritative principles of NMR spectroscopy, to empower researchers in their interpretation of complex spectral data.

Introduction: The Significance of this compound and NMR Characterization

This compound is a highly functionalized heterocyclic compound. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the presence of iodo-substituents provides reactive handles for further synthetic transformations, such as cross-coupling reactions. The methoxy group, in turn, modulates the electronic properties and potential biological activity of the molecule.

Given this structural complexity, unambiguous characterization is critical. NMR spectroscopy provides a non-destructive method to gain a detailed atomic-level map of the molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, we can confirm the precise arrangement of atoms and the electronic environment of each nucleus. This guide will walk through the predicted spectra of this compound, explaining the rationale behind the expected chemical shifts and signal patterns based on established substituent effects on the pyridine ring.

Below is a diagram illustrating the structure of this compound, which will be the focus of our spectral analysis.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two distinct signals: one for the aromatic protons on the pyridine ring and one for the protons of the methoxy group.

Aromatic Protons (H-2 and H-6)

The protons at positions 2 and 6 are chemically equivalent due to the molecule's symmetry. The nitrogen atom in the pyridine ring is highly electronegative, leading to a significant deshielding effect on the adjacent α-protons (H-2 and H-6). In unsubstituted pyridine, these protons resonate at approximately 8.60 ppm.[1] The introduction of the electron-donating methoxy group at the 4-position and the electron-withdrawing iodine atoms at the 3- and 5-positions will modulate this chemical shift. The methoxy group will exert a shielding effect, while the inductive effect of the iodine atoms will be deshielding. The net effect is a downfield chemical shift, predicted to be in the range of 8.0 - 8.5 ppm . These protons will appear as a singlet because there are no adjacent protons to cause spin-spin coupling.

Methoxy Protons (-OCH₃)

The three protons of the methoxy group are equivalent and will give rise to a single, sharp signal. The chemical shift of methoxy groups attached to aromatic rings typically falls between 3.7 and 4.0 ppm.[2] Given the electronic environment of the substituted pyridine ring, a chemical shift in the region of 3.8 - 4.2 ppm is expected. This signal will also be a singlet as there are no neighboring protons.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2, H-68.0 - 8.5Singlet (s)2H
-OCH₃3.8 - 4.2Singlet (s)3H

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Due to symmetry, we expect to see four distinct signals.

C-2 and C-6 Carbons

These carbons are directly bonded to the electronegative nitrogen atom, which results in a significant downfield shift. In pyridine, the C-2/C-6 carbons appear at approximately 150 ppm.[3] The substituents will influence this, but a chemical shift in the range of 145 - 155 ppm is a reasonable prediction.

C-4 Carbon

This carbon is attached to the electron-donating methoxy group, which typically causes an upfield shift. However, it is also part of the electron-deficient pyridine ring. The chemical shift for C-4 in pyridine is around 136 ppm.[3] The strong shielding effect of the methoxy group is expected to shift this signal significantly upfield, likely into the 155 - 165 ppm range, as the direct attachment to oxygen is a dominant effect.

C-3 and C-5 Carbons

These carbons are bonded to iodine atoms. Halogens, particularly heavier ones like iodine, have a pronounced "heavy atom effect," which induces a significant upfield (shielding) shift on the carbon to which they are attached. This is a counterintuitive effect when considering only electronegativity. For instance, the chemical shift of C-3/C-5 in pyridine is about 124 ppm.[3] Due to the heavy atom effect of iodine, we predict a substantial upfield shift for these carbons, placing their resonance in the range of 90 - 100 ppm .

Methoxy Carbon (-OCH₃)

The carbon of the methoxy group typically resonates in the range of 55-60 ppm in aromatic ethers.[4] A chemical shift of approximately 55 - 60 ppm is therefore predicted for this carbon.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2, C-6145 - 155
C-4155 - 165
C-3, C-590 - 100
-OCH₃55 - 60

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized and carefully executed experimental procedure is essential. The following protocol is recommended for researchers.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity to avoid interfering signals.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).[5] The choice of solvent can slightly alter the chemical shifts.

  • Concentration: For a standard ¹H NMR spectrum, dissolve approximately 5-25 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[6] For ¹³C NMR, a more concentrated sample may be beneficial to reduce acquisition time.

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution, as they can degrade the spectral quality.

  • Internal Standard: Tetramethylsilane (TMS) is often added to the deuterated solvent by the manufacturer and serves as the internal reference (0.00 ppm). If not present, a small amount can be added, or the residual solvent peak can be used as a secondary reference.[7]

The following diagram outlines the key steps in the NMR sample preparation workflow.

NMR_Sample_Preparation cluster_prep Sample Preparation Workflow cluster_analysis NMR Analysis A Weigh 5-25 mg of This compound B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer solution to a high-quality 5 mm NMR tube B->C D Cap the tube and ensure homogeneity C->D E Insert into spinner turbine D->E F Insert sample into NMR spectrometer G Acquire ¹H and ¹³C NMR spectra F->G H Process and analyze data G->H

Caption: Workflow for NMR sample preparation and analysis.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: The probe should be tuned to the appropriate frequencies for ¹H and ¹³C and matched to the impedance of the instrument.

  • Locking and Shimming: The spectrometer's lock system should be engaged on the deuterium signal of the solvent to maintain a stable magnetic field. The field homogeneity should be optimized through shimming to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: A 30° or 90° pulse angle can be used. A 30° pulse allows for a shorter relaxation delay.[3]

    • Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient for most organic molecules.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally adequate for good resolution.[8]

    • Relaxation Delay (D1): A relaxation delay of 1-5 seconds is recommended. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[3]

    • Number of Scans (NS): For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: A spectral width of about 200-250 ppm is standard for ¹³C NMR.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.

    • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

Conclusion: A Framework for Spectral Interpretation

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging fundamental principles of NMR spectroscopy and the well-documented effects of substituents on the pyridine ring, we have established a solid framework for interpreting the spectral data of this molecule. The provided experimental protocols offer a robust methodology for acquiring high-quality spectra. For researchers in drug discovery and chemical synthesis, this detailed spectral guide serves as a valuable reference, enabling confident structural verification and paving the way for further investigation and application of this and similar halogenated pyridine compounds.

References

An In-Depth Technical Guide to 3,5-Diiodo-4-methoxypyridine for Advanced Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery of novel agents with tailored properties. Among these scaffolds, substituted pyridines are of exceptional importance due to their prevalence in pharmaceuticals and their capacity for diverse chemical modifications. This guide focuses on 3,5-Diiodo-4-methoxypyridine , a highly functionalized building block whose utility is rooted in the precise placement of its substituents. The methoxy group acts as an electronic modulator and a potential hydrogen bond acceptor, while the two iodine atoms serve as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation. This document provides a comprehensive overview of the commercial availability, characterization, synthesis, and strategic applications of this valuable intermediate for researchers, chemists, and drug development professionals.

Physicochemical Properties & Characterization

Accurate identification and confirmation of starting materials are the foundation of any successful synthetic campaign. The key identifiers and expected analytical data for this compound are summarized below.

PropertyValueSource
CAS Number 849359-56-4[1]
Molecular Formula C₆H₅I₂NO[1]
Molecular Weight 360.92 g/mol [1]
Appearance Solid (predicted)-
SMILES COC1=C(I)C=NC=C1I-
InChI Key Not readily available-
1.1. Analytical Characterization (Predicted)

While many suppliers provide this reagent on an "as-is" basis without extensive analytical data, a scientist can anticipate the spectral features based on its structure. The following are predicted spectral data points for quality control and reaction monitoring.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be simple and highly characteristic. The two equivalent protons at the C2 and C6 positions of the pyridine ring are anticipated to appear as a sharp singlet significantly downfield due to the deshielding effect of the adjacent electronegative nitrogen and iodine atoms.

    • δ ~8.35 ppm (s, 2H, H-2/H-6)

    • δ ~4.00 ppm (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum would confirm the substitution pattern.

    • δ ~165 ppm (C-4, attached to OMe)

    • δ ~155 ppm (C-2/C-6)

    • δ ~85 ppm (C-3/C-5, attached to Iodine)

    • δ ~57 ppm (-OCH₃)

  • Mass Spectrometry (EI/ESI): Mass spectral analysis should show a clear molecular ion peak.

    • [M]+: m/z = 360.9 (calculated)

    • [M+H]⁺: m/z = 361.9 (calculated)

Commercial Availability and Procurement

This compound is available from several fine chemical suppliers, typically on a research scale. Procurement for larger-scale campaigns may require custom synthesis inquiries. When sourcing this material, it is crucial to verify purity specifications, as residual starting materials or regioisomers can complicate subsequent reactions.

SupplierTypical PurityExample Catalog No.
BLD Pharm≥95%BD109919
Aladdin≥95%D1062268
ChemicalBookVaries849359-56-4

Note: Pricing and lead times are subject to change and should be confirmed directly with the vendors. As a specialized reagent, stock levels may be limited.

Synthesis and Purification Protocol

While commercially available, laboratory-scale synthesis may be necessary for custom applications or when commercial sources are unavailable. A robust synthesis of this compound can be adapted from established methods for the mono-iodination of methoxypyridines through directed ortho-metalation. The key to achieving di-substitution is the use of a sufficient excess of a potent hindered base and the iodinating agent.

The proposed method below leverages a mixed lithium-zinc base (LiTMP-Zn(TMP)₂), which has been shown to be highly effective for the di-deprotonation of activated pyridines. Increasing the equivalents of the base from ~1.5 (for mono-substitution) to >2.0 promotes the second deprotonation event prior to quenching with iodine.[2]

3.1. Proposed Laboratory Synthesis Protocol

Reaction: Directed Di-iodination of 4-Methoxypyridine

G cluster_reagents Reagents & Solvents cluster_workflow Synthetic Workflow TMP 2,2,6,6-Tetramethylpiperidine (TMP) nBuLi n-Butyllithium (n-BuLi) ZnCl2_TMEDA ZnCl₂·TMEDA Complex I2 Iodine (I₂) THF Anhydrous THF Start 4-Methoxypyridine A 1. Base Preparation: Mix TMP and n-BuLi in THF at 0°C to form LiTMP. B 2. Mixed-Base Formation: Add ZnCl₂·TMEDA to the LiTMP solution. A->B Formation of LiTMP-Zn(TMP)₂ C 3. Di-deprotonation: Add 4-Methoxypyridine to the base at 0°C. Allow to warm to RT for 2-3h. B->C Addition of substrate D 4. Di-iodination: Add a solution of Iodine (I₂) in THF. C->D Electrophilic quench E 5. Work-up: Quench with aq. Na₂S₂O₃. Extract with Ethyl Acetate. D->E Reaction termination F 6. Purification: Silica Gel Chromatography. E->F Isolation G Final Product: This compound F->G Purity >95%

Caption: Proposed workflow for the synthesis of this compound.

Materials:

  • 4-Methoxypyridine (1.0 eq)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (3.0 eq)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes) (3.0 eq)

  • ZnCl₂·TMEDA complex (1.0 eq)

  • Iodine (I₂) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere: All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Base Preparation: To a stirred solution of 2,2,6,6-tetramethylpiperidine (3.0 eq) in anhydrous THF at 0°C (ice bath), add n-BuLi (3.0 eq) dropwise. Stir the resulting solution for 15 minutes at 0°C.

  • Mixed-Base Formation: To the freshly prepared LiTMP solution, add the ZnCl₂·TMEDA complex (1.0 eq) portion-wise, ensuring the temperature remains at 0°C. Stir for an additional 20 minutes.

  • Di-deprotonation: Add 4-methoxypyridine (1.0 eq) dropwise to the mixed-base solution at 0°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. This extended time and stoichiometry are crucial for driving the di-deprotonation.

  • Di-iodination: In a separate flask, dissolve iodine (3.0 eq) in anhydrous THF. Cool the reaction mixture back to 0°C and add the iodine solution dropwise. Allow the reaction to stir overnight, gradually warming to room temperature.

  • Aqueous Work-up: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the dark color of excess iodine has dissipated. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Applications in Drug Discovery and Research

The synthetic value of this compound lies in its capacity to serve as a scaffold for building molecular complexity. The two iodine atoms are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.

Key Strategic Advantages:

  • Divergent Synthesis: The two identical reactive sites allow for the facile synthesis of C2-symmetric molecules by reacting both sites simultaneously.

  • Sequential Functionalization: Under carefully controlled reaction conditions (e.g., using temperature, catalyst, or boronic ester stoichiometry), it is possible to functionalize one iodo group selectively, leaving the second available for a subsequent, different transformation. This allows for the rapid construction of complex, unsymmetrical molecules.

  • Scaffold Rigidity: The pyridine core provides a well-defined and rigid scaffold, which is often desirable in drug design to minimize entropic penalties upon binding to a biological target.

  • Precedent in Medicinal Chemistry: The closely related 3,5-diiodo-4-hydroxypyridine is a documented intermediate in the synthesis of novel HIV protease inhibitors, highlighting the relevance of this substitution pattern for creating bioactive molecules.[3]

G cluster_suzuki Suzuki-Miyaura Cross-Coupling Start 3,5-Diiodo- 4-methoxypyridine Mid Mono-arylated Intermediate Start->Mid R1B R¹-B(OH)₂ Pd1 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Final Di-arylated Pyridine Scaffold (Potential Bioactive Molecule) Mid->Final R2B R²-B(OH)₂ Pd2 Pd Catalyst Base

Caption: Use of the scaffold in sequential Suzuki cross-coupling reactions.

Handling, Storage, and Safety

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.

  • Safety: While specific toxicity data is not widely available, iodo-aromatic compounds should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin. Avoid generating dust.

Conclusion

This compound is a valuable and highly versatile building block for chemical synthesis. Its commercial availability, coupled with a robust and adaptable synthesis protocol, makes it an accessible tool for researchers. The presence of two iodine atoms on the pyridine ring provides a powerful platform for generating diverse molecular libraries through well-established cross-coupling methodologies, positioning it as a key intermediate in the pursuit of novel therapeutics and functional materials.

References

Safety and handling of 3,5-Diiodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 3,5-Diiodo-4-methoxypyridine

Abstract

This compound (CAS No. 849359-56-4) is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research.[1] The presence of two iodine atoms on the pyridine ring offers reactive sites for various cross-coupling reactions, making it a valuable building block for constructing complex molecular architectures.[2] However, the combination of a pyridine core and organo-iodine functionalities necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses related to this compound, synthesized from available data on analogous structures and established chemical safety principles. It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or process setting.

Hazard Identification and Risk Assessment

Structural Basis for Hazard Assessment
  • Pyridine Core: Pyridine and its derivatives are known to be absorbed through oral, dermal, and inhalation routes. Acute exposure can affect the central nervous system, with symptoms including headaches and dizziness.[3] Pyridine is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation.

  • Organo-iodine Moieties: Aromatic iodides can act as irritants. A key consideration is their potential to undergo de-iodination or decomposition, particularly when exposed to heat, light, or certain chemical conditions, which could release iodine-containing vapors. While no specific data exists for this compound, similar halogenated aromatics warrant careful handling to avoid inhalation of dust or vapors.

Predicted GHS Classification

Based on analogous compounds such as 3-Iodo-4-methoxypyridine, a provisional hazard classification is proposed.[4] This should be considered a minimum precaution until specific toxicological data becomes available.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Risk Assessment Workflow

A systematic approach to risk assessment is crucial before any experimental work begins. The following workflow outlines the essential steps to ensure safety.

G cluster_0 Risk Assessment Process A Identify Compound: This compound B Review Available Data (SDS of Analogues, Literature) A->B C Perform Structure-Activity Hazard Assessment B->C D Evaluate Experimental Scale & Conditions (temp, pressure) C->D E Determine Potential Exposure Routes (Inhalation, Dermal, Ingestion) D->E F Select Control Measures (Engineering, PPE, Administrative) E->F G Develop Standard Operating Procedure (SOP) F->G H Implement & Review Controls G->H G cluster_1 Standard Handling Workflow A Receive & Log Compound B Store in Designated Area (Cool, Dry, Dark) A->B C Don Appropriate PPE B->C D Transfer to Fume Hood C->D E Weigh Required Amount (Use secondary containment) D->E F Prepare Solution or Add to Reaction Vessel E->F G Decontaminate Utensils & Work Area F->G H Return Container to Storage G->H I Dispose of Contaminated Waste G->I

References

The Untapped Therapeutic Potential of 3,5-Diiodo-4-methoxypyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, antimicrobial, and enzyme inhibitory effects.[2][3][4][5] This technical guide delves into the largely unexplored potential of a specific subclass: 3,5-Diiodo-4-methoxypyridine derivatives. By examining the established bioactivities of structurally related iodinated and methoxylated pyridines, we extrapolate the promising therapeutic avenues for this novel chemical space. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a scientific rationale for investigation, detailed experimental protocols for evaluation, and a forward-looking perspective on their potential applications in oncology, virology, and beyond.

Introduction: The Rationale for Investigating this compound Derivatives

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in drug discovery due to its unique electronic properties and ability to engage in diverse non-covalent interactions with biological targets.[3] The introduction of specific substituents can dramatically modulate the pharmacological profile of the pyridine core. Halogenation, particularly with iodine, is a well-established strategy in medicinal chemistry to enhance binding affinity, modulate metabolic stability, and introduce new interaction points with target proteins. The methoxy group, on the other hand, can influence solubility and act as a hydrogen bond acceptor. The combination of two iodine atoms at the 3 and 5 positions and a methoxy group at the 4 position of the pyridine ring presents a unique and largely unexplored chemical entity with significant therapeutic potential.

This guide will explore the potential biological activities of this compound derivatives, drawing parallels from existing literature on related compounds. We will focus on three key areas of high unmet medical need: oncology, virology, and enzyme inhibition. For each area, we will present the scientific basis for potential activity, detailed protocols for in vitro evaluation, and the expected data outputs.

Potential Biological Activity: An Evidence-Based Extrapolation

While direct experimental data on this compound derivatives is scarce, a review of the literature on analogous compounds provides a strong foundation for predicting their biological activities.

Anticancer Activity

Pyridine derivatives are a rich source of anticancer agents, with mechanisms of action that include the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[3][6]

  • Kinase Inhibition: Many pyridine-based compounds are potent kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[7][8][9] The di-iodo substitution pattern could enhance binding to the ATP-binding pocket of various kinases, a strategy that has proven effective for other halogenated inhibitors.

  • Tubulin Polymerization Inhibition: Several diarylpyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6] The rigid pyridine core helps to orient the aryl groups in a conformation suitable for binding to the colchicine site on β-tubulin.

  • Induction of Apoptosis: Pyridine derivatives can trigger programmed cell death in cancer cells through the upregulation of pro-apoptotic proteins like p53 and JNK.[10]

Antiviral Activity

The pyridine scaffold is also present in a number of antiviral agents.[4][5] The potential antiviral mechanisms of this compound derivatives could involve:

  • Inhibition of Viral Enzymes: Key viral enzymes such as RNA-dependent RNA polymerase (RdRp), proteases, and integrases are attractive targets for antiviral drug development. The unique electronic and steric properties of the di-iodinated methoxypyridine core could facilitate binding to the active sites of these enzymes.

  • Interference with Viral Entry or Replication: Some pyridine derivatives have been shown to block viral entry into host cells or interfere with the viral replication machinery.[5]

Enzyme Inhibition

Beyond kinases, the this compound scaffold holds promise for inhibiting other classes of enzymes relevant to human diseases. For instance, derivatives of pyridine have been explored as inhibitors of phosphodiesterases and monoamine oxidases. The strong electron-withdrawing nature of the iodine atoms can influence the acidity of neighboring protons and the overall electronic distribution of the ring, potentially leading to potent and selective enzyme inhibition.

Synthesis of the this compound Scaffold

The synthesis of the core this compound structure is a critical first step in exploring the biological potential of its derivatives. A plausible synthetic route can be adapted from established methods for the iodination of pyridines. A related compound, 3,5-diiodo-4-hydroxypyridine, can be synthesized from 4-hydroxypyridine using sodium iodide in the presence of sodium chlorite and sodium hypochlorite.[11] The hydroxyl group can then be methylated to yield the desired this compound.

Alternatively, a direct synthesis of 3-iodo-4-methoxypyridine has been reported starting from 4-methoxypyridine using n-butyllithium, 2,2,6,6-tetramethylpiperidine, and a zinc chloride complex, followed by the addition of iodine.[12] Further iodination at the 5-position could then be explored.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Core Scaffold 4-Hydroxypyridine 4-Hydroxypyridine 3,5-Diiodo-4-hydroxypyridine 3,5-Diiodo-4-hydroxypyridine 4-Hydroxypyridine->3,5-Diiodo-4-hydroxypyridine Iodination (NaI, NaClO2, NaClO) 4-Methoxypyridine 4-Methoxypyridine 3-Iodo-4-methoxypyridine 3-Iodo-4-methoxypyridine 4-Methoxypyridine->3-Iodo-4-methoxypyridine Directed Iodination This compound This compound 3,5-Diiodo-4-hydroxypyridine->this compound Methylation 3-Iodo-4-methoxypyridine->this compound Further Iodination

Caption: Synthetic pathways to the this compound core scaffold.

Experimental Protocols for Biological Evaluation

A systematic in vitro evaluation is essential to determine the biological activity of novel this compound derivatives. The following section provides detailed, step-by-step protocols for initial screening in the areas of anticancer and antiviral activity.

In Vitro Anticancer Activity Screening

A tiered approach is recommended, starting with a broad cytotoxicity screen against a panel of cancer cell lines, followed by more detailed mechanistic assays for active compounds.

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).[13]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Table 1: Hypothetical IC50 Values for this compound Derivatives against Cancer Cell Lines

Compound IDR GroupMCF-7 (µM)A549 (µM)HCT116 (µM)
DMP-1 H5.28.16.5
DMP-2 4-fluorophenyl1.82.52.1
DMP-3 3,4-dimethoxyphenyl0.91.31.0
Doxorubicin (Positive Control)0.81.10.9

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with the test compound.[2]

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow Cancer Cells Cancer Cells Treatment with Compound Treatment with Compound Cancer Cells->Treatment with Compound IC50 concentration Harvest and Wash Cells Harvest and Wash Cells Treatment with Compound->Harvest and Wash Cells Stain with Annexin V-FITC and PI Stain with Annexin V-FITC and PI Harvest and Wash Cells->Stain with Annexin V-FITC and PI Flow Cytometry Analysis Flow Cytometry Analysis Stain with Annexin V-FITC and PI->Flow Cytometry Analysis Quantify Apoptosis Quantify Apoptosis Flow Cytometry Analysis->Quantify Apoptosis

Caption: Workflow for the Annexin V/PI apoptosis assay.

In Vitro Antiviral Activity Screening

The initial evaluation of antiviral activity typically involves plaque reduction assays or cytopathic effect (CPE) inhibition assays.[14][15][16]

This assay measures the reduction in the formation of viral plaques in the presence of the test compound.[14]

Protocol:

  • Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates.

  • Virus-Compound Incubation: Serially dilute the test compounds and mix with a known concentration of the virus. Incubate for 1 hour at 37°C.

  • Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread.

  • Incubation: Incubate for 2-3 days until plaques are visible.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 (50% effective concentration).

This assay is suitable for high-throughput screening and measures the ability of a compound to protect cells from virus-induced death.[16][17]

Protocol:

  • Cell Seeding: Seed host cells in 96-well plates.

  • Infection and Treatment: Infect the cells with the virus and simultaneously add serial dilutions of the test compounds.

  • Incubation: Incubate for a period sufficient to observe CPE in the virus control wells (typically 3-5 days).

  • Cell Viability Measurement: Assess cell viability using a colorimetric method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from CPE.

Table 2: Hypothetical Antiviral Activity of this compound Derivatives

Compound IDR GroupVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
DMP-4 HInfluenza A12.5>100>8
DMP-5 4-chlorophenylInfluenza A4.2>100>23.8
DMP-6 3-pyridylInfluenza A7.8>100>12.8
Oseltamivir (Positive Control)Influenza A0.5>100>200

CC50 (50% cytotoxic concentration) is determined in parallel on uninfected cells to assess compound toxicity. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window.

Mechanistic Studies and Future Directions

For compounds demonstrating significant biological activity in the initial screens, further mechanistic studies are warranted.

  • For Anticancer Leads:

    • Kinase Profiling: Screen active compounds against a panel of cancer-related kinases to identify potential targets.

    • Cell Cycle Analysis: Use flow cytometry to determine the effect of the compounds on cell cycle progression.

    • Western Blotting: Analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, cyclins, CDKs).

  • For Antiviral Leads:

    • Time-of-Addition Studies: To determine which stage of the viral life cycle is inhibited (e.g., entry, replication, egress).

    • Enzyme Inhibition Assays: If a specific viral enzyme is a suspected target, perform in vitro assays with the purified enzyme.

    • Resistance Studies: To identify the viral target and the mechanism of resistance.

The modular nature of the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR). By synthesizing and testing a library of derivatives with diverse substituents at other positions of the pyridine ring, it will be possible to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on the well-documented biological activities of related pyridine derivatives, there is a strong scientific rationale to investigate their potential as anticancer, antiviral, and enzyme inhibitory agents. The experimental protocols outlined in this guide provide a clear and robust framework for the initial in vitro evaluation of these compounds. Through a systematic approach of synthesis, screening, and mechanistic studies, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of next-generation therapies for a range of human diseases.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3,5-Diiodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Diiodo-4-methoxypyridine is a pivotal intermediate in the development of advanced therapeutics and functional materials. Its structure, featuring two reactive iodine atoms and a methoxy group on a pyridine core, makes it a versatile building block for complex molecular architectures, notably in the synthesis of novel HIV protease inhibitors.[1] This application note provides a comprehensive, two-step protocol for the synthesis of this compound, commencing from the readily available starting material, 4-hydroxypyridine. The guide is designed for researchers in synthetic chemistry and drug development, offering in-depth mechanistic rationale, detailed experimental procedures, and expert insights to ensure reliable and reproducible outcomes.

Introduction and Synthetic Strategy

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry. The target molecule, this compound, is of particular interest due to the utility of its iodo-substituents in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for carbon-carbon and carbon-heteroatom bond formation.[2][3]

Our synthetic approach is a robust, two-step sequence:

  • Electrophilic Di-iodination: The initial step involves the regioselective iodination of 4-hydroxypyridine at the C-3 and C-5 positions to yield 3,5-diiodo-4-hydroxypyridine.

  • O-Methylation: The subsequent step is the conversion of the hydroxyl group of the intermediate to a methoxy group via a Williamson-type ether synthesis.

This strategy was chosen for its operational simplicity, use of accessible reagents, and high potential for scalability.

G cluster_0 Overall Synthetic Pathway Start 4-Hydroxypyridine Intermediate 3,5-Diiodo-4-hydroxypyridine Start->Intermediate Step 1: Di-iodination (NIS, Acetonitrile) Final This compound Intermediate->Final Step 2: O-Methylation (CH₃I, K₂CO₃, DMF)

Caption: High-level overview of the two-step synthesis.

Part I: Synthesis of 3,5-Diiodo-4-hydroxypyridine

Mechanistic Rationale

4-Hydroxypyridine exists in tautomeric equilibrium with its more stable form, 4-pyridone. The 4-pyridone tautomer behaves as a vinylogous amide, possessing a highly electron-rich aromatic ring. This enhanced nucleophilicity activates the positions ortho to the carbonyl group (C-3 and C-5) for facile electrophilic aromatic substitution.

N-Iodosuccinimide (NIS) is an ideal reagent for this transformation.[4] It serves as a mild, solid, and easily handled source of an electrophilic iodine atom (I+), offering greater control and selectivity compared to elemental iodine.[4] The reaction proceeds via a standard electrophilic aromatic substitution mechanism, occurring twice to afford the di-iodinated product.

Detailed Experimental Protocol

This protocol is adapted from standard methodologies for the iodination of activated pyridone systems.[5]

Table 1: Reagents for the Synthesis of 3,5-Diiodo-4-hydroxypyridine

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
4-Hydroxypyridine95.0950.0 mmol1.04.75 g
N-Iodosuccinimide (NIS)224.99110.0 mmol2.224.75 g
Acetonitrile (MeCN)41.05--250 mL

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxypyridine (1.0 eq, 4.75 g).

  • Dissolution: Add anhydrous acetonitrile (250 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (2.2 eq, 24.75 g) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain stirring under reflux for 4-6 hours.

    • Expert Tip: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane eluent system. The product spot should be significantly less polar than the starting material.

  • Cooling and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the product should form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold acetonitrile (2 x 20 mL).

  • Workup: Transfer the collected solid to a beaker and stir with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, ~100 mL) for 15 minutes to quench any unreacted NIS and remove iodine coloration.

  • Final Isolation: Filter the solid again, wash thoroughly with deionized water (3 x 50 mL), and then with a small amount of cold diethyl ether (2 x 20 mL).

  • Drying: Dry the resulting white to off-white solid under high vacuum to a constant weight. The product, 3,5-diiodo-4-hydroxypyridine, is typically obtained in high purity without the need for further chromatographic purification.[6][7]

G cluster_workflow Protocol 1: Iodination Workflow A 1. Dissolve 4-Hydroxypyridine in MeCN B 2. Add NIS (2.2 eq) A->B C 3. Reflux (4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Cool to RT, then Ice Bath C->E Upon Completion F 6. Filter to Collect Crude Product E->F G 7. Quench with Na₂S₂O₃ Solution F->G H 8. Filter, Wash with H₂O & Et₂O G->H I 9. Dry Under Vacuum H->I

Caption: Step-by-step workflow for the synthesis of 3,5-diiodo-4-hydroxypyridine.

Part II: Synthesis of this compound

Mechanistic Rationale

This transformation is a classic Williamson ether synthesis. The hydroxyl group of 3,5-diiodo-4-hydroxypyridine is weakly acidic and can be deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form a nucleophilic pyridinolate anion. This anion then undergoes a nucleophilic substitution (Sₙ2) reaction with a methylating agent. Methyl iodide (CH₃I) is an excellent electrophile for this purpose due to the good leaving group ability of iodide. Dimethylformamide (DMF) is used as the solvent because it is polar and aprotic, which accelerates the rate of Sₙ2 reactions.[8]

Detailed Experimental Protocol

This protocol is based on established methods for the O-methylation of hydroxy-heterocycles.[8]

Table 2: Reagents for the Synthesis of this compound

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
3,5-Diiodo-4-hydroxypyridine346.9040.0 mmol1.013.88 g
Potassium Carbonate (K₂CO₃)138.2180.0 mmol2.011.06 g
Methyl Iodide (CH₃I)141.9460.0 mmol1.53.74 mL (8.52 g)
Dimethylformamide (DMF)73.09--200 mL

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-diiodo-4-hydroxypyridine (1.0 eq, 13.88 g) and anhydrous potassium carbonate (2.0 eq, 11.06 g).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 200 mL) to the flask.

  • Methylation: Stir the suspension vigorously and add methyl iodide (1.5 eq, 3.74 mL) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 3-5 hours.

    • Expert Tip: The reaction can be monitored by TLC (30% Ethyl Acetate/Hexane). The product is significantly less polar than the starting material. The reaction is typically complete when the starting material spot is no longer visible.

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing 500 mL of ice-cold water. Stir for 20 minutes. A solid precipitate of the product should form.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake extensively with water (3 x 100 mL) to remove residual DMF and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a crystalline solid.

  • Drying: Dry the purified product under high vacuum to a constant weight.

Safety and Handling

  • N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Methyl Iodide (CH₃I): Is toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme caution in a fume hood, using appropriate personal protective equipment (gloves, safety glasses).

  • Dimethylformamide (DMF): Is a skin irritant and can be absorbed through the skin. It is also a suspected reproductive toxin. Use in a fume hood and wear appropriate gloves.

  • Acetonitrile (MeCN): Is flammable and toxic. Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.

References

Application Notes and Protocols for the Directed ortho-Metalation and Iodination of 4-Methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and theoretical background for the regioselective iodination of 4-methoxypyridine at the C3 position via directed ortho-metalation (DoM). This methodology is a cornerstone in the synthesis of functionalized pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide essential data and safety considerations to ensure successful and safe execution. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction: The Power of Directed ortho-Metalation

Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings.[1][2] The reaction is guided by a directing metalation group (DMG), typically a heteroatom-containing functionality that can coordinate to an organolithium base. This coordination brings the base into proximity with a specific ortho-proton, facilitating its abstraction and the formation of a stabilized organolithium intermediate.[3] This approach offers a significant advantage over classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.[1]

For pyridine scaffolds, the methoxy group (-OCH₃) serves as a moderate directing group.[2][4] However, the π-deficient nature of the pyridine ring makes it susceptible to nucleophilic addition by common organolithium reagents like n-butyllithium.[4][5] To circumvent this side reaction, sterically hindered and less nucleophilic bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), are employed.[5][6]

This application note will focus on the LDA-mediated DoM of 4-methoxypyridine to generate the 3-lithiated intermediate, which is then quenched with molecular iodine to yield the valuable synthetic intermediate, 3-iodo-4-methoxypyridine.[7][8]

Mechanistic Insights

The directed ortho-metalation of 4-methoxypyridine followed by iodination proceeds through a well-defined, multi-step mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.

Formation of the Lithiated Intermediate

The reaction is initiated by the deprotonation of the C3 proton of 4-methoxypyridine by LDA. The key to the regioselectivity lies in the pre-coordination of the lithium amide to the lone pair of electrons on the methoxy group's oxygen atom. This brings the bulky diisopropylamide base into close proximity to the C3 proton, facilitating its abstraction over other protons on the ring. The use of a hindered base like LDA is critical to prevent competitive nucleophilic addition to the electron-deficient pyridine ring.[5][6] The presence of additives like lithium chloride (LiCl) can accelerate the reaction by breaking down LDA aggregates into more reactive monomers.[9][10][11]

Electrophilic Quench with Iodine

The resulting 3-lithiopyridine-4-methoxy intermediate is a potent nucleophile. The reaction is then quenched by the addition of an electrophile, in this case, molecular iodine (I₂). The iodine molecule is polarized by the approaching carbanion, and a nucleophilic attack by the lithiated carbon on one of the iodine atoms results in the formation of the C-I bond and the displacement of an iodide ion.[12]

DoM_Mechanism cluster_step1 Step 1: Directed ortho-Metalation cluster_step2 Step 2: Iodination 4-MP 4-Methoxypyridine Intermediate 3-Lithio-4-methoxypyridine 4-MP->Intermediate + LDA LDA LDA DIA Diisopropylamine Product 3-Iodo-4-methoxypyridine Intermediate->Product + I₂ I2 Iodine (I₂) LiI Lithium Iodide

Figure 1: Reaction mechanism for the DoM and iodination of 4-methoxypyridine.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of 3-iodo-4-methoxypyridine. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Reagent and Equipment Data
ReagentM.W. ( g/mol )Density (g/mL)M.P. (°C)B.P. (°C)Hazards
4-Methoxypyridine109.13[13]1.075[12]4[12]191[12]Skin/eye irritant[13]
Diisopropylamine101.190.722-6184Flammable, corrosive
n-Butyllithium64.06~0.68 (in hexanes)-76N/APyrophoric, corrosive[14]
Iodine (I₂)253.81[15]4.93113.7184.3Harmful, skin/eye irritant[15]
Tetrahydrofuran (THF)72.110.889-108.466Flammable, irritant
3-Iodo-4-methoxypyridine235.02[16]N/AN/AN/AHarmful if swallowed

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Inert gas line (N₂ or Ar)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure

Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification node1 Dry glassware under vacuum or in oven node2 Assemble under inert atmosphere node1->node2 node3 Prepare LDA solution in THF at -78°C node2->node3 node4 Add 4-methoxypyridine dropwise node3->node4 node5 Stir for 2 hours at -78°C node4->node5 node6 Add solution of Iodine in THF node5->node6 node7 Warm to room temperature node6->node7 node8 Quench with sat. Na₂S₂O₃ (aq) node7->node8 node9 Extract with ethyl acetate node8->node9 node10 Dry organic layer and concentrate node9->node10 node11 Purify by column chromatography node10->node11

Figure 2: Experimental workflow for the synthesis of 3-iodo-4-methoxypyridine.

1. Preparation of LDA Solution:

  • To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add anhydrous tetrahydrofuran (THF, 40 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.54 mL, 11.0 mmol) to the cooled THF.

  • To this solution, add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol) dropwise via syringe. A white precipitate may form.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

2. Lithiation of 4-Methoxypyridine:

  • In a separate dry flask, prepare a solution of 4-methoxypyridine (1.09 g, 10.0 mmol) in anhydrous THF (10 mL).

  • Add the 4-methoxypyridine solution dropwise to the LDA solution at -78 °C over 15 minutes. The reaction mixture will typically turn a deep red or brown color.

  • Stir the reaction mixture at -78 °C for 2 hours to ensure complete lithiation.

3. Iodination:

  • Prepare a solution of iodine (2.79 g, 11.0 mmol) in anhydrous THF (15 mL).

  • Add the iodine solution dropwise to the reaction mixture at -78 °C. The deep color of the lithiated species should dissipate.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour.

4. Workup and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 20 mL) to consume any unreacted iodine.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-iodo-4-methoxypyridine as a solid.

Expected Results and Characterization

The expected yield of 3-iodo-4-methoxypyridine is typically in the range of 70-85%. The product can be characterized by standard spectroscopic techniques.

  • ¹H NMR: The proton at the C2 position will appear as a singlet, and the protons at C5 and C6 will show characteristic coupling patterns for a substituted pyridine.

  • ¹³C NMR: The carbon bearing the iodine will be shifted downfield.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 3-iodo-4-methoxypyridine (m/z = 235.02) should be observed.

Safety and Handling

4.1. Reagent-Specific Hazards

  • n-Butyllithium: Highly pyrophoric and will ignite on contact with air and moisture. It is also corrosive. Handle only under an inert atmosphere using proper syringe techniques.[14][17][18]

  • LDA: While not pyrophoric, it is a strong, corrosive base.

  • Iodine: Harmful if inhaled or ingested and causes skin and eye irritation.[15] Handle in a well-ventilated fume hood.

  • Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvents.

4.2. Personal Protective Equipment (PPE)

  • Flame-resistant lab coat.

  • Safety goggles and a face shield when handling larger quantities of organolithiums.

  • Appropriate gloves (nitrile gloves for general use, consider neoprene or butyl rubber for extended handling of organolithiums).

4.3. Quenching and Disposal

  • Small amounts of residual organolithium reagents can be quenched by slow addition to a solution of isopropanol in an inert solvent like hexane, followed by the slow addition of water.[14][19]

  • All waste should be disposed of in accordance with institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no yieldIncomplete lithiation due to moisture or poor quality reagents.Ensure all glassware is rigorously dried and use fresh, anhydrous solvents. Titrate the n-butyllithium solution before use.
Nucleophilic addition of n-BuLi to the pyridine ring.Use a more sterically hindered base like LTMP. Ensure the reaction temperature is maintained at -78 °C.
Formation of multiple productsIncomplete lithiation or side reactions.Increase the reaction time for lithiation. Ensure slow, dropwise addition of reagents.
Isomerization of the lithiated intermediate.While less common at low temperatures, ensure the reaction is quenched promptly after the lithiation step.
Dark, tarry materialDecomposition of the organolithium species.Maintain a low reaction temperature. Avoid warming the reaction mixture before quenching.

Conclusion

The directed ortho-metalation of 4-methoxypyridine with LDA followed by iodination is a reliable and efficient method for the synthesis of 3-iodo-4-methoxypyridine. Careful attention to anhydrous and anaerobic conditions, along with strict adherence to safety protocols, is paramount for the successful and safe execution of this powerful synthetic transformation. The resulting iodinated pyridine is a versatile building block for further functionalization, making this protocol a valuable tool for researchers in medicinal and materials chemistry.

References

Application Notes and Protocols for the Electrophilic Iodination of 4-Methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Iodinated Pyridines in Medicinal Chemistry

Iodinated pyridine scaffolds are of paramount importance in the landscape of modern drug discovery and development. The carbon-iodine bond serves as a versatile synthetic handle, enabling a diverse array of subsequent chemical transformations. Most notably, it is a key participant in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.[1] This capability allows for the modular and efficient construction of complex molecular architectures, a cornerstone of contemporary medicinal chemistry. 4-Methoxypyridine, with its electron-donating methoxy group, presents an interesting case for electrophilic substitution, a reaction that is often challenging for the electron-deficient pyridine ring.[2] This guide provides a comprehensive overview of the reaction conditions, mechanistic underpinnings, and detailed protocols for the successful electrophilic iodination of 4-methoxypyridine.

Mechanistic Considerations: A Tale of Two Directing Groups

The regiochemical outcome of the electrophilic iodination of 4-methoxypyridine is dictated by the interplay of the electronic effects of the methoxy group and the pyridine nitrogen atom. The methoxy group at the C-4 position is a powerful ortho-, para-directing activating group due to its ability to donate electron density to the ring through resonance. Conversely, the nitrogen atom in the pyridine ring is strongly electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the C-2 and C-6 positions.

This electronic tug-of-war results in the C-3 and C-5 positions being the most favorable for electrophilic substitution. While direct iodination can proceed, achieving high regioselectivity can be problematic, often yielding a mixture of isomers.[2] To circumvent this, a more controlled and highly regioselective method involves directed ortho-metalation, where a strong base is used to deprotonate the C-3 position, followed by quenching with an electrophilic iodine source.[3][4]

Comparative Analysis of Iodination Methodologies

Several methods have been developed for the iodination of aromatic and heteroaromatic systems. The choice of reagent and conditions is critical and depends on the substrate's reactivity and the desired regioselectivity.

MethodIodinating AgentActivator/Co-reagentTypical SolventTemperatureKey Features & Limitations
Direct Electrophilic Iodination Molecular Iodine (I₂)Oxidizing Agent (e.g., H₂O₂, NaIO₄) or Strong Acid (e.g., H₂SO₄)Acetic Acid, H₂SO₄Room Temp. to ElevatedHarsh conditions, potential for side reactions and poor regioselectivity.[2][5][6]
N-Iodosuccinimide (NIS) Mediated N-Iodosuccinimide (NIS)Brønsted or Lewis Acid (e.g., TFA, AgOTf)Acetonitrile, DCM, TFA0 °C to Room Temp.Milder conditions, good for many activated arenes; regioselectivity can still be an issue for some substrates.[7][8]
Directed ortho-Metalation-Iodination Molecular Iodine (I₂)n-BuLi, 2,2,6,6-tetramethylpiperidine (TMP)THF, Hexane-78 °C to Room Temp.Highly regioselective for the C-3 position, but requires strictly anhydrous conditions and strong bases.[3][9]
Iodine-Silver Acetate System Molecular Iodine (I₂)Silver Acetate (AgOAc)Acetic AcidRoom Temp.Primarily used for dihydroxylation (Woodward reaction) but demonstrates activation of iodine by a silver salt.[10][11]

Experimental Protocols

Protocol 1: Regioselective Iodination of 4-Methoxypyridine via Directed ortho-Metalation

This protocol provides a highly regioselective method for the synthesis of 3-iodo-4-methoxypyridine.[3]

Materials:

  • 4-Methoxypyridine

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • n-Butyllithium (n-BuLi) in hexanes

  • Zinc Chloride (ZnCl₂)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Molecular Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane, anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (2-3 mL) and cool to 0 °C.

  • Sequentially add 2,2,6,6-tetramethylpiperidine (1.5 mmol) and n-butyllithium (1.5 mmol, e.g., 1.6 M solution in hexanes).

  • After stirring for 5 minutes, add a pre-formed complex of ZnCl₂ and TMEDA (0.50 mmol).

  • Continue stirring at 0 °C for 15 minutes.

  • Add 4-methoxypyridine (1.0 mmol) to the reaction mixture at a temperature between 0-10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • In a separate flask, prepare a solution of iodine (1.5 mmol) in anhydrous THF (4 mL).

  • Add the iodine solution to the reaction mixture.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (4 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-iodo-4-methoxypyridine.

Workflow for Directed ortho-Metalation-Iodination

G cluster_prep Reagent Preparation and Lithiation cluster_reaction Reaction Sequence cluster_workup Workup and Purification TMP 2,2,6,6-Tetramethylpiperidine TMP_nBuLi Lithium Tetramethylpiperidide (in situ) TMP->TMP_nBuLi nBuLi n-Butyllithium nBuLi->TMP_nBuLi ZnCl2_TMEDA ZnCl2-TMEDA Complex Lithiation Addition of 4-MP (0-10 °C, then RT for 2h) ZnCl2_TMEDA->Lithiation TMP_nBuLi->Lithiation 4-MP 4-Methoxypyridine 4-MP->Lithiation Iodination Addition of I2 in THF (Stir overnight) Lithiation->Iodination Quench Quench with Na2S2O3 Iodination->Quench Extraction EtOAc Extraction Quench->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Concentration Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification Final_Product 3-Iodo-4-methoxypyridine Purification->Final_Product

Caption: Workflow for the synthesis of 3-iodo-4-methoxypyridine.

Protocol 2: Direct Iodination of 4-Methoxypyridine using N-Iodosuccinimide (NIS)

This protocol is a general method for the iodination of activated aromatic systems and can be adapted for 4-methoxypyridine.[8] Optimization of the acid catalyst and reaction time may be necessary.

Materials:

  • 4-Methoxypyridine

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-methoxypyridine (1.0 mmol) and anhydrous acetonitrile (10 mL).

  • Add N-Iodosuccinimide (1.1 mmol).

  • Cool the mixture to 0 °C and add a catalytic amount of trifluoroacetic acid (e.g., 0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for NIS-Mediated Iodination

G cluster_reaction Reaction Setup cluster_workup Workup and Purification 4-MP 4-Methoxypyridine Reaction Stir at RT, Monitor by TLC 4-MP->Reaction NIS N-Iodosuccinimide NIS->Reaction ACN Acetonitrile ACN->Reaction TFA Trifluoroacetic Acid (cat.) TFA->Reaction Quench_Thio Quench with Na2S2O3 Reaction->Quench_Thio Neutralize Neutralize with NaHCO3 Quench_Thio->Neutralize Extraction EtOAc Extraction Neutralize->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentration Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product Iodinated 4-Methoxypyridine Purify->Product

Caption: General workflow for the iodination using NIS.

Safety and Handling Precautions

  • n-Butyllithium: is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

  • Iodine: is corrosive and can cause severe burns. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Trifluoroacetic acid: is a strong, corrosive acid. Handle with appropriate PPE.

  • Solvents: are flammable and should be handled away from ignition sources.

Conclusion

The electrophilic iodination of 4-methoxypyridine is a key transformation for the synthesis of valuable building blocks in drug discovery. While direct iodination methods offer operational simplicity, the directed ortho-metalation-iodination protocol provides superior regioselectivity, yielding 3-iodo-4-methoxypyridine with high purity. The choice of methodology will depend on the specific requirements of the synthetic route, including scalability, functional group tolerance, and the need for stringent regiochemical control.

References

Palladium catalysts for Suzuki coupling of 3,5-Diiodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Suzuki Coupling of 3,5-Diiodo-4-methoxypyridine

Introduction: Synthesizing Substituted Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility in forging carbon-carbon bonds.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the construction of complex biaryl and heteroaryl structures is paramount.[3] The 3,5-disubstituted 4-methoxypyridine core is a privileged scaffold found in numerous biologically active compounds. Access to this core via the functionalization of this compound offers a convergent and flexible route to novel chemical entities.

This guide serves as a detailed application note for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of this compound. We will explore the critical parameters of this transformation, from the selection of an optimal palladium catalyst system to detailed, field-tested protocols. The narrative emphasizes the causality behind experimental choices, providing a framework for both successful execution and informed troubleshooting.

The Catalytic Heart of the Reaction: Mechanism and Catalyst Selection

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle orchestrated by a palladium complex.[3][4] The cycle is generally understood to proceed through three key sequential steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-iodine bond of the this compound. This step forms a Pd(II) intermediate and is often the rate-determining step of the reaction.[5] The high reactivity of the C-I bond makes aryl iodides excellent substrates for this initial activation.[5]

  • Transmetalation: In this step, an organic group is transferred from the organoboron reagent (boronic acid or ester) to the Pd(II) center. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the aryl group to the palladium.[6]

  • Reductive Elimination: This is the final, product-forming step. The two organic fragments coupled on the palladium center are eliminated to form the new C-C bond of the biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1][4]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-I pd0->pdiia Oxidative Addition (+ Ar-I) pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib Transmetalation (+ Ar'B(OH)₂ / Base) pdiib->pd0 Reductive Elimination (Product: Ar-Ar') ArI This compound (Ar-I) ArBOH2 Organoboron Reagent (Ar'B(OH)₂) Product Coupled Product (Ar-Ar')

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Choosing the Right Tools: A Comparative Analysis of Catalyst Systems

The success of coupling an electron-deficient dihaloheterocycle like this compound is critically dependent on the palladium source and, most importantly, the ancillary ligand. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.[7] Bulky, electron-rich ligands are known to promote both oxidative addition and reductive elimination, which is crucial for achieving high turnover and coupling challenging substrates.[7][8]

Below is a comparative summary of catalyst systems applicable to this transformation.

Catalyst SystemClassKey Characteristics & RationaleTypical Loading (mol%)
Pd(PPh₃)₄ Palladium(0) with Phosphine LigandA classical, highly reliable catalyst. The tetrakis(triphenylphosphine)palladium(0) is a pre-formed active catalyst that does not require in-situ reduction. It is effective for reactive C-I bonds but may be less efficient for more challenging couplings compared to modern systems.[9]2 - 5
Pd(OAc)₂ or Pd₂(dba)₃ + SPhos/XPhos Palladium Precatalyst + Biaryl Phosphine LigandThis combination represents a highly active and versatile system. SPhos and XPhos are bulky, electron-rich Buchwald ligands that create a sterically demanding and electronically activated palladium center.[10] This accelerates oxidative addition and, crucially, the often difficult reductive elimination step, leading to higher yields and broader substrate scope.[8]0.5 - 2
Pd(OAc)₂ or Pd₂(dba)₃ + P(t-Bu)₃ Palladium Precatalyst + Trialkylphosphine LigandTri(tert-butyl)phosphine is another highly effective bulky and electron-donating ligand. Its strong σ-donating ability enhances the rate of oxidative addition, making it suitable for a wide range of aryl halides.[6]1 - 3
Pd-PEPPSI-IPr or in-situ Pd(OAc)₂ + IPr-HCl Palladium Precatalyst + N-Heterocyclic Carbene (NHC) LigandN-Heterocyclic Carbenes (NHCs) are powerful alternatives to phosphines.[11] Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium) are strong σ-donors that form very stable and highly active palladium complexes.[12] These catalysts are known for their high efficiency, often at low catalyst loadings, and can offer unique selectivity.[13]0.5 - 2

Experimental Protocols: A Step-by-Step Guide

The following protocols provide robust starting points for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.

Workflow Overview

Experimental_Workflow prep 1. Preparation - Dry glassware - Degas solvents - Weigh reagents setup 2. Reaction Setup - Assemble under inert gas (Ar/N₂) - Add reagents in specified order prep->setup reaction 3. Execution - Heat to target temperature - Stir vigorously - Monitor by TLC/LC-MS setup->reaction workup 4. Work-up - Cool to room temp - Quench/Dilute - Aqueous extraction reaction->workup purify 5. Purification - Dry organic layer - Concentrate solvent - Column chromatography workup->purify

Caption: General experimental workflow for the Suzuki coupling reaction.

Protocol 1: Buchwald Ligand System (SPhos)

This protocol utilizes a highly active biarylphosphine ligand, ideal for ensuring high conversion.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-coupling; 2.2 equiv for di-coupling)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard dry glassware (e.g., Schlenk flask or reaction vial)

Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent before adding this mixture to the main flask. This pre-mixing can help in the formation of the active catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment. Oxygen can lead to unwanted side reactions like the homocoupling of boronic acids and can deactivate the catalyst.[1]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for 20-30 minutes prior to use.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[7]

Protocol 2: Classical Pd(PPh₃)₄ System

This protocol uses a well-established, commercially available catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-coupling; 2.2 equiv for di-coupling)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (e.g., 4:1:1 v/v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Purge the flask with an inert gas for 15-20 minutes.

  • Solvent and Base Addition: Add the solvent mixture (Toluene:Ethanol) followed by an aqueous solution of sodium carbonate. The system should be biphasic.

  • Degassing: Vigorously stir and sparge the entire mixture with inert gas for another 15 minutes to ensure all dissolved oxygen is removed.

  • Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) under the inert atmosphere with vigorous stirring to ensure adequate mixing between the aqueous and organic phases.

  • Monitoring & Work-up: Follow steps 6-8 from Protocol 1.

Key Considerations for this compound

  • Regioselectivity (Mono- vs. Di-coupling): The two iodine atoms at the 3 and 5 positions are electronically and sterically equivalent. Therefore, achieving selective mono-arylation requires careful control of stoichiometry. Using a slight excess (1.0-1.2 equivalents) of the boronic acid will favor the formation of the mono-coupled product, though a mixture of starting material, mono-, and di-substituted products is likely. Using >2.0 equivalents of the boronic acid will drive the reaction towards the di-substituted product.

  • Catalyst Inhibition: The pyridine nitrogen is a Lewis base and can coordinate to the palladium center, potentially inhibiting catalytic activity.[9] Using bulky ligands like SPhos or IPr can create a sterically crowded environment around the palladium, which can disfavor this inhibitory coordination and maintain high catalytic turnover.

  • Protodeboronation: Electron-deficient heteroaryl boronic acids can be susceptible to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially at high pH and temperature.[14] While the pyridine substrate is the halide partner here, if a sensitive boronic acid is used, employing milder bases (like K₂CO₃ or KF) or slightly lower temperatures may be necessary to minimize this side reaction.[6][14]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and adaptable method for synthesizing valuable substituted pyridine derivatives. The success of this transformation is not merely procedural but is grounded in a rational selection of the catalyst system and careful control of reaction conditions. Modern catalyst systems based on bulky, electron-rich phosphine or N-heterocyclic carbene ligands offer superior activity and are highly recommended for achieving excellent yields. By understanding the underlying mechanism and potential challenges, researchers can effectively leverage this reaction to accelerate discovery in medicinal chemistry and materials science.

References

Introduction: The Strategic Importance of 3,5-Diiodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Sonogashira Coupling Protocols for 3,5-Diiodo-4-methoxypyridine

In the landscape of pharmaceutical and materials science research, functionalized pyridine scaffolds are of paramount importance. Their prevalence in bioactive molecules and organic materials drives a continuous need for efficient and selective synthetic methodologies. This compound stands out as a particularly valuable and versatile building block. The two symmetrical carbon-iodine bonds offer strategic handles for sequential or dual functionalization, allowing for the construction of complex molecular architectures. The high reactivity of the C-I bond makes it an excellent substrate for cross-coupling reactions.[1]

Among the arsenal of cross-coupling reactions, the Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons (of an aryl halide) and sp-hybridized carbons (of a terminal alkyne).[2][3] This reaction is celebrated for its mild conditions, tolerance of a wide range of functional groups, and direct introduction of the rigid, linear alkyne moiety—a feature often exploited in drug design and materials chemistry.[2][4][5]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the Sonogashira coupling as applied to this compound, moving beyond a simple recitation of steps to explain the underlying principles that govern procedural choices.

The Sonogashira Coupling: A Mechanistic Overview

The efficacy of the Sonogashira reaction stems from a synergistic interplay between two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] Understanding this dual mechanism is critical for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle: This is the primary cross-coupling cycle.

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This forms a square planar Pd(II) complex.[2][8]

    • Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers its alkyne group to the Pd(II) complex. This is often the rate-determining step of the overall reaction.[6][9]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new C(sp²)-C(sp) bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][9]

  • The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne. This coordination increases the acidity of the terminal alkyne's proton.[6][7]

    • Deprotonation: In the presence of a base (typically an amine), the acidic proton is removed to form a copper(I) acetylide intermediate.[10]

    • Regeneration: This copper acetylide is consumed in the transmetalation step with the palladium complex, regenerating the copper catalyst.

While the copper co-catalyst is traditional, copper-free Sonogashira protocols have been developed to prevent the primary side reaction: the copper-mediated homocoupling of the terminal alkyne (Glaser coupling).[4][7] In copper-free systems, the base must be strong enough to deprotonate the alkyne so it can interact directly with the palladium complex.[6]

Sonogashira_Catalytic_Cycle Fig. 1: The Dual Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(I) pd0->pd_complex Oxidative Addition (Ar-I) alkyne_pd_complex Ar-Pd(II)L₂(C≡CR) pd_complex->alkyne_pd_complex Transmetalation alkyne_pd_complex->pd0 Reductive Elimination product Ar-C≡CR alkyne_pd_complex->product cu_catalyst Cu(I) cu_alkyne_complex [Cu(I)-alkyne] π-complex cu_catalyst->cu_alkyne_complex Coordination (H-C≡CR) cu_acetylide Cu(I)-C≡CR cu_alkyne_complex->cu_acetylide Deprotonation (Base) cu_acetylide->pd_complex Transfers Alkyne cu_acetylide->cu_catalyst Consumed in Transmetalation

Caption: Fig. 1: The Dual Catalytic Cycle of the Sonogashira Coupling.

Core Components of the Reaction

The success of the Sonogashira coupling hinges on the careful selection of its core components.

The Substrate: this compound

The two iodide substituents are excellent leaving groups, making this substrate highly reactive. The reactivity order for aryl halides in Sonogashira coupling is generally I > OTf > Br >> Cl.[1][9] This high reactivity allows for the use of mild reaction conditions, often at room temperature. The symmetrical nature of the molecule presents an opportunity for controlled mono- or di-alkynylation by modulating the stoichiometry of the alkyne coupling partner.

The Coupling Partner: Terminal Alkynes

A wide variety of terminal alkynes can be used, bearing functional groups ranging from simple alkyl and aryl groups to more complex moieties like silyl-protected alkynes (e.g., trimethylsilylacetylene) or those containing esters, alcohols, and other functionalities. The choice of alkyne is dictated by the desired final product. For sensitive alkynes, silyl-protected variants can be used, followed by a deprotection step.[11]

The Catalytic System: Palladium & Copper
  • Palladium Catalyst: The choice of palladium source and its associated ligands is crucial. Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[6] The phosphine ligands (L) stabilize the palladium center. The catalyst loading is typically low, ranging from 0.5 to 5 mol%.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, typically used in slightly higher loading than the palladium catalyst (e.g., 1-10 mol%). Its role is to facilitate the formation of the reactive copper acetylide intermediate.[10][12]

The Base: Activator and Neutralizer

The base has two primary functions:

  • To deprotonate the terminal alkyne, making it a competent nucleophile.[2]

  • To neutralize the hydrogen iodide (HI) that is formed as a byproduct of the reaction.

Amine bases like triethylamine (NEt₃ or TEA), diisopropylamine (DIPA), or piperidine are frequently used.[2][13] In many cases, the amine can also serve as the solvent or a co-solvent.[1] For more sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be employed, particularly in copper-free protocols.[2]

The Solvent: The Reaction Medium

The solvent must be capable of dissolving all reactants and catalysts. Its polarity can influence reaction rates and yields.[14] Common choices include:

  • Amine bases: Triethylamine can be used as both base and solvent.

  • Aprotic polar solvents: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are widely used.[14][15]

  • Aprotic non-polar solvents: Toluene can also be effective, often in combination with an amine base.[16]

All solvents must be anhydrous and deoxygenated, as the Pd(0) catalyst is sensitive to oxygen.

Experimental Protocols & Workflow

The following diagram illustrates a typical experimental workflow for the Sonogashira coupling of this compound.

Workflow Fig. 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Substrate, Alkyne, Catalysts, Base) glassware Dry & Assemble Reaction Flask reagents->glassware setup Add Reagents & Anhydrous Solvent glassware->setup inert Degas & Establish Inert Atmosphere (N₂/Ar) setup->inert run Stir at Specified Temperature & Time inert->run monitor Monitor Progress (TLC / GC-MS) run->monitor monitor->run Continue if incomplete filter Filter through Celite® monitor->filter If complete extract Aqueous Workup (Extraction) filter->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify Concentrate & Purify (Chromatography) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Fig. 2: General Experimental Workflow.

Protocol 1: Mono-alkynylation of this compound

This protocol is optimized for the selective addition of one alkyne group. The key is to use the alkyne as the limiting reagent.

Table 1: Reagents and Conditions for Mono-alkynylation

ComponentChemical NameAmountMolar Eq.
Substrate This compound362.9 mg1.0 mmol
Alkyne Phenylacetylene92 mg (99 µL)0.9 mmol
Pd Catalyst PdCl₂(PPh₃)₂14 mg0.02 mmol (2 mol%)
Cu Co-catalyst Copper(I) Iodide (CuI)7.6 mg0.04 mmol (4 mol%)
Base Triethylamine (TEA)5 mL-
Solvent Tetrahydrofuran (THF), anhydrous10 mL-
Temperature Room Temperature--
Time 4-8 hours--

Step-by-Step Methodology:

  • Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent/Base Addition: Using a syringe, add anhydrous THF (10 mL) and triethylamine (5 mL). Stir the mixture to dissolve the solids. The solution may appear as a yellow-brown suspension.

  • Alkyne Addition: Add phenylacetylene (0.9 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS every hour. The starting material should be consumed, and two new spots (mono- and di-substituted products) should appear, with the mono-substituted product being dominant.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether (20 mL). Filter the mixture through a short pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional ether.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH₄Cl solution (2 x 20 mL) to remove copper salts, followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired mono-alkynylated product, 3-iodo-5-(phenylethynyl)-4-methoxypyridine.

Protocol 2: Di-alkynylation of this compound

This protocol aims for the complete substitution of both iodine atoms. Here, a slight excess of the alkyne is used to drive the reaction to completion.

Table 2: Reagents and Conditions for Di-alkynylation

ComponentChemical NameAmountMolar Eq.
Substrate This compound362.9 mg1.0 mmol
Alkyne (Trimethylsilyl)acetylene216 mg (312 µL)2.2 mmol
Pd Catalyst Pd(PPh₃)₄58 mg0.05 mmol (5 mol%)
Cu Co-catalyst Copper(I) Iodide (CuI)19 mg0.10 mmol (10 mol%)
Base/Solvent Diisopropylamine (DIPA)15 mL-
Temperature 50 °C--
Time 12-24 hours--

Step-by-Step Methodology:

  • Preparation: To a dry 50 mL Schlenk flask with a stir bar, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.10 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.

  • Solvent/Base & Alkyne Addition: Under a positive pressure of inert gas, add diisopropylamine (15 mL) followed by (trimethylsilyl)acetylene (2.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 50 °C with stirring. A color change and the formation of a precipitate (amine hydroiodide salt) are typically observed. Monitor the reaction by TLC or GC-MS until the starting material and the mono-substituted intermediate are no longer visible.

  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate (30 mL) and water (30 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the di-substituted product, 3,5-bis((trimethylsilyl)ethynyl)-4-methoxypyridine.

  • (Optional) Desilylation: The TMS groups can be readily removed by treating the purified product with a mild base like K₂CO₃ in methanol or a fluoride source like TBAF in THF.[11]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (Pd(0) oxidized); Wet solvent/reagents; Poor quality base.Use freshly distilled/anhydrous solvents. Degas thoroughly. Use a fresh bottle of catalyst or a more robust precatalyst. Ensure the base is pure.
Alkyne Homocoupling High concentration of copper catalyst; Presence of oxygen.Rigorously exclude oxygen from the reaction. Reduce the amount of CuI or switch to a copper-free protocol. Add the alkyne slowly to the reaction mixture.
Stalled Reaction Insufficient catalyst loading; Reaction temperature too low.Add an additional portion of the palladium catalyst. Gently warm the reaction (e.g., to 40-50 °C).
Formation of Byproducts Decomposition of substrate or product.Run the reaction at a lower temperature. Use a milder base (e.g., K₂CO₃ instead of an amine).

Safety Considerations

  • Reagents: Palladium catalysts and copper salts are toxic and should be handled with care in a fume hood. Organic solvents are flammable. Amines are corrosive and have strong odors.

  • Inert Atmosphere: Reactions should be performed under an inert atmosphere (nitrogen or argon) not only for chemical reasons but also to prevent the formation of potentially explosive metal acetylides in the presence of oxygen.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

The Sonogashira coupling of this compound is a highly effective and versatile method for the synthesis of complex, functionalized pyridine derivatives. By understanding the underlying reaction mechanism and the specific roles of each component, researchers can rationally design, optimize, and troubleshoot these powerful transformations. The protocols provided herein offer robust starting points for both selective mono-functionalization and exhaustive di-functionalization, opening avenues for novel discoveries in drug development and materials science.

References

Application Note: Strategies for Selective Buchwald-Hartwig Amination of 3,5-Diiodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for developing a successful Buchwald-Hartwig amination protocol for the challenging substrate, 3,5-diiodo-4-methoxypyridine. Due to the substrate's symmetrical di-iodination, achieving selective mono-amination is a primary focus. This note details mechanistic considerations, strategies for controlling selectivity, starting-point protocols for both mono- and di-amination, and a troubleshooting guide. The insights are tailored for researchers, scientists, and drug development professionals aiming to synthesize functionalized pyridine derivatives, which are crucial scaffolds in medicinal chemistry.

Introduction: The Challenge of Selectivity

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] Its application in synthesizing arylamines is particularly vital in the pharmaceutical industry, where the arylamine motif is a common feature in bioactive molecules.

The substrate, this compound, presents a unique synthetic challenge. While the C-I bonds are highly reactive towards palladium-catalyzed coupling, the symmetrical nature of the di-iodination makes selective mono-amination difficult to achieve. The reaction can readily proceed to the di-aminated product, often consuming valuable starting material and complicating purification. This guide provides the strategic principles and practical starting points to control the reaction outcome, favoring either the mono- or di-substituted product as desired.

Mechanistic Considerations

A foundational understanding of the Buchwald-Hartwig catalytic cycle is essential for rational protocol design.[2][4] The generally accepted mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n OA_Complex L_n(Ar)(X)Pd(II) Pd0->OA_Complex Oxidative Addition (Ar-I) Amine_Complex [L_n(Ar)(Amine)Pd(II)]+X- OA_Complex->Amine_Complex Amine Coordination Amido_Complex L_n(Ar)(Amido)Pd(II) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR2 Amido_Complex->Product Salt Base-H+X- Amido_Complex->Salt ArI Ar-I ArI->OA_Complex Amine R2NH Amine->Amine_Complex Base Base Base->Amine_Complex caption Fig 1. The Buchwald-Hartwig Catalytic Cycle Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware & Reagents B Weigh Solids (Inert Atm.) A->B C Add Anhydrous Solvent B->C D Add Liquid Reagents C->D E Heat to Target Temp. D->E F Monitor by TLC/GC-MS E->F G Quench Reaction F->G Reaction Complete H Liquid-Liquid Extraction G->H I Dry, Filter, Concentrate H->I J Column Chromatography I->J K NMR Spectroscopy J->K L Mass Spectrometry K->L caption Fig 2. General Experimental Workflow

References

Application Notes and Protocols for Heck Reaction Conditions for Diiodinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Selective Arylation of Diiodinated Pyridines

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to forge carbon-carbon bonds with remarkable efficiency.[1] This powerful transformation has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] For researchers and drug development professionals, diiodinated pyridines represent a class of particularly valuable building blocks. The two iodine substituents offer strategic handles for sequential or dual functionalization, allowing for the construction of complex, multi-vector scaffolds. However, the presence of two reactive sites introduces a significant challenge: controlling selectivity. Achieving selective mono-arylation versus di-arylation, as well as directing the reaction to a specific iodine position in unsymmetrical pyridines, requires a nuanced understanding of the reaction conditions.

These application notes provide a comprehensive guide to navigating the Heck reaction with diiodinated pyridines. We will delve into the mechanistic underpinnings that govern selectivity, present detailed, field-proven protocols for achieving both mono- and di-arylation, and offer insights into troubleshooting and optimization. The aim is to equip researchers with the knowledge and practical tools to confidently and successfully employ diiodinated pyridines in their synthetic endeavors.

Mechanistic Considerations: The Key to Selectivity

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1] Understanding this cycle is paramount to controlling the reaction's outcome with diiodinated pyridines.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine (C-I) bond of the diiodinated pyridine to form an arylpalladium(II) intermediate. With diiodinated pyridines, the first oxidative addition will preferentially occur at the more reactive C-I bond. The reactivity is influenced by the electronic environment of the pyridine ring and the steric hindrance around the iodine atom. For instance, in 2,6-diiodopyridine, both positions are electronically similar, but in other isomers, electronic differences can lead to inherent regioselectivity.

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-C bond. This step forms a new carbon-carbon bond and is often the regioselectivity-determining step in the arylation of the alkene.[3]

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, leading to the formation of the vinylated pyridine product and a hydridopalladium(II) species.

  • Reductive Elimination and Catalyst Regeneration: The hydridopalladium(II) species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[4]

Controlling Mono- vs. Di-arylation:

The primary challenge with diiodinated pyridines is achieving selective mono-arylation. Several factors can be manipulated to favor the formation of the mono-substituted product over the di-substituted one:

  • Stoichiometry: The most straightforward approach is to use a limited amount of the alkene (typically 1.0-1.2 equivalents) relative to the diiodinated pyridine. This ensures that there is insufficient alkene to react with the second C-I bond after the initial mono-arylation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to halt the reaction after the first coupling, as the second Heck reaction on the now less reactive mono-arylated pyridine will be slower.

  • Catalyst and Ligand Choice: The nature of the palladium catalyst and its associated ligands plays a crucial role. Bulky phosphine ligands can sterically hinder the second oxidative addition, thus favoring mono-arylation.[5] The choice of ligand can also influence the electronic properties of the palladium center, affecting its reactivity.

  • Base and Solvent: The choice of base and solvent can influence the rate of catalyst regeneration and the overall reaction kinetics, which in turn can be optimized to favor mono-arylation.[6]

For di-arylation, the opposite strategies are employed: using an excess of the alkene (2.2-3.0 equivalents), longer reaction times, and potentially higher temperatures to drive the reaction to completion.

Visualizing the Process

The Heck Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdI Ar(I)-Pd(II)L₂(I) OxAdd->ArPdI AlkeneCoord Alkene Coordination ArPdI->AlkeneCoord Alkene AlkeneComplex [Ar(I)-Pd(II)L₂(Alkene)]⁺I⁻ AlkeneCoord->AlkeneComplex MigIns Migratory Insertion AlkeneComplex->MigIns AlkylPd R-CH₂-CH(Ar)-Pd(II)L₂(I) MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim HPdI H-Pd(II)L₂(I) BetaElim->HPdI Ar-Alkene (Product) RedElim Reductive Elimination HPdI->RedElim Base RedElim->Pd0 - H-Base⁺I⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

Workflow Start Start Setup Reaction Setup: - Diiodopyridine - Alkene - Pd Catalyst & Ligand - Base - Solvent Start->Setup Degas Degas Reaction Mixture Setup->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for a Heck reaction.

Experimental Protocols

The following protocols are designed as a starting point for the Heck reaction of diiodinated pyridines. Optimization may be required based on the specific substrate and desired outcome.

Protocol 1: Selective Mono-Vinylation of 2,6-Diiodopyridine with Styrene

This protocol is optimized to favor the formation of 2-iodo-6-styrylpyridine.

Materials:

  • 2,6-Diiodopyridine (1.0 equiv)

  • Styrene (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,6-diiodopyridine, palladium(II) acetate, and triphenylphosphine.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by styrene and triethylamine.

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Di-Vinylation of 3,5-Diiodopyridine with n-Butyl Acrylate

This protocol is designed for the synthesis of 3,5-bis(n-butyl acrylate)pyridine.

Materials:

  • 3,5-Diiodopyridine (1.0 equiv)

  • n-Butyl acrylate (2.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Tris(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous acetonitrile (MeCN)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 3,5-diiodopyridine, palladium(II) acetate, tris(o-tolyl)phosphine, and potassium carbonate.

  • Solvent and Reagent Addition: Add anhydrous acetonitrile, followed by n-butyl acrylate.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C for 12-24 hours with vigorous stirring.

  • Monitoring: Check for the disappearance of the starting material and the mono-arylated intermediate by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash the Celite pad with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation: A Survey of Reaction Conditions

The following table summarizes typical reaction conditions for the Heck coupling of diiodinated pyridines, providing a comparative overview for achieving mono- and di-arylated products.

EntryDiiodopyridineAlkene (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Product(s)Approx. Yield (%)
12,6-DiiodopyridineStyrene (1.1)Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2.0)DMF806Mono-arylated70-85
22,6-DiiodopyridineStyrene (2.5)Pd(OAc)₂ (3)P(o-tol)₃ (6)K₂CO₃ (3.0)Acetonitrile10018Di-arylated>80
33,5-Diiodopyridinen-Butyl Acrylate (1.2)PdCl₂(PPh₃)₂ (3)-NaOAc (2.5)DMF908Mono-arylated65-75
43,5-Diiodopyridinen-Butyl Acrylate (3.0)Pd(OAc)₂ (5)-K₂CO₃ (3.5)DMA11024Di-arylated>85
52,4-DiiodopyridineMethyl Acrylate (1.1)Pd(dba)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene10010Mono (C4-selective)60-70

Yields are approximate and can vary based on the specific substrates and reaction scale.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand (e.g., bulky, electron-rich phosphines), or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • Poor Selectivity (Mono-arylation): To improve selectivity for the mono-arylated product, decrease the equivalents of the alkene, lower the reaction temperature, and shorten the reaction time. Using a bulkier phosphine ligand can also enhance selectivity.

  • Incomplete Di-arylation: To drive the reaction to completion for di-arylation, ensure an adequate excess of the alkene is used. Increasing the reaction time and/or temperature may be necessary. A more robust catalyst system might also be required.

  • Catalyst Decomposition (Palladium Black): The formation of palladium black indicates catalyst decomposition. This can be mitigated by using a stabilizing ligand, ensuring the reaction is properly degassed, and avoiding excessively high temperatures.

Conclusion

The Heck reaction of diiodinated pyridines is a powerful tool for the synthesis of functionalized heterocyclic compounds. By carefully controlling the reaction parameters—stoichiometry, catalyst system, base, solvent, temperature, and reaction time—researchers can achieve high yields of either mono- or di-arylated products with excellent selectivity. The protocols and insights provided in these application notes serve as a robust foundation for the successful implementation of this versatile transformation in drug discovery and materials science.

References

The Strategic Utility of 3,5-Diiodo-4-methoxypyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold and the Advantage of Orthogonal Halogenation

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active molecules.[1] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, making it a desirable core for drug candidates. Within this class of heterocycles, 3,5-diiodo-4-methoxypyridine emerges as a particularly valuable and versatile building block for the synthesis of complex molecular architectures, especially in the realm of targeted therapies such as kinase inhibitors.

The strategic placement of two iodine atoms at the 3 and 5 positions, flanking a methoxy group at the 4-position, offers medicinal chemists a powerful tool for rapid library synthesis and structure-activity relationship (SAR) studies. The differential reactivity of the carbon-iodine bonds allows for sequential and site-selective functionalization through various palladium-catalyzed cross-coupling reactions.[2] This "orthogonal" handle enables the introduction of diverse substituents in a controlled manner, facilitating the exploration of the chemical space around the pyridine core to optimize potency, selectivity, and drug-like properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into the causality behind experimental choices, provide detailed and self-validating protocols for key transformations, and illustrate its application in the context of developing kinase inhibitors targeting critical oncogenic pathways.

Chemical Properties and Reactivity: A Tale of Two Iodines

The utility of this compound lies in the ability to selectively functionalize one iodine atom in the presence of the other. This selectivity is governed by a combination of steric and electronic factors. The methoxy group at the 4-position is an electron-donating group, which can influence the electron density of the pyridine ring and the reactivity of the adjacent C-I bonds.

In palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligands, base, and reaction conditions can be fine-tuned to favor mono- or di-substitution. For instance, in Suzuki-Miyaura couplings, the use of bulky phosphine ligands on the palladium catalyst can favor mono-arylation due to steric hindrance, allowing for the isolation of the mono-substituted intermediate before proceeding with the second coupling.[2][3] Similarly, in Sonogashira couplings, the reaction can often be stopped at the mono-alkynylated stage by controlling the stoichiometry of the alkyne and the reaction time.[4][5]

The general principle of sequential cross-coupling on a dihalogenated pyridine is illustrated in the workflow below:

G A This compound B First Cross-Coupling (e.g., Sonogashira) A->B R-C≡CH, Pd-catalyst, Cu(I), base C Mono-functionalized Intermediate (3-Alkynyl-5-iodo-4-methoxypyridine) B->C D Second Cross-Coupling (e.g., Suzuki) C->D Ar-B(OH)2, Pd-catalyst, base E Di-substituted Product (3-Alkynyl-5-aryl-4-methoxypyridine) D->E

Caption: Sequential functionalization workflow for this compound.

Application in Kinase Inhibitor Synthesis: Building Sorafenib Analogues for SAR Studies

Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the activity of specific kinases, which are enzymes that play a crucial role in cell signaling, growth, and proliferation.[6][7] Many kinase inhibitors, such as the multi-kinase inhibitor Sorafenib, feature a substituted pyridine core. The this compound scaffold is an excellent starting point for the synthesis of Sorafenib analogues to probe the structure-activity relationships of this important drug class.[8][9][10][11]

The general structure of Sorafenib highlights the importance of the substituted pyridine moiety in its pharmacophore. By using this compound, chemists can systematically vary the substituents at the 3 and 5 positions to investigate their impact on kinase inhibitory activity and selectivity.

Targeting the RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7][] Dysregulation of this pathway, often through mutations in the BRAF or RAS genes, is a common driver of many cancers.[13] Sorafenib is known to inhibit RAF kinases, thereby blocking this oncogenic signaling cascade.[8]

The following diagram illustrates the RAF/MEK/ERK signaling pathway and the point of intervention for RAF inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors ERK->TF translocates to nucleus and activates Proliferation Cell Proliferation, Survival, etc. TF->Proliferation promotes transcription of genes for GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor RAF Inhibitor (e.g., Sorafenib Analogue) Inhibitor->RAF inhibits

Caption: The RAF/MEK/ERK signaling pathway and inhibition by a RAF inhibitor.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the choices of reagents and conditions. It is always recommended to perform small-scale test reactions to optimize conditions for specific substrates.

Protocol 1: Selective Mono-Sonogashira Coupling of this compound

This protocol describes the selective introduction of an alkynyl group at one of the iodine-bearing positions of the pyridine ring. The key to selectivity is controlling the stoichiometry of the alkyne.

Expertise & Experience: The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[5][14] The use of a copper(I) co-catalyst is crucial for the activation of the alkyne. By using a slight excess of the di-iodinated starting material relative to the alkyne, we favor the mono-coupled product. The reaction should be monitored closely by TLC or LC-MS to stop it once the desired mono-alkynylated product is the major species.

Trustworthiness: The protocol includes a detailed work-up and purification procedure to ensure the isolation of a pure product. The reaction progress is monitored to prevent the formation of significant amounts of the di-substituted byproduct.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Pd(PPh₃)₂Cl₂ (Dichlorobis(triphenylphosphine)palladium(II))

  • CuI (Copper(I) iodide)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous THF or DMF

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add this compound (1.2 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).

  • Add anhydrous THF or DMF to dissolve the solids.

  • Add triethylamine or DIPEA (3.0 eq.).

  • To the stirred solution, add the terminal alkyne (1.0 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon consumption of the alkyne and formation of the mono-coupled product, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-alkynyl-5-iodo-4-methoxypyridine.

Protocol 2: Subsequent Suzuki-Miyaura Coupling

This protocol describes the functionalization of the remaining iodine position with an aryl or heteroaryl group.

Expertise & Experience: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[15][16] The choice of palladium catalyst and base is critical for achieving high yields.[17] For this second coupling step, a more active catalyst system may be required due to the potential for steric hindrance from the newly introduced alkynyl group.

Trustworthiness: The protocol specifies an inert atmosphere to protect the catalyst from deactivation. The progress of the reaction is monitored to ensure complete conversion of the starting material.

Materials:

  • 3-Alkynyl-5-iodo-4-methoxypyridine (from Protocol 1)

  • Arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf)

  • Aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol, Dioxane/Water)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add the 3-alkynyl-5-iodo-4-methoxypyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and the palladium catalyst (0.05 eq.).

  • Add the solvent system (e.g., a 3:1 mixture of dioxane and water).

  • Add the aqueous base (2.0-3.0 eq.).

  • Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynyl-5-aryl-4-methoxypyridine.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for sequential cross-coupling reactions on dihalogenated pyridines, which can be adapted for this compound.

EntryHalide 1Coupling 1Catalyst 1 (mol%)Conditions 1Halide 2Coupling 2Catalyst 2 (mol%)Conditions 2ProductRef
13-BrSonogashiraPd(PPh₃)₂Cl₂/CuI (2/4)TEA, THF, rt5-BrSuzukiPd(PPh₃)₄ (5)Na₂CO₃, Toluene/EtOH/H₂O, 80°C3-alkynyl-5-aryl-pyridine[2]
23-ISuzukiPd(OAc)₂/SPhos (2/4)K₃PO₄, Dioxane/H₂O, 100°C5-ISuzukiPd₂(dba)₃/XPhos (2/4)K₃PO₄, Dioxane/H₂O, 100°C3,5-diaryl-pyridine[3]
32-ClSonogashiraPd(PPh₃)₄/CuI (5/10)TEA, DMF, 80°C6-ClSuzukiPd(dppf)Cl₂ (5)K₂CO₃, Dioxane/H₂O, 100°C2-alkynyl-6-aryl-pyridine[4]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its capacity for selective, sequential functionalization via established cross-coupling methodologies provides a robust platform for the rapid synthesis of diverse compound libraries. This is particularly advantageous in the context of lead optimization and SAR studies for complex targets such as protein kinases. By understanding the principles of its reactivity and employing the detailed protocols provided, researchers can effectively leverage this powerful scaffold to accelerate the discovery and development of novel therapeutic agents.

References

3,5-Diiodo-4-methoxypyridine: A Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Protein kinases, by virtue of their central role in cellular signaling pathways, represent a major class of therapeutic targets. The design of effective inhibitors often relies on the use of "privileged scaffolds"—core molecular structures that are known to bind to specific protein families. The pyridine ring is one such scaffold, frequently utilized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases, mimicking the adenine moiety of ATP.[1][2][3]

This document provides an in-depth technical guide on the application of 3,5-diiodo-4-methoxypyridine as a versatile building block for the synthesis of novel kinase inhibitors. The strategic placement of two iodine atoms at the 3 and 5 positions provides reactive handles for introducing molecular diversity through well-established cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the pyridine core, enabling the optimization of inhibitor potency, selectivity, and pharmacokinetic properties.

Section 1: Properties and Advantages of the this compound Building Block

The utility of this compound stems from its unique combination of a privileged core and highly reactive functional groups. Understanding its properties is key to leveraging its full potential in a drug discovery campaign.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 849359-56-4[4][5]
Molecular Formula C₆H₆INO
Molecular Weight 360.93 g/mol
Appearance Solid
Key Structural Features Pyridine core, 4-methoxy group, C3-Iodo, C5-Iodo

Core Advantages:

  • Dual Reactive Sites: The two carbon-iodine (C-I) bonds are highly susceptible to palladium-catalyzed cross-coupling reactions. The C-I bond's lower dissociation energy compared to C-Br or C-Cl bonds facilitates a more facile oxidative addition step in the catalytic cycle, which is often rate-determining.[6] This allows for reactions to proceed under milder conditions with higher efficiency.

  • Synthetic Versatility: The presence of two identical reactive sites allows for either symmetrical disubstitution in a single step or a more nuanced, sequential monosubstitution followed by a second, different coupling reaction. This flexibility is invaluable for building diverse compound libraries.

  • Privileged Scaffold: The central 4-methoxypyridine core is a well-established pharmacophore in medicinal chemistry.[7] The nitrogen atom can act as a hydrogen bond acceptor, crucial for anchoring the inhibitor to the kinase hinge region, while the methoxy group can be involved in additional interactions or serve as a metabolic blocking group.

Section 2: Synthetic Strategies for Kinase Inhibitor Development

The primary value of this compound lies in its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of C-C bonds, attaching a wide array of aryl, heteroaryl, or alkynyl groups to the pyridine core.

Key Synthetic Transformations:
  • Suzuki-Miyaura Coupling: Forms a C(sp²)-C(sp²) bond between the diiodopyridine and an organoboron reagent (boronic acid or ester). This is arguably the most widely used C-C bond-forming reaction in pharmaceutical synthesis due to its functional group tolerance and mild conditions.[8][9][10]

  • Sonogashira Coupling: Forms a C(sp²)-C(sp) bond between the diiodopyridine and a terminal alkyne.[11][12][13] This introduces a rigid linear linker, which can be used to probe deep into a kinase binding pocket. Copper-free variants are often preferred to prevent the homocoupling of terminal alkynes (Glaser coupling).[14]

The diagram below illustrates how this single building block can be a starting point for a diverse library of potential kinase inhibitors.

Caption: Synthetic diversification strategies for this compound.

Section 3: Experimental Protocols

The following protocols are generalized procedures intended to serve as a starting point for methods development. Optimization of catalysts, ligands, bases, and solvents is recommended for specific substrates.

Protocol 1: General Procedure for Symmetrical Disubstitution via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 3,5-diaryl-4-methoxypyridine derivative. The choice of catalyst, base, and solvent system is critical for achieving high yields.[8]

Reaction Scheme: (Illustrative scheme: this compound reacts with 2 equivalents of an arylboronic acid)

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (2.2 - 2.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (2.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the stirring mixture.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 4-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-diaryl-4-methoxypyridine.

Table 2: Example Reaction Conditions for Suzuki Coupling Optimization

Catalyst (mol%)Base (eq)SolventTemperature (°C)Hypothetical Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃ (3)Dioxane/H₂O (4:1)9075-85
Pd(dppf)Cl₂ (2)Cs₂CO₃ (3)Toluene10080-90
Pd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)10085-95

The mechanism of the Suzuki reaction proceeds via a well-defined catalytic cycle.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Sequential Copper-Free Sonogashira/Suzuki Coupling

This two-step procedure allows for the synthesis of asymmetrical 3-alkynyl-5-aryl-4-methoxypyridine derivatives, significantly expanding the accessible chemical diversity.

Step A: Monosubstitution via Copper-Free Sonogashira Coupling

  • Combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a ligand (e.g., PPh₃, 4 mol%) in a flask under an inert atmosphere.

  • Add a solvent such as THF or DMF, followed by a base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA), 3.0 eq).

  • Slowly add the terminal alkyne (0.95-1.05 eq) dropwise at room temperature. The use of a slight sub-stoichiometric amount of the alkyne can help minimize disubstitution.

  • Stir the reaction at room temperature to 50 °C, monitoring carefully by LC-MS for the formation of the mono-alkynylated product and consumption of starting material.

  • Upon optimal conversion, perform an aqueous workup and purify by column chromatography to isolate the 3-alkynyl-5-iodo-4-methoxypyridine intermediate.

Step B: Second Diversification via Suzuki Coupling

  • Use the purified mono-alkynylated intermediate from Step A as the starting material.

  • Follow the general procedure outlined in Protocol 1 , using 1.1 equivalents of the desired arylboronic acid to install the second substituent.

Section 4: Biological Evaluation of Synthesized Compounds

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. An in vitro kinase inhibition assay is the standard primary screen to determine the potency of the new chemical entities against the target kinase.

Protocol 3: In Vitro Kinase Inhibition Profiling (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A lower amount of ADP corresponds to higher inhibition of the kinase.[15][16] It is a robust and high-throughput compatible method.

Materials:

  • Recombinant target kinase and its specific substrate peptide.

  • Synthesized inhibitor compounds (dissolved in DMSO).

  • ATP solution.

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • White, opaque 384-well microplates.

  • Plate-reading luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute these into the kinase assay buffer to achieve the desired final concentrations.

  • Kinase Reaction: To the wells of a microplate, add the inhibitor solution (or DMSO for vehicle control), the recombinant kinase, and its specific substrate.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure competitive inhibitors are fairly evaluated.[17]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Add the ADP-Glo™ Reagent to each well. This simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase/luciferin pair to produce a luminescent signal proportional to the initial ADP amount. Incubate at room temperature for 30-60 minutes.

  • Detection: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls (0% inhibition for vehicle control, 100% inhibition for no enzyme control). Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

G A 1. Set up Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Incubate at 30°C A->B C 3. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) B->C D 4. Incubate at RT C->D E 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) D->E F 6. Incubate at RT E->F G 7. Measure Luminescence F->G

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Table 3: Hypothetical Kinase Inhibition Data for Synthesized Compounds

Compound IDR¹ Group (at C3)R² Group (at C5)Target Kinase IC₅₀ (nM)
Lead-001 PhenylPhenyl150
Lead-002 3-Pyridyl3-Pyridyl85
Lead-003 PhenylethynylPhenyl25
Lead-004 4-Fluorophenyl3-Pyridyl12

Section 5: Safety and Handling

Researchers must adhere to standard laboratory safety practices when handling all chemicals described.

  • This compound: While specific toxicity data is limited, iodo-organic compounds should be handled with care. It is classified as harmful if swallowed. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[18][19]

  • Reagents: Palladium catalysts, solvents (e.g., dioxane, DMF), and bases are hazardous.[20][21] Consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a well-ventilated fume hood.[22]

  • Reactions: Cross-coupling reactions should be conducted under an inert atmosphere as catalysts can be air-sensitive.

Conclusion

This compound is a powerful and highly adaptable building block for the discovery of novel kinase inhibitors. Its dual reactive C-I bonds provide facile entry into diverse chemical space through robust and well-understood palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this guide offer a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate new generations of pyridine-based therapeutics targeting the kinome.

References

The Strategic Application of 3,5-Diiodo-4-methoxypyridine in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry for the identification of high-quality lead compounds.[1][2][3] Unlike traditional high-throughput screening (HTS) which relies on large libraries of complex molecules, FBDD screens smaller, low-molecular-weight compounds, or "fragments," to identify initial binders that can be elaborated into potent drug candidates.[2][4][5] This approach offers the distinct advantages of exploring a wider chemical space more effectively and often yields leads with superior physicochemical properties.[3][5] Within the arsenal of FBDD, strategically designed fragments are paramount. This guide focuses on the application of a specific, high-value fragment, 3,5-Diiodo-4-methoxypyridine , detailing its rationale for use, synthesis, and integration into a comprehensive FBDD workflow.

The Power of Halogen Bonding in Drug Design

For many years, halogens in drug candidates were primarily considered for their steric and lipophilic properties.[6] However, it is now well-established that heavier halogens, particularly iodine and bromine, can act as potent halogen bond (XB) donors.[6][7][8] A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a covalently bonded halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl or a nitrogen atom in an amino acid side chain.[7][9] This interaction, analogous in many ways to a hydrogen bond, can significantly enhance binding affinity and selectivity.[6][9]

The inclusion of iodine in a fragment like this compound offers several key advantages:

  • Strong Halogen Bonding: Iodine is one of the most effective halogen bond donors, capable of forming strong and highly directional interactions with protein targets.[7][10]

  • Synthetic Tractability: The carbon-iodine bond serves as a versatile synthetic handle, enabling straightforward fragment elaboration through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira).[11]

  • Phasing Power in X-ray Crystallography: The high electron density of iodine atoms provides a strong anomalous signal, which can be invaluable for solving the phase problem in X-ray crystallography, thereby facilitating the rapid determination of the fragment's binding mode.

The design of Halogen-Enriched Fragment Libraries (HEFLibs) has emerged as a successful strategy to systematically explore these favorable interactions and identify novel binding "hot spots" on protein targets.[7][11] this compound is an exemplary member of such a library.

Physicochemical Profile: this compound

A successful fragment must adhere to the "Rule of Three" to ensure it has favorable properties for binding and subsequent optimization.[4]

PropertyValue (Calculated)"Rule of Three" Guideline
Molecular Weight (MW)360.9 g/mol < 300 Da
cLogP2.5≤ 3
Hydrogen Bond Donors0≤ 3
Hydrogen Bond Acceptors2 (N, O)≤ 3
Rotatable Bonds1≤ 3

Note: While the molecular weight of this compound is slightly above the typical Rule of Three guideline, this is a common and accepted characteristic for fragments in HEFLibs due to the atomic weight of iodine. The significant advantages offered by the two iodine atoms often justify this deviation.[9][11]

Synthesis Protocol

The synthesis of this compound can be achieved through the direct iodination of 4-methoxypyridine. The following protocol is a robust method for its preparation.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the iodination of pyridine derivatives.

Materials:

  • 4-Methoxypyridine

  • N-Iodosuccinimide (NIS)

  • Sulfuric Acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of 4-methoxypyridine (1.0 eq) in dichloromethane, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

  • Iodination: Add N-Iodosuccinimide (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium thiosulfate solution.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.

Application in a Fragment-Based Drug Discovery Workflow

The utility of this compound is best demonstrated within a structured FBDD campaign. The following section outlines a typical workflow from primary screening to structural characterization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural Biology Screen Primary Screening (Thermal Shift Assay) Hit_List Initial Hit List Screen->Hit_List SPR Biophysical Validation (Surface Plasmon Resonance) Hit_List->SPR Validated Hits NMR NMR Spectroscopy (Binding Site Confirmation) SPR->NMR Xray Co-crystallization & X-ray Diffraction NMR->Xray Confirmed Binders Structure High-Resolution Protein-Fragment Structure Xray->Structure Elaboration Hit-to-Lead Optimization Structure->Elaboration Structure-Guided Elaboration

Caption: A typical Fragment-Based Drug Discovery workflow.

Protocol 2: Primary Screening via Differential Scanning Fluorimetry (Thermal Shift Assay)

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay (TSA), is a rapid and cost-effective method for primary screening. It measures the change in a protein's melting temperature (Tm) upon ligand binding.

Materials:

  • Target protein (≥95% purity)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (optimized for protein stability)

  • This compound (100 mM stock in DMSO)

  • 384-well qPCR plates

  • Real-Time PCR instrument

Procedure:

  • Reagent Preparation:

    • Prepare a 2x protein/dye solution in assay buffer. The final protein concentration is typically 2-5 µM, and the final SYPRO Orange concentration is 5x.

    • Prepare a 2x fragment solution of this compound in assay buffer (e.g., at 200 µM for a 100 µM final concentration). Include a DMSO-only control.

  • Plate Setup:

    • Add 10 µL of the 2x protein/dye solution to each well of a 384-well plate.

    • Add 10 µL of the 2x fragment solution (or DMSO control) to the appropriate wells.

  • Sealing and Centrifugation: Seal the plate and centrifuge briefly to mix the contents and remove bubbles.

  • Data Acquisition:

    • Place the plate in a Real-Time PCR instrument.

    • Run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor fluorescence changes using the appropriate excitation/emission wavelengths for SYPRO Orange.

  • Data Analysis:

    • Calculate the first derivative of the fluorescence curve for each well. The peak of the derivative corresponds to the Tm.

    • A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates a potential binding event.

Protocol 3: Biophysical Validation using Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique used to validate hits from primary screens and determine binding kinetics and affinity.[11]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO, matched to sample buffer)

  • This compound in a dilution series (e.g., 1 µM to 500 µM) in running buffer

Procedure:

  • Protein Immobilization: Immobilize the target protein onto a sensor chip surface via amine coupling according to the manufacturer's protocol. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over both the target and reference flow cells.

    • Include buffer-only (blank) injections for double referencing.

  • Data Processing:

    • Subtract the reference flow cell signal from the target flow cell signal.

    • Subtract the signal from the blank injections.

  • Affinity Determination:

    • Plot the steady-state response units (RU) against the fragment concentration.

    • Fit the data to a 1:1 steady-state binding model to determine the equilibrium dissociation constant (KD).

References

Application Notes and Protocols: Versatile Synthesis of Substituted Pyridines from 3,5-Diiodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted pyridine motif is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional materials.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for the synthesis of diverse substituted pyridines utilizing 3,5-diiodo-4-methoxypyridine as a versatile starting material. We delve into the strategic application of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—to achieve efficient C-C and C-N bond formations. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized throughout to ensure scientific integrity and reproducibility.

The Strategic Importance of Substituted Pyridines

Nitrogen-containing heterocycles are fundamental building blocks in modern drug discovery, with the pyridine ring being one of the most significant.[1][3] Its presence in natural products like vitamins and alkaloids, as well as in a multitude of synthetic pharmaceuticals, underscores its importance.[2] Pyridine derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4] The ability to precisely install a variety of substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile, making the development of robust synthetic methodologies a critical endeavor.[3][5]

The Precursor: Understanding this compound

This compound is an excellent precursor for diversification due to the high reactivity of its carbon-iodine (C-I) bonds in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these transformations generally follows the trend I > Br > Cl, which is attributed to the lower bond dissociation energy of the C-I bond (~228 kJ/mol).[6] This weaker bond facilitates the oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle, allowing reactions to proceed under milder conditions with faster kinetics compared to their bromo or chloro analogues.[7]

The symmetrical nature of the 3,5-diiodination pattern allows for straightforward double substitution to generate 3,5-disubstituted-4-methoxypyridines. While selective mono-substitution can be challenging, it may be achieved by carefully controlling stoichiometry (i.e., using one equivalent of the coupling partner) and reaction conditions, though mixtures of mono-, di-, and starting material are common.

Core Methodologies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds with high efficiency and functional group tolerance.[8] The general workflow involves careful setup under an inert atmosphere to protect the sensitive catalyst, followed by the reaction, workup, and purification.

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware D Assemble Under Inert Gas (Ar/N2) A->D B Weigh Reagents (Halide, Partner, Base) E Add Reagents & Solvent B->E C Degas Solvents C->E D->E F Add Catalyst/Ligand E->F G Heat to Target Temperature F->G H Monitor Progress (TLC/LC-MS) G->H I Quench Reaction H->I J Aqueous Extraction I->J K Dry & Concentrate J->K L Column Chromatography K->L

Caption: General experimental workflow for cross-coupling reactions.
C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an organoboron compound with an organic halide.[9] It is widely used in pharmaceutical manufacturing due to its mild conditions and the low toxicity of its boron-containing byproducts.

Mechanistic Rationale: The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) species. The crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[9]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Pd(0)L2->Ar-Pd(II)-R(L2) Oxidative Addition Oxidative\nAddition Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2)->Pd(0)L2 Reductive Elimination Transmetalation\n(Base, R-B(OR)2) Transmetalation (Base, R-B(OR)2) Ar-Pd(II)-R(L2)->Ar-Pd(II)-I(L2) Transmetalation Reductive\nElimination Reductive Elimination Ar-R Product (Ar-R) Ar-I Aryl Iodide (Ar-I)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Synthesis of 3,5-Diaryl-4-methoxypyridine

ParameterRecommended ConditionCausality/Rationale
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. PdCl₂(dppf) is a stable Pd(II) precatalyst that is reduced in situ; the dppf ligand is robust and promotes efficient coupling.[8]
Boronic Acid Arylboronic Acid or Ester (2.2-2.5 eq.)A slight excess ensures complete consumption of the diiodide starting material for disubstitution.
Base K₂CO₃ or Cs₂CO₃ (3.0-4.0 eq.)The base is essential for activating the boronic acid to facilitate the transmetalation step. Cs₂CO₃ is often more effective for less reactive partners.[9]
Solvent System Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)The aqueous phase is crucial for dissolving the inorganic base and aiding in the transmetalation process.[10]
Temperature 80-100 °CProvides sufficient thermal energy to drive the catalytic cycle at a reasonable rate without significant catalyst decomposition.
Atmosphere Nitrogen or ArgonPrevents oxidation of the Pd(0) catalyst, which would render it inactive.[11]

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.2 eq.), and potassium carbonate (3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[11]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) to the flask.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3,5-diaryl-4-methoxypyridine.[11]

C-C (Alkynyl) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[12][13] This reaction is invaluable for creating conjugated systems found in materials science and as precursors for more complex heterocyclic syntheses.

Mechanistic Rationale: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is much faster than with the free alkyne, enabling the reaction to proceed under mild conditions.[14]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-I(L2)->Pd(0)L2 Reductive Elimination (forms Ar-Alkyne) Cu(I)I Cu(I)I Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)I->Cu(I)-Alkyne Deprotonation (Base, R-C≡C-H) Cu(I)-Alkyne->Ar-Pd(II)-I(L2) Transmetalation Cu(I)-Alkyne->Cu(I)I Transmetalation to Pd

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Synthesis of 3,5-Di(alkynyl)-4-methoxypyridine

ParameterRecommended ConditionCausality/Rationale
Palladium Source PdCl₂(PPh₃)₂ (2-5 mol%)A common and effective Pd(II) precatalyst for Sonogashira reactions.[14]
Copper Co-catalyst Copper(I) Iodide (CuI) (4-10 mol%)Essential for activating the alkyne and facilitating the key transmetalation step at a low temperature.[12]
Alkyne Terminal Alkyne (2.2-2.5 eq.)A slight excess is used for complete disubstitution.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both the base to deprotonate the alkyne and often as the solvent.[13]
Solvent THF or DMF (if amine is not the solvent)Anhydrous polar aprotic solvents are used to dissolve reagents and facilitate the reaction.
Temperature Room Temperature to 60 °CThe copper co-catalyst allows for mild reaction conditions, often at or slightly above room temperature.[12]
Atmosphere Nitrogen or ArgonPrevents both Pd(0) oxidation and the oxidative homocoupling of alkynes (Glaser coupling), an undesired side reaction.[12]

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 4.0 eq.).

  • Add the terminal alkyne (2.2 eq.) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) until TLC/LC-MS indicates completion (typically 4-12 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and redissolve in ethyl acetate. Wash with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[15]

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful reaction for the synthesis of aryl amines from aryl halides.[16] It has largely replaced harsher classical methods, offering broad substrate scope and high functional group tolerance, making it a staple in medicinal chemistry programs.[17]

Mechanistic Rationale: The catalytic cycle mirrors other cross-couplings but with distinct steps. After oxidative addition of the aryl iodide to Pd(0), the amine coordinates to the palladium complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. This key intermediate undergoes reductive elimination to form the C-N bond of the product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent catalyst decomposition.[16][18]

Buchwald_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Pd(0)L->Ar-Pd(II)-NR2(L) Oxidative Addition Oxidative\nAddition Oxidative Addition Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Ar-Pd(II)-I(L)->Pd(0)L Reductive Elimination Amide\nFormation Amide Formation Ar-Pd(II)-NR2(L)->Ar-Pd(II)-I(L) Amide Formation (Base, R2NH) Reductive\nElimination Reductive Elimination Ar-NR2 Product (Ar-NR2) Ar-I Aryl Iodide (Ar-I)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol: Synthesis of 3,5-Diamino-4-methoxypyridine Derivatives

ParameterRecommended ConditionCausality/Rationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, air-stable Pd(0) and Pd(II) precursors that form the active catalyst in situ.[11]
Ligand XPhos, RuPhos, or BINAP (2-8 mol%)Bulky, electron-rich phosphine ligands are crucial for stabilizing the Pd(0) state and promoting the rate-limiting reductive elimination step.[19]
Amine Primary or Secondary Amine (2.2-2.5 eq.)The reaction is compatible with a wide range of amines, including anilines, and alkylamines.
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (2.5-3.0 eq.)A strong, non-nucleophilic base is required to deprotonate the amine after coordination to the palladium center, forming the key amido complex.[18]
Solvent Toluene or Dioxane (Anhydrous)Anhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.[11]
Temperature 90-110 °CHigher temperatures are generally needed to drive the C-N reductive elimination.
Atmosphere Nitrogen or ArgonAbsolutely critical due to the high sensitivity of the catalyst system (especially the ligands) and the strong base to air and moisture.

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.04 eq.) to a dry Schlenk tube.

  • Add anhydrous, deoxygenated solvent (e.g., toluene) and stir for 10 minutes to form the active catalyst complex.[11]

  • In a separate flask, add this compound (1.0 eq.) and sodium tert-butoxide (2.5 eq.). Evacuate and backfill this flask with inert gas.

  • Transfer the catalyst solution to the flask containing the substrate and base via cannula or syringe.

  • Add the amine (2.2 eq.) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[11]

Conclusion

This compound serves as a highly effective and versatile platform for the synthesis of a wide array of substituted pyridines. Through the judicious application of cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—researchers can readily access novel C-C and C-N linked pyridine derivatives. The protocols and principles outlined in this guide provide a robust framework for developing new chemical entities for drug discovery, agrochemicals, and materials science, enabling the continued exploration of this privileged heterocyclic scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Diiodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3,5-diiodo-4-methoxypyridine. The iodination of the 4-methoxypyridine core, while straightforward in principle, is often accompanied by challenges in controlling selectivity and achieving high purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.

Core Synthesis Overview: Electrophilic Iodination

The synthesis of this compound is typically achieved through the direct electrophilic iodination of 4-methoxypyridine. The electron-donating methoxy group at the 4-position activates the pyridine ring, directing the electrophilic iodine to the ortho positions (C3 and C5). However, the pyridine nitrogen is electron-withdrawing, which deactivates the ring overall compared to a simple anisole ring. This delicate electronic balance requires careful control of reaction conditions to achieve the desired disubstituted product selectively.

A common and effective method involves the use of N-Iodosuccinimide (NIS) as the iodinating agent, often in the presence of an acid catalyst. NIS is generally preferred for its milder reaction conditions and improved selectivity compared to harsher reagents like molecular iodine with strong oxidants.[1][2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction is sluggish, and TLC analysis shows a significant amount of unreacted 4-methoxypyridine even after several hours. What's going wrong?

Answer:

This issue points to insufficient reactivity of the electrophilic iodinating species or inadequate activation of the substrate. Several factors could be at play:

  • Insufficient Iodinating Agent: Ensure you are using at least two equivalents of the iodinating agent for the di-iodination. For a less reactive substrate, a slight excess (e.g., 2.2-2.5 equivalents) might be necessary.

  • Catalyst Activity: If using a catalytic amount of acid (e.g., trifluoroacetic acid with NIS), ensure the catalyst is fresh and not degraded.[3] In some cases, a stronger acid or a higher catalyst loading may be required to sufficiently activate the NIS.

  • Temperature: While many NIS iodinations can be run at room temperature, gentle heating (e.g., 40-50 °C) can often accelerate the reaction without promoting significant side product formation. Monitor the reaction by TLC to avoid over-iodination.

  • Solvent Choice: The polarity of the solvent can influence reaction rates. Solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are commonly used. Ensure your starting material is fully dissolved.

Question 2: My main product is 3-iodo-4-methoxypyridine, not the desired 3,5-diiodo product. How can I improve the yield of the di-iodinated compound?

Answer:

The formation of the mono-iodinated product is a classic sign of incomplete reaction or insufficient electrophile concentration for the second iodination step. The first iodination is generally faster than the second because the introduction of an electron-withdrawing iodine atom deactivates the ring slightly.

To drive the reaction to completion, consider the following adjustments:

  • Stoichiometry: This is the most critical factor. Increase the equivalents of your iodinating agent. For a complete di-iodination, a molar ratio of at least 2.1:1 (Iodinating Agent:Substrate) is recommended.

  • Reaction Time: The second iodination step requires more time. Continue to monitor the reaction by TLC until the mono-iodinated spot is consumed or minimized.

  • Temperature: As mentioned previously, a moderate increase in temperature can provide the necessary activation energy for the second iodination to occur at a reasonable rate.

Below is a visual representation of the reaction pathway, illustrating the formation of the mono-iodo intermediate.

G SM 4-Methoxypyridine (Starting Material) Mono 3-Iodo-4-methoxypyridine (Mono-iodinated Side Product) SM->Mono +1 eq. 'I+' (Fast) Di This compound (Desired Product) Mono->Di +1 eq. 'I+' (Slower)

Caption: Reaction pathway for the di-iodination of 4-methoxypyridine.

Question 3: Upon adding the iodinating agent, the reaction mixture turned dark brown/black, and I've isolated an insoluble precipitate. What is this, and how can I prevent it?

Answer:

The formation of a dark, insoluble material, likely containing elemental iodine (I₂) or polymeric byproducts, is a common issue when the reaction is too aggressive or when the substrate is highly activated.[4]

  • Choice of Iodinating Agent: Highly reactive systems, such as molecular iodine combined with strong oxidizing agents (e.g., nitric acid, iodic acid), can lead to uncontrolled reactions and degradation.[5][6] Using a milder, more controlled source of electrophilic iodine like N-Iodosuccinimide (NIS) is highly recommended.[1]

  • Temperature Control: Exothermic reactions can lead to a rapid temperature increase, promoting side reactions. Ensure the reaction is adequately cooled, especially during the initial addition of the iodinating agent. Adding the reagent portion-wise can also help manage the exotherm.

  • Substrate Purity: Impurities in the starting 4-methoxypyridine can sometimes act as catalysts for decomposition. Ensure you are starting with pure material.

  • Quenching: The black color is often due to excess iodine. At the end of the reaction, quenching with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite will react with any remaining I₂ to form colorless iodide ions (I⁻), simplifying the workup process.[7]

Question 4: I have a complex mixture of products and starting material. What is the best strategy for purification?

Answer:

Purification of halogenated pyridines can be challenging due to their similar polarities. A systematic approach to workup and chromatography is essential.

  • Aqueous Workup:

    • First, quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine.

    • Next, wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic components.

    • Finally, wash with brine to reduce the solubility of organic compounds in the aqueous layer.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: Silica gel column chromatography is the most effective method for separating the starting material, mono-iodinated, and di-iodinated products.

    • Solvent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity. The less polar starting material will elute first, followed by the mono-iodinated product, and finally the more polar di-iodinated product.

    • Monitoring: Carefully monitor the fractions by TLC to ensure a clean separation.

The following diagram outlines a typical experimental workflow for synthesis and purification.

G start Dissolve 4-Methoxypyridine in Solvent add_reagent Add Iodinating Agent (e.g., NIS) & Catalyst start->add_reagent react Stir at RT or Gentle Heat (Monitor by TLC) add_reagent->react quench Quench with aq. Na₂S₂O₃ react->quench workup Aqueous Workup (NaHCO₃, Brine) quench->workup extract Extract with Organic Solvent workup->extract dry Dry & Concentrate extract->dry purify Silica Gel Chromatography dry->purify analyze Characterize Pure Product (NMR, MS) purify->analyze

Caption: General workflow for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common iodinating agents for this synthesis, and how do they compare?

A1: Several reagents can be used, each with its own advantages and disadvantages. The choice depends on the desired reactivity, cost, and safety considerations.

Reagent SystemTypical ConditionsAdvantagesDisadvantages
N-Iodosuccinimide (NIS) DCM or MeCN, often with catalytic acid (e.g., TFA)Mild conditions, high selectivity, easy to handle solid.[1][2][8]Higher cost compared to I₂, byproduct (succinimide) must be removed.
Iodine (I₂) / Oxidant Acetic acid, H₂SO₄, with H₂O₂, HIO₃, or NaIO₄Inexpensive and readily available reagents.[5]Harsh conditions, can lead to side reactions and degradation, potential for over-oxidation.[6]
Iodine Monochloride (ICl) Inert solvent (e.g., DCM, CCl₄)More reactive than I₂.Highly corrosive and moisture-sensitive.

Q2: How does the 4-methoxy group influence the regioselectivity of the iodination?

A2: The 4-methoxy group is a powerful ortho-, para-directing group due to its ability to donate electron density to the pyridine ring through resonance. Since the para-position (C4) is blocked, it strongly activates the two ortho-positions (C3 and C5) towards electrophilic attack. The inherent electron-deficient nature of the pyridine nitrogen deactivates the C2 and C6 positions, making substitution at C3 and C5 highly favorable.[9]

Q3: What are the most critical parameters to control for a successful and reproducible synthesis?

A3: The three most critical parameters are:

  • Stoichiometry: Precise control over the molar equivalents of the iodinating agent is key to achieving di-iodination while minimizing mono-iodinated and unreacted starting material.

  • Temperature: Maintaining the optimal temperature prevents runaway reactions and the formation of degradation products while ensuring the reaction proceeds at a reasonable rate.

  • Reaction Time: Monitoring the reaction's progress (e.g., by TLC, LC-MS) is crucial to determine the point of maximum conversion to the desired product before significant side products begin to form.

Q4: How can I definitively confirm the identity and purity of the final this compound product?

A4: A combination of spectroscopic techniques is essential for unambiguous characterization:

  • ¹H NMR (Proton NMR): The most telling feature for the desired product is the appearance of a singlet in the aromatic region, corresponding to the two equivalent protons at the C2 and C6 positions. The disappearance of the complex splitting pattern of the starting material is a clear indicator of successful di-substitution at C3 and C5.

  • ¹³C NMR (Carbon NMR): This will show the expected number of carbon signals, with the iodinated carbons (C3 and C5) appearing at a characteristic upfield chemical shift due to the heavy atom effect of iodine.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (360.89 g/mol ). The isotopic pattern of the molecular ion peak will also be characteristic of a di-iodo compound.

  • Melting Point: A sharp melting point that corresponds to the literature value indicates high purity.

By carefully controlling the reaction conditions and employing systematic troubleshooting, the synthesis of high-purity this compound can be achieved reliably and efficiently.

References

Technical Support Center: Purification of 3,5-Diiodo-4-methoxypyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3,5-diiodo-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the column chromatography of this important pyridine derivative. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges in your purification experiments.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions and the integrity of the final products. Column chromatography is a standard and effective method for its purification. However, like many pyridine derivatives, its purification can present unique challenges. This guide will address these issues in a direct question-and-answer format, providing not just solutions, but also the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel (60-120 or 230-400 mesh) is the most commonly used and recommended stationary phase.[1] Silica gel is a polar adsorbent, and its surface is rich in silanol groups (Si-OH). These groups can interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions, which is the primary mechanism of separation in normal-phase chromatography.[2]

Q2: How do I choose an appropriate mobile phase (eluent) for the purification?

A2: The selection of the mobile phase is critical for achieving good separation. For this compound, a good starting point is a non-polar solvent with a small amount of a more polar solvent to modulate the elution strength. A common and effective combination is a mixture of hexane and ethyl acetate .[3]

To determine the optimal ratio, it is essential to first run a Thin Layer Chromatography (TLC) analysis of your crude product. The ideal solvent system for column chromatography is one that gives your target compound an Rf value between 0.2 and 0.4 on the TLC plate.[4] An Rf in this range ensures that the compound spends sufficient time interacting with the stationary phase, allowing for effective separation from impurities, without requiring an excessively large volume of solvent for elution.

Q3: My compound is not moving from the baseline on the TLC plate even with a high concentration of ethyl acetate in hexane. What should I do?

A3: If your compound is highly polar and shows very low or no mobility in a hexane/ethyl acetate system, you can try a more polar solvent system. A good alternative is a mixture of dichloromethane (DCM) and methanol (MeOH) .[3] Start with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase the polarity. Be cautious, as using more than 10% methanol in the mobile phase can sometimes lead to the dissolution of the silica gel.[3]

Q4: I am observing streaking or tailing of my compound spot on the TLC plate and in the column fractions. What is the cause and how can I prevent it?

A4: Streaking or tailing of basic compounds like pyridine derivatives on silica gel is a common issue. It is often caused by strong, non-ideal interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[5] To mitigate this, you can:

  • Add a small amount of a basic modifier to your eluent, such as triethylamine (TEA) at a concentration of 0.1-1%. The TEA will preferentially interact with the acidic sites on the silica, preventing the pyridine compound from tailing.[6]

  • Use a different stationary phase , such as neutral alumina, which is less acidic than silica gel.[7]

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of this compound.

Issue 1: Low Recovery of the Purified Product

Symptoms: After column chromatography and evaporation of the solvent, the yield of the purified this compound is significantly lower than expected.

Possible Causes and Solutions:

Cause Explanation Solution
Compound Instability on Silica Gel Iodinated aromatic compounds can sometimes be sensitive to the acidic nature of silica gel, leading to degradation on the column.[7]Perform a stability test by spotting your crude material on a TLC plate, letting it sit for a few hours, and then developing it. If you observe new spots, your compound may be degrading. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-eluting the column with your mobile phase containing a small amount of triethylamine.[6]
Irreversible Adsorption Highly polar impurities or the product itself might bind too strongly to the silica gel and fail to elute.If your compound is streaking significantly, this could be an indication of strong binding. Try increasing the polarity of your mobile phase gradually (gradient elution) or add a modifier like triethylamine to your eluent.
Co-elution with a UV-inactive Impurity An impurity that does not visualize under UV light might be co-eluting with your product, leading to a lower-than-expected mass of the pure compound.Rely on other analytical techniques like NMR or mass spectrometry of your "pure" fractions to identify any co-eluting impurities. Adjusting the mobile phase polarity might be necessary to separate them.
Product is too Dilute in Fractions If you collect a large number of fractions, your product might be spread out, and some fractions may contain very low concentrations that are difficult to detect by TLC.[7]Before combining fractions, it can be helpful to concentrate a small aliquot of each fraction to get a more accurate TLC reading.
Issue 2: Poor Separation of Impurities

Symptoms: The fractions collected from the column still show the presence of impurities when analyzed by TLC.

Possible Causes and Solutions:

Cause Explanation Solution
Inappropriate Mobile Phase The chosen eluent system may not have the right selectivity to resolve your product from a key impurity.Experiment with different solvent systems for your TLC. For instance, if you are using hexane/ethyl acetate, try a system with a different polarity profile like dichloromethane/methanol or toluene/ethyl acetate.[3] Sometimes, a three-component solvent system can provide better separation.
Column Overloading Loading too much crude material onto the column can lead to broad bands that overlap, resulting in poor separation.[8]As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used. If you have a difficult separation, use a smaller load.
Improper Column Packing A poorly packed column with channels or cracks will lead to uneven solvent flow and poor separation.[9]Ensure your silica gel is packed uniformly as a slurry and that the top surface is flat and protected with a layer of sand.
Isomeric Impurities Impurities with very similar polarity, such as regioisomers (e.g., 2,5-diiodo-4-methoxypyridine), can be very difficult to separate.For challenging separations of isomers, a very slow and careful gradient elution might be necessary. High-performance liquid chromatography (HPLC) with a suitable column might be a better alternative for separating very similar isomers.[10]

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Mobile Phase Selection
  • Plate Preparation: Use a silica gel 60 F254 TLC plate.

  • Sample Preparation: Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the chamber is saturated with the solvent vapors.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for your product spot. Adjust the polarity of your mobile phase until the Rf value is in the optimal range of 0.2-0.4.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, tapping the side gently to ensure even packing.

    • Allow the silica to settle and drain the excess solvent until it is just above the silica bed.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.[9]

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully add it to the top of the column using a pipette.[8]

    • Dry Loading: Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples with poor solubility in the eluent.[6]

  • Elution:

    • Carefully add your mobile phase to the column.

    • Apply gentle pressure using a pump or inert gas to start the elution.

    • Maintain a constant flow rate and ensure the silica bed does not run dry.

  • Fraction Collection:

    • Collect the eluate in a series of test tubes or flasks.

    • Monitor the separation by periodically analyzing the collected fractions by TLC.

  • Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Guides

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Mobile Phase Selection) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate PureProduct Pure 3,5-Diiodo-4- methoxypyridine Evaporate->PureProduct

Caption: A step-by-step workflow for the purification of this compound by column chromatography.

Troubleshooting Logic for Poor Separation

G cluster_solutions Potential Solutions Start Poor Separation Observed in Fractions CheckTLC Review Initial TLC Was Rf optimal (0.2-0.4)? Start->CheckTLC CheckLoad Check Sample Load (>5% of silica weight?) Start->CheckLoad CheckPacking Inspect Column Packing (Cracks or channels?) Start->CheckPacking OptimizeEluent Optimize Mobile Phase (Different solvents/gradient) CheckTLC->OptimizeEluent No ReduceLoad Reduce Sample Load CheckLoad->ReduceLoad Yes Repack Repack Column Carefully CheckPacking->Repack Yes

References

Technical Support Center: Recrystallization of Diiodinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of diiodinated pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of these valuable synthetic intermediates. The information herein is curated to be scientifically rigorous and field-tested, ensuring you can achieve the highest purity for your compounds.

Introduction: The Nuances of Crystallizing Diiodinated Pyridines

Diiodinated pyridines are a class of compounds with significant utility in organic synthesis, particularly in cross-coupling reactions and as precursors for complex heterocyclic molecules. However, their purification by recrystallization can present unique challenges. The presence of two heavy iodine atoms on the pyridine ring significantly influences the molecule's properties:

  • Polarity and Solubility: The polar pyridine ring and the polarizable, yet somewhat nonpolar, iodine atoms create a molecule with nuanced solubility characteristics. This can make the selection of an ideal single solvent for recrystallization difficult.

  • Halogen Bonding: The iodine atoms can act as halogen bond donors, potentially influencing crystal packing and solvent interactions. This can sometimes lead to the formation of solvates or affect crystal growth habits.[1][2][3]

  • High Molar Mass: These compounds have a relatively high molar mass, which can affect their dissolution and crystallization kinetics.

This guide will provide a structured approach to overcoming these challenges, enabling you to develop robust and reproducible recrystallization protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of diiodinated pyridine compounds, offering probable causes and actionable solutions.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Description: Upon cooling, the dissolved compound separates from the solution as a liquid phase (an oil) rather than forming solid crystals. This is a common and frustrating problem that severely compromises purification.[4]

Probable Causes:

  • High Supersaturation: The solution is becoming supersaturated too quickly, not allowing enough time for the ordered arrangement of molecules into a crystal lattice.[4]

  • Melting Point Depression: The melting point of the crude solid is significantly lowered by the presence of impurities. The depressed melting point may be below the temperature at which the compound comes out of solution.

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent may be higher than the melting point of the diiodinated pyridine compound.

Solutions:

  • Reduce the Cooling Rate:

    • Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, insulated from the cold surface by a few paper towels or a cork ring.

    • Once at room temperature, transfer the flask to a refrigerator before moving to an ice bath. A gradual decrease in temperature is crucial.

  • Adjust the Solvent System:

    • Add More "Good" Solvent: Reheat the oiled-out mixture until the oil redissolves. Add a small amount of the "good" (solubilizing) solvent to decrease the supersaturation level upon cooling.[5]

    • Change Solvents: Select a solvent with a lower boiling point. For example, if you are using toluene, consider trying ethyl acetate or a hexane/ethyl acetate mixture.

    • Utilize a Mixed-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a "poor" solvent (e.g., hexanes or heptane) at an elevated temperature until slight turbidity is observed. Then, add a few drops of the "good" solvent to clarify the solution before slow cooling.[6][7]

  • Induce Crystallization Above the "Oiling Out" Temperature:

    • Seeding: If you have a pure crystal of your compound, add a tiny seed crystal to the solution as it cools but before it reaches the temperature at which it typically oils out. This provides a template for crystal growth.[4]

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal formation.

Issue 2: No Crystals Form Upon Cooling

Description: The solution remains clear even after cooling to room temperature and then in an ice bath.

Probable Causes:

  • Excess Solvent: Too much solvent was used to dissolve the crude solid, and the solution is not saturated at the lower temperature.[8]

  • Supersaturation without Nucleation: The solution is supersaturated, but there are no nucleation sites to initiate crystal growth.

Solutions:

  • Increase Concentration:

    • Gently heat the solution and boil off some of the solvent to increase the concentration of the diiodinated pyridine. Allow the more concentrated solution to cool again.[5]

  • Induce Nucleation:

    • Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod can initiate crystallization.

    • Seeding: Add a seed crystal of the pure compound.[4]

    • Introduce a "Poor" Solvent (for single-solvent systems): If you are confident the solution is concentrated, add a small amount of a miscible "poor" solvent (a solvent in which your compound is insoluble) dropwise until you observe persistent cloudiness. Then, warm the solution slightly to redissolve the precipitate and cool slowly.

Issue 3: Crystals Form Too Quickly ("Crashing Out")

Description: A large amount of fine powder or small, poorly formed crystals precipitate from the solution immediately upon cooling.

Probable Cause:

  • Excessive Supersaturation: The solution is too concentrated, or the temperature is dropped too rapidly, leading to rapid precipitation rather than slow, selective crystal growth. This can trap impurities within the crystal lattice.[5]

Solutions:

  • Use More Solvent:

    • Reheat the mixture to redissolve the precipitate. Add a small, measured amount of additional hot solvent to the solution. The goal is to have a solution that is saturated at a lower temperature, allowing for a slower crystallization process.[5]

  • Slower Cooling:

    • Ensure the solution cools as slowly as possible. Insulate the flask and avoid placing it directly in an ice bath from a high temperature.

Issue 4: Colored Impurities Remain in the Crystals

Description: The recrystallized product retains a colored tint that is not characteristic of the pure compound.

Probable Cause:

  • Colored Impurities with Similar Solubility: The colored impurities have solubility properties similar to your diiodinated pyridine and co-crystallize.

Solution:

  • Activated Charcoal Treatment:

    • Dissolve the crude compound in the hot recrystallization solvent.

    • Allow the solution to cool slightly from the boiling point to prevent bumping.

    • Add a very small amount (spatula tip) of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[1] Be aware that using too much charcoal can lead to a loss of your desired product through adsorption.

Frequently Asked Questions (FAQs)

Q1: What are good starting solvents for recrystallizing diiodinated pyridines?

A1: Based on the "like dissolves like" principle and empirical evidence for similar halogenated heterocycles, good starting points for solvent screening include:

  • Single Solvents: Alcohols (ethanol, isopropanol), ethyl acetate, toluene, and potentially acetone.

  • Mixed-Solvent Systems: A combination of a more polar "good" solvent with a nonpolar "poor" solvent is often effective. Common pairs include:

    • Dichloromethane/Hexanes

    • Ethyl Acetate/Hexanes or Heptane[9]

    • Toluene/Hexanes or Heptane

    • Methanol/Water[9]

    • Acetone/Water[9]

A patent for the synthesis of 3,5-dibromo-4-iodopyridine specifies recrystallization from n-hexane, suggesting that for some isomers, nonpolar solvents may be suitable.[10] A technical guide for 2,6-dichloro-4-iodopyridine suggests screening ethanol, methanol, isopropanol, acetone, and ethyl acetate, or mixtures with water.[1]

Q2: How do I perform a small-scale solvent screening?

A2: To efficiently find a suitable solvent:

  • Place a small amount (10-20 mg) of your crude diiodinated pyridine into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes, dichloromethane) dropwise at room temperature, observing the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath and observe if it dissolves.

  • If the compound dissolves when hot, allow the test tube to cool to room temperature and then place it in an ice bath to see if crystals form.

  • The ideal single solvent is one in which the compound is poorly soluble at room temperature but very soluble when hot.[8]

Q3: My compound seems to be insoluble in everything. What should I do?

A3: If your diiodinated pyridine exhibits low solubility in common solvents even when hot, you may need to use more powerful, higher-boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). However, these can be difficult to remove from the final product. An alternative is to use a larger volume of a moderately good solvent like toluene or to employ a mixed-solvent system where you dissolve the compound in a minimal amount of a very good solvent (like dichloromethane) and then proceed with anti-solvent addition.

Q4: How can I be sure my recrystallized product is pure?

A4: The purity of your recrystallized diiodinated pyridine should be assessed using standard analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range that corresponds to the literature value. Impurities will typically cause the melting point to be depressed and broaden.[11]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and assessing the purity of your compound. The absence of impurity signals is a strong indicator of high purity.

Data Summary and Protocols

Table 1: Solvent Selection Guide for Diiodinated Pyridines
Solvent/SystemPolarityBoiling Point (°C)Suitability and Rationale
Single Solvents
Hexanes/HeptaneNonpolar69 / 98Good for less polar isomers; may be a good anti-solvent. 3,5-dibromo-4-iodopyridine has been recrystallized from n-hexane.[10]
TolueneNonpolar111Effective for aromatic compounds; higher boiling point allows for a good solubility differential.
Dichloromethane (DCM)Polar Aprotic40Often a good "soluble solvent" in mixed systems; low boiling point makes it easy to remove.
Ethyl AcetatePolar Aprotic77A versatile solvent of intermediate polarity.
AcetonePolar Aprotic56A good solvent for many organic compounds; often used in mixed systems with water or hexanes.[9]
Ethanol/MethanolPolar Protic78 / 65Good for compounds with some hydrogen bonding capability; often used in mixed systems with water.[9]
WaterPolar Protic100Generally a poor solvent for diiodinated pyridines, but can be an effective anti-solvent when used with a miscible organic solvent like ethanol or acetone.[9]
Mixed Solvents
Ethyl Acetate/HexanesVariableVariableA very common and effective combination for a wide range of organic compounds.[9]
DCM/HexanesVariableVariableGood for compounds that are highly soluble in DCM; allows for controlled precipitation.
Methanol/WaterVariableVariableA good choice for more polar diiodinated pyridines.[9]
Experimental Protocols
  • Dissolution: Place the crude diiodinated pyridine in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, warm flask.[9][12][13]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Dissolution: Dissolve the crude diiodinated pyridine in the minimum amount of the hot "good" solvent (the solvent in which it is readily soluble).[6]

  • Anti-Solvent Addition: While keeping the solution hot, add the "poor" solvent (the anti-solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy.[7]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears. The solution is now saturated.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.

Visualizing the Workflow

Diagram 1: Solvent Selection Workflow

Solvent_Selection start Start: Crude Diiodinated Pyridine solubility_test Perform Small-Scale Solubility Tests start->solubility_test single_solvent Good Single Solvent Found? (Insoluble Cold, Soluble Hot) solubility_test->single_solvent use_single Proceed with Single-Solvent Recrystallization single_solvent->use_single Yes mixed_solvent Select Miscible Solvent Pair (Good and Poor Solvents) single_solvent->mixed_solvent No end_protocol Optimized Protocol use_single->end_protocol use_mixed Proceed with Mixed-Solvent Recrystallization mixed_solvent->use_mixed use_mixed->end_protocol

Caption: Decision tree for selecting an appropriate recrystallization solvent system.

Diagram 2: Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting start Problem: Compound 'Oils Out' reheat Reheat to Redissolve Oil start->reheat option1 Option 1: Reduce Cooling Rate reheat->option1 option2 Option 2: Add More 'Good' Solvent reheat->option2 option3 Option 3: Induce Crystallization (Seed/Scratch) reheat->option3 cool_slowly Cool Slowly and Observe option1->cool_slowly option2->cool_slowly option3->cool_slowly success Crystals Form Successfully cool_slowly->success Success failure Oiling Out Persists cool_slowly->failure Failure change_solvent Change to a Different Solvent System failure->change_solvent

References

Technical Support Center: Preventing Homo-Coupling in Suzuki Reactions of Diiodopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center focused on a persistent challenge in Suzuki-Miyaura cross-coupling: the prevention of homo-coupling, specifically when working with diiodopyridine substrates. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to optimize your synthetic routes, enhance product yields, and ensure the integrity of your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Question 1: I'm observing a significant amount of bipyridine byproduct from the homo-coupling of my diiodopyridine. What are the primary causes and how can I mitigate this?

The formation of a bipyridine byproduct through homo-coupling is a common side reaction that can significantly reduce the yield of your desired mono- or di-substituted product. This issue often stems from several key factors related to the reaction conditions and reagents.

Primary Causes & Solutions:

  • Presence of Oxygen: Molecular oxygen is a primary culprit in promoting the homo-coupling of organoboron reagents.[1][2][3][4][5] It can oxidize the active Pd(0) catalyst to Pd(II) species, which can then facilitate the undesired coupling of two boronic acid molecules.[1][4]

    • Solution: Implement rigorous deoxygenation protocols. This can be achieved by sparging all solvents (including water) and the reaction vessel with an inert gas, such as nitrogen or argon, for an extended period before adding the catalyst.[2][4] Performing several freeze-pump-thaw cycles is an even more effective method for sensitive reactions.[6] It is crucial to maintain a positive pressure of inert gas throughout the reaction to prevent atmospheric oxygen from entering the system.[4][7]

  • Use of Pd(II) Pre-catalysts: When using a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂), one pathway for its necessary reduction to the catalytically active Pd(0) is through the stoichiometric homo-coupling of two boronic acid molecules.[1][2][4]

    • Solution: Consider using a pre-formed Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), to bypass the in-situ reduction step that can lead to homo-coupling.[6]

  • Sub-optimal Ligand Choice: The ligand plays a critical role in modulating the reactivity of the palladium catalyst.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[3][6][8][9] These ligands can promote the desired cross-coupling pathway by accelerating the rates of oxidative addition and reductive elimination, thereby outcompeting the homo-coupling side reaction.[4][10][11]

Question 2: My reaction is sluggish, and I suspect the base is not optimal for my diiodopyridine substrate. How does the choice of base affect homo-coupling, and what should I consider?

The base is a critical component of the Suzuki reaction, as it activates the boronic acid for the crucial transmetalation step.[3][10] An inappropriate base can lead to slow reaction rates, which may inadvertently favor side reactions like homo-coupling.

Considerations for Base Selection:

  • Base Strength: For electron-deficient heteroaryls like diiodopyridines, a moderately strong to strong inorganic base is often required.[12]

    • Recommended Bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), and Potassium phosphate (K₃PO₄) are frequently effective choices for Suzuki couplings involving pyridine derivatives.[3][6]

  • Solubility and Heterogeneity: The solubility of the base can impact the reaction kinetics. In multiphasic systems (e.g., toluene/water), the reaction can be limited by mass transfer.

    • Troubleshooting Tip: If you are using an anhydrous system with K₃PO₄, the addition of a small amount of water (around 5 equivalents relative to the substrate) can sometimes be beneficial.[13] Finely grinding the inorganic base can also improve reproducibility by increasing its surface area.[13]

Question 3: I'm struggling with selective mono-arylation of a diiodopyridine without significant formation of the di-arylated product or homo-coupling. How can I control the selectivity?

Achieving selective mono-substitution on a di-functionalized substrate like diiodopyridine requires careful control over the reaction conditions.

Strategies for Controlling Selectivity:

  • Stoichiometry: Carefully control the stoichiometry of the boronic acid. Using a slight excess (e.g., 1.1-1.2 equivalents) for the first coupling is a common starting point. A slow addition of the boronic acid has also been reported to suppress homo-coupling in some cases.[14]

  • Ligand-Controlled Selectivity: The choice of ligand can influence which position of the diiodopyridine reacts preferentially. Bulky ligands can direct the reaction towards the less sterically hindered position. For some dihalopyridines, specific ligands like QPhos have been shown to favor reaction at the C4 position, while diphosphine ligands like dppf favor the C2 position.[15]

  • Reactivity of the C-I Bonds: The electronic environment of the two iodine atoms in your diiodopyridine may lead to inherent differences in their reactivity, which you can exploit. Generally, the C-I bond at a more electron-deficient position will be more reactive towards oxidative addition.

Experimental Protocol: A General Procedure for Minimizing Homo-Coupling in the Suzuki Reaction of Diiodopyridines

This protocol provides a starting point for the Suzuki coupling of a diiodopyridine with an arylboronic acid, incorporating best practices to minimize homo-coupling.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add the diiodopyridine (1.0 eq), arylboronic acid (1.1-1.2 eq), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure a thoroughly inert atmosphere.[6]

  • Solvent Degassing:

    • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.[6] Ensure the solvents have been sparged with an inert gas for at least 30 minutes prior to use.

  • Catalyst Addition:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the chosen ligand (if not using a pre-formed complex) under a positive flow of inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical method, such as TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of boronic acid homo-coupling?

A1: There are two primary mechanisms for boronic acid homo-coupling in the context of Suzuki reactions. The first, and often more prevalent, is an oxidative pathway where Pd(0) is oxidized to Pd(II) by residual oxygen. This Pd(II) species then undergoes transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the symmetrical biaryl product.[1] The second mechanism involves a direct reaction between a Pd(II) pre-catalyst and the boronic acid, which also results in the homo-coupled product and the generation of the active Pd(0) catalyst.[1][2]

Q2: Can the quality of my boronic acid contribute to homo-coupling?

A2: Yes, the stability and purity of the boronic acid are important. Heteroaryl boronic acids, in particular, can be prone to degradation and protodeboronation (hydrolysis back to the arene).[1] Using freshly prepared or purified boronic acids is recommended. For particularly unstable boronic acids, consider using more stable derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates.[1][6][10]

Q3: Are there any additives I can use to actively suppress homo-coupling?

A3: Yes, the addition of a mild reducing agent can be an effective strategy. Potassium formate, for example, has been shown to suppress the formation of homo-coupled byproducts by minimizing the concentration of free Pd(II) in the reaction mixture without significantly impeding the desired catalytic cycle.[2][14]

Q4: I have tried optimizing my Suzuki reaction, but homo-coupling of the diiodopyridine remains a major issue. Are there alternative cross-coupling reactions I should consider?

A4: While the Suzuki reaction is highly versatile, other cross-coupling reactions might be more suitable for your specific substrate. For instance, Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) can sometimes offer different reactivity profiles and may be less prone to homo-coupling under certain conditions. However, these methods often involve more toxic and sensitive organometallic reagents.[10] For installing alkyl groups, Kumada and Negishi couplings can be effective alternatives where Suzuki couplings might be challenging.[15]

Visualizing the Process

Troubleshooting Workflow for Homo-Coupling

G cluster_solutions Solutions start High Homo-Coupling Observed check_oxygen Verify Rigorous Deoxygenation (Sparging, Freeze-Pump-Thaw) start->check_oxygen check_catalyst Evaluate Palladium Source check_oxygen->check_catalyst If still high optimize_ligand Optimize Ligand (Bulky, Electron-Rich) check_catalyst->optimize_ligand If using Pd(II) pre-catalyst use_pd0 Switch to Pd(0) Source (e.g., Pd(PPh3)4) check_catalyst->use_pd0 optimize_base Optimize Base and Solvent optimize_ligand->optimize_base If still high use_buchwald Use Buchwald Ligands (SPhos, XPhos) optimize_ligand->use_buchwald additives Consider Additives (e.g., Potassium Formate) optimize_base->additives If still high success Homo-Coupling Minimized additives->success Problem Solved use_pd0->optimize_ligand use_buchwald->optimize_base

Caption: A decision-making workflow for troubleshooting and minimizing homo-coupling in Suzuki reactions.

Simplified Catalytic Cycles: Cross-Coupling vs. Homo-Coupling

G cluster_cross_coupling Desired Cross-Coupling Cycle cluster_homo_coupling Undesired Homo-Coupling Cycle pd0_cross Pd(0)L_n oa_cross Oxidative Addition (Ar-I) pd0_cross->oa_cross pd2_cross Ar-Pd(II)-I oa_cross->pd2_cross trans_cross Transmetalation (Ar'B(OH)2) pd2_cross->trans_cross pd2_biaryl Ar-Pd(II)-Ar' trans_cross->pd2_biaryl re_cross Reductive Elimination pd2_biaryl->re_cross re_cross->pd0_cross product Ar-Ar' (Product) re_cross->product pd0_homo Pd(0)L_n oxidation Oxidation (O2) pd0_homo->oxidation pd2_homo Pd(II) oxidation->pd2_homo trans1_homo Transmetalation (Ar'B(OH)2) pd2_homo->trans1_homo pd2_ar1 Ar'-Pd(II)-X trans1_homo->pd2_ar1 trans2_homo Transmetalation (Ar'B(OH)2) pd2_ar1->trans2_homo pd2_biaryl_homo Ar'-Pd(II)-Ar' trans2_homo->pd2_biaryl_homo re_homo Reductive Elimination pd2_biaryl_homo->re_homo re_homo->pd0_homo byproduct Ar'-Ar' (Byproduct) re_homo->byproduct

Caption: Comparison of the desired cross-coupling cycle and the oxygen-mediated homo-coupling side reaction.

References

Technical Support Center: Scale-Up Synthesis of 3,5-Diiodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3,5-Diiodo-4-methoxypyridine. This document is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this critical chemical intermediate. Our goal is to provide practical, field-proven insights and troubleshooting strategies to navigate the challenges of moving from bench-scale to pilot or manufacturing scale.

Synthesis Overview & Key Transformations

The synthesis of this compound is typically achieved via an electrophilic aromatic substitution reaction starting from 4-methoxypyridine. The methoxy group activates the pyridine ring, directing the electrophilic iodinating agent to the ortho positions (C3 and C5). The choice of iodinating agent and reaction conditions is critical for achieving high yield, purity, and a manageable safety profile during scale-up.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification SM 4-Methoxypyridine Reaction Electrophilic Iodination (Controlled Temperature) SM->Reaction IA Iodinating Agent (e.g., NIS, I₂) IA->Reaction Solv Solvent (e.g., Acetonitrile, THF) Solv->Reaction Quench Quench (e.g., Na₂S₂O₃ aq.) Reaction->Quench Reaction Mixture Extract Extraction Quench->Extract Crude Crude Product Isolation Extract->Crude Purify Recrystallization or Column Chromatography Crude->Purify Crude Solid Product Pure 3,5-Diiodo- 4-methoxypyridine Purify->Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best iodinating agent for scaling up this synthesis?

A1: The choice depends on a balance of reactivity, selectivity, cost, and safety.

  • N-Iodosuccinimide (NIS): This is often the preferred reagent for controlled, high-selectivity reactions.[1] It operates under mild conditions, which is a significant advantage for scale-up as it minimizes the risk of runaway reactions and degradation of sensitive functional groups.[1] While more expensive than molecular iodine, the improved yield and purity can offset the cost by simplifying downstream purification.[1][2]

  • Molecular Iodine (I₂): This is a cheaper, more atom-economical option. However, its lower reactivity often necessitates the use of an activator or harsh reaction conditions (e.g., strong acids or oxidizing agents) to generate the active electrophile "I+".[3] On a large scale, handling solid iodine and managing potentially vigorous activation steps can introduce safety and operational challenges, such as iodine sublimation which can block condenser lines.[2]

Table 1: Comparison of Common Iodinating Agents for Scale-Up

FeatureN-Iodosuccinimide (NIS)Molecular Iodine (I₂)
Reactivity High, easily activatedLower, requires activation
Selectivity Generally excellent, less byproduct formation[1][4]Variable, depends on activation method
Conditions Mild (often room temp to moderate heat)[1]Can be harsh (strong acids, oxidants)[3]
Cost HigherLower
Handling Crystalline solid, easier to handleSolid, sublimes, potentially corrosive vapors
Scale-Up Verdict Preferred for processes where purity and safety are paramount.Suitable for cost-driven processes if activation and safety can be well-controlled.

Q2: How critical is temperature control during the iodination reaction?

A2: Extremely critical. Electrophilic iodination is an exothermic process. Without proper heat management, localized hot spots can form, especially in large reactors with lower surface-area-to-volume ratios.[5] This can lead to:

  • Runaway Reaction: A rapid, uncontrolled increase in temperature and pressure.[5]

  • Byproduct Formation: Higher temperatures can promote side reactions, such as the formation of polymeric materials or degradation of the product.

  • Reduced Selectivity: The desired di-iodination may compete with other unwanted reactions.

For scale-up, it is essential to use a jacketed reactor with a reliable cooling system and to control the rate of reagent addition to manage the rate of heat generation.[5]

Q3: My reaction seems to stall, leaving significant amounts of mono-iodinated intermediate. Why?

A3: This is a common issue and usually points to insufficient electrophilicity of the iodine source as the reaction progresses. The first iodination is typically faster than the second because the introduction of an electron-withdrawing iodine atom deactivates the ring slightly towards further substitution. To drive the reaction to completion, you may need to:

  • Ensure Stoichiometry: Use at least two equivalents of the iodinating agent. A slight excess (e.g., 2.1-2.2 equivalents) is often used in practice to ensure full conversion.

  • Use an Activator: If using NIS, a catalytic amount of a Brønsted acid (like acetic acid or trifluoroacetic acid) or a Lewis acid can significantly enhance the reaction rate by activating the NIS.[6][7]

  • Increase Temperature/Time: If the product is thermally stable, a moderate increase in temperature or a longer reaction time can help push the reaction to completion.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process.

Problem 1: Low Yield & Incomplete Conversion

Q: My reaction yield is significantly lower than in the lab, and I have a mixture of starting material, mono-iodinated, and di-iodinated product. What should I investigate?

A: This is a classic scale-up challenge often rooted in mixing and mass transfer limitations.

  • Probable Cause 1: Inefficient Mixing. In a large reactor, inefficient stirring can create localized zones of low reagent concentration, effectively slowing down the reaction.[5] The iodinating agent, especially if added as a solid, may not be adequately dispersed.

    • Solution: Optimize the stirring rate and ensure the impeller design is appropriate for the reactor geometry and reaction viscosity. Consider adding the iodinating agent as a solution or a slurry in the reaction solvent to improve dispersion.

  • Probable Cause 2: Poor Temperature Control. If the reaction is not maintained at the optimal temperature, the rate can decrease significantly.

    • Solution: Monitor the internal reaction temperature closely (not just the jacket temperature). Ensure your cooling system can handle the exotherm and maintain the setpoint.

  • Probable Cause 3: Deactivation of Iodinating Agent. Moisture in the starting materials or solvent can quench the active iodinating species.

    • Solution: Ensure all reagents and solvents are anhydrous, as specified by the protocol. Use of molecular sieves can be beneficial.[6]

Troubleshooting_Yield Start Low Yield of This compound Check_Conversion Analysis (TLC, HPLC, NMR) shows mixture of SM, mono, and di-iodo products? Start->Check_Conversion Check_Mixing Is mixing efficient? (e.g., vortex, solids suspension) Check_Conversion->Check_Mixing Yes Improve_Mixing Solution: - Increase agitation speed. - Use appropriate impeller. - Add reagent as solution/slurry. Check_Mixing->Improve_Mixing No Check_Temp Is internal temperature stable at setpoint? Check_Mixing->Check_Temp Yes Improve_Temp Solution: - Check cooling system capacity. - Slow reagent addition rate. Check_Temp->Improve_Temp No Check_Moisture Are reagents/solvents strictly anhydrous? Check_Temp->Check_Moisture Yes Dry_Reagents Solution: - Use dry solvents. - Check reagent quality. - Add drying agent (e.g., mol. sieves). Check_Moisture->Dry_Reagents No

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Formation of Insoluble Black Precipitate

Q: During the reaction, a black, insoluble material is forming. What is it and how can I prevent it?

A: The formation of a black precipitate often indicates polymerization or degradation. Highly activated aromatic systems can be sensitive to oxidizing conditions inherent in some iodination reactions.[8]

  • Probable Cause 1: Over-Oxidation. The reaction conditions may be too harsh, leading to the oxidation of the pyridine ring or the methoxy group, which can initiate polymerization. This is more common with stronger activation methods.

    • Solution: Switch to a milder iodinating agent like NIS.[1] If using an activator, reduce its concentration or switch to a weaker one (e.g., acetic acid instead of a strong Lewis acid).[6] Ensure the reaction temperature is kept as low as possible while still achieving a reasonable rate.

  • Probable Cause 2: Impurities in Starting Material. Certain impurities in the 4-methoxypyridine could be more susceptible to polymerization.

    • Solution: Verify the purity of your starting material. Consider purifying it by distillation if necessary.[9]

Problem 3: Purification Challenges on a Large Scale

Q: Column chromatography is not feasible for my multi-kilogram batch. What is the best way to purify the product?

A: Recrystallization is the most viable method for large-scale purification of solid products.

  • Step 1: Solvent Screening. Identify a suitable solvent or solvent system. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at low temperatures. Common solvents to screen include alkanes (hexane, heptane), aromatic hydrocarbons (toluene), esters (ethyl acetate), and alcohols (isopropanol, ethanol). A mixed solvent system (e.g., toluene/heptane) often provides better results.

  • Step 2: Procedure.

    • Dissolve the crude product in the minimum amount of hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Seeding with a small crystal of pure product can be beneficial.

    • Cool the mixture in an ice bath to maximize recovery.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Troubleshooting Purification: If the product oils out instead of crystallizing, it may be due to residual solvent from the work-up or the presence of impurities that depress the melting point. Try using a different recrystallization solvent or pre-purifying the crude material by slurrying it in a non-polar solvent like hexane to remove some impurities before recrystallization.

Recommended Experimental Protocol (Lab Scale)

This protocol uses N-Iodosuccinimide (NIS) for a controlled and selective reaction.

Materials:

  • 4-Methoxypyridine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (2.1 equiv)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-methoxypyridine in anhydrous acetonitrile (approx. 0.5 M concentration) under a nitrogen atmosphere, add NIS portion-wise at room temperature.

  • Monitor the exotherm. If the temperature rises significantly, cool the reaction vessel with a water bath.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material and mono-iodinated intermediate are consumed.

  • Once the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ solution and stir for 15 minutes to consume any excess iodine-positive species.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to afford pure this compound.

Safety & Handling

Working with iodinated heterocyclic compounds requires strict adherence to safety protocols.

Table 2: Key Safety Information

HazardIdentificationPrecautionary Measures
Acute Toxicity Iodinated pyridines can be harmful if swallowed, inhaled, or in contact with skin.[10][11]Handle in a well-ventilated fume hood. Do not breathe dust. Avoid contact with skin and eyes.[10][12]
Skin/Eye Irritation Causes skin and serious eye irritation.[11]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[10][12][13]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Keep container tightly closed. Store locked up.[10][11][12]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10][11]Do not allow to enter drains.

Always consult the full Safety Data Sheet (SDS) for all reagents before beginning work. [10][11][12][13][14]

References

Technical Support Center: Efficient Removal of Residual Palladium from Reactions with 3,5-Diiodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of removing residual palladium from reactions involving 3,5-diiodo-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals, providing practical guidance, troubleshooting tips, and detailed protocols to ensure the purity of your compounds and meet stringent regulatory requirements.

The presence of the pyridine nitrogen in this compound and its derivatives can lead to strong chelation with palladium species, making their removal a non-trivial task. This guide will equip you with the knowledge and techniques to effectively tackle this challenge.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove residual palladium from reactions involving this compound?

A1: The primary challenge arises from the coordinating ability of the pyridine nitrogen atom. This nitrogen can act as a ligand, forming stable complexes with palladium species (both Pd(0) and Pd(II)). This chelation can keep the palladium soluble in the reaction mixture, making simple filtration or extraction methods ineffective.[1]

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in pharmaceutical products. Palladium is classified as a metal with moderate to high toxicity, and its permissible daily exposure (PDE) is carefully controlled. For oral drug products, this often translates to a concentration limit in the low parts-per-million (ppm) range in the final API.[2]

Q3: What are the most common methods for removing residual palladium?

A3: The most prevalent methods for palladium removal include:

  • Adsorption: Using solid-supported scavengers with high affinity for palladium.

  • Crystallization: Purifying the product through crystallization, leaving palladium impurities in the mother liquor.

  • Extraction: Employing liquid-liquid extraction to partition the palladium into a separate phase.

  • Filtration: Using filter aids like Celite® to remove heterogeneous or precipitated palladium.[1]

Q4: How do I choose the best palladium scavenger for my reaction with a pyridine-containing compound?

A4: The choice of scavenger is critical and depends on the specific palladium species, solvent, temperature, and the nature of your product. For pyridine-containing molecules, scavengers with strong binding affinity for palladium, such as those containing thiol, thiourea, or other sulfur-containing functional groups, are often effective. It is highly recommended to perform a small-scale screening of different scavengers to identify the most efficient one for your specific system.[3][4]

Q5: Can I use activated carbon for palladium removal?

A5: Yes, activated carbon is a cost-effective option for palladium removal. However, it can exhibit non-specific adsorption, potentially leading to significant loss of your desired product.[5] Its effectiveness can also be lower compared to specialized, functionalized scavengers.

Troubleshooting Guide

This section addresses common issues encountered during the removal of residual palladium from reactions involving this compound and its derivatives.

Issue 1: High levels of palladium remain after treatment with a scavenger.

  • Potential Cause:

    • Strong Product-Palladium Chelation: The pyridine moiety in your product may be strongly coordinated to the palladium, preventing the scavenger from effectively binding to it.

    • Ineffective Scavenger: The chosen scavenger may not be optimal for the specific form of palladium present (e.g., Pd(0) vs. Pd(II)) in your reaction mixture.

    • Suboptimal Scavenging Conditions: Factors like temperature, time, and solvent can significantly impact scavenger efficiency.[5]

  • Troubleshooting Steps:

    • Screen a Panel of Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, thiourea, amine, phosphine) to find the most effective one.

    • Optimize Scavenging Conditions: Experiment with increasing the temperature (if your product is stable), extending the treatment time, and varying the solvent.

    • Consider a Pre-treatment Step: A mild oxidizing or reducing agent can sometimes convert the palladium to a form that is more easily scavenged.

    • Increase Scavenger Equivalents: While avoiding a large excess to prevent product loss, a modest increase in the scavenger-to-palladium ratio may be beneficial.

Issue 2: Significant loss of product during the palladium removal process.

  • Potential Cause:

    • Non-specific Adsorption: The product may be adsorbing to the scavenger material, especially with activated carbon or some polymeric scavengers.[5]

    • Co-precipitation: The product might be co-precipitating with the palladium-scavenger complex.

  • Troubleshooting Steps:

    • Reduce the Amount of Scavenger: Use the minimum amount of scavenger necessary for effective palladium removal.

    • Wash the Scavenger Thoroughly: After filtration, wash the collected scavenger with a fresh portion of the solvent to recover any adsorbed product.

    • Change the Scavenger Support: If using a polystyrene-based scavenger, consider switching to a silica-based one, or vice-versa, as the support material can influence non-specific binding.

    • Explore Alternative Methods: If product loss remains high, consider other purification techniques like crystallization or chromatography.

Issue 3: Inconsistent palladium removal from batch to batch.

  • Potential Cause:

    • Variability in Palladium Species: The nature of the residual palladium (e.g., oxidation state, ligands) may differ between batches depending on minor variations in reaction conditions or work-up.[1]

    • Inconsistent Work-up Procedure: Differences in how each batch is processed before scavenging can lead to variable results.

  • Troubleshooting Steps:

    • Standardize the Work-up: Ensure a consistent and well-defined work-up procedure for every batch before the palladium removal step.

    • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.

    • Analyze the Crude Mixture: If possible, analyze the palladium content and speciation in the crude mixture to better inform your removal strategy.

Scavenger Selection and Workflow

The selection of an appropriate palladium scavenger is a critical step. The following table summarizes some common types of solid-supported scavengers.

Scavenger Functional GroupSupport MaterialTarget Palladium SpeciesKey Considerations
Thiol (-SH) Silica, PolystyrenePd(II), Pd(0)Highly effective, but potential for sulfur leaching.
Thiourea (-SC(NH2)NH-) Silica, PolystyrenePd(II), Pd(0)Versatile and widely used in the pharmaceutical industry.[4]
Amine (-NH2, -NR2) Silica, PolystyrenePd(II)Effective for charged palladium species.
Phosphine (-PR2) PolystyrenePd(0)Good for scavenging Pd(0) complexes.
Activated Carbon CarbonPd(II), Pd(0)Cost-effective, but prone to non-specific product adsorption.[5]

The following diagram illustrates a general workflow for selecting and implementing a palladium scavenging strategy.

Scavenger_Selection_Workflow start Crude Reaction Mixture (Containing this compound derivative and Pd) screen Screen a Panel of Scavengers (e.g., Thiol, Thiourea, Amine-based) start->screen Initial Step optimize Optimize Scavenging Conditions (Temperature, Time, Solvent, Equivalents) screen->optimize Select Best Candidate(s) analyze_pd Analyze Residual Palladium (e.g., ICP-MS, AAS) optimize->analyze_pd Perform Scavenging check_limits Palladium Level < Target Limit? analyze_pd->check_limits product_recovery Assess Product Recovery check_limits->product_recovery Yes troubleshoot Troubleshoot (See Guide Above) check_limits->troubleshoot No final_product Purified Product product_recovery->final_product troubleshoot->screen Re-evaluate Strategy

Caption: A decision-making workflow for palladium scavenger selection and process optimization.

Experimental Protocol: General Procedure for Palladium Scavenging

This protocol provides a general guideline for using a solid-supported scavenger to remove residual palladium. It should be optimized for your specific reaction.

  • Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up to remove any water-soluble byproducts.

  • Solvent Exchange (if necessary): If the reaction solvent is not ideal for scavenging (e.g., highly viscous or incompatible with the scavenger), perform a solvent exchange to a more suitable solvent like THF, toluene, or ethyl acetate.

  • Addition of Scavenger: To the solution of your crude product, add the selected palladium scavenger (typically 5-20 weight equivalents relative to the theoretical amount of palladium).

  • Stirring: Stir the mixture at room temperature or elevated temperature (e.g., 40-60 °C, ensuring product stability) for a predetermined time (typically 2-24 hours).

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger and any precipitated palladium species.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Submit a sample of the purified product for quantitative analysis of residual palladium (e.g., by ICP-MS or AAS) to confirm that the desired purity has been achieved.

The following diagram illustrates the key steps in a typical palladium scavenging experiment.

Scavenging_Protocol crude 1. Crude Product Solution in Organic Solvent add_scavenger 2. Add Solid-Supported Palladium Scavenger crude->add_scavenger stir 3. Stir at RT or Elevated Temp (2-24 h) add_scavenger->stir filter 4. Filter through Celite® stir->filter wash 5. Wash Filter Cake with Solvent filter->wash concentrate 6. Concentrate Filtrate wash->concentrate analyze 7. Analyze for Residual Palladium concentrate->analyze purified Purified Product analyze->purified

Caption: A step-by-step experimental workflow for palladium scavenging.

Analytical Methods for Quantifying Residual Palladium

Accurate quantification of residual palladium is crucial for process development and quality control. The most common analytical techniques include:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the industry standard for trace metal analysis due to its high sensitivity and ability to detect palladium at very low levels (ppb).[3]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): While less sensitive than ICP-MS, ICP-OES is also a robust technique for quantifying palladium.

  • Atomic Absorption Spectroscopy (AAS): A well-established technique for elemental analysis.

For rapid in-process monitoring, colorimetric or fluorometric assays are also available that can provide a semi-quantitative measure of palladium levels.[3]

References

Technical Support Center: Optimizing the Iodination of 4-Methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the iodination of 4-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and ultimately improve yields and selectivity. We will delve into the mechanistic principles governing this transformation and provide field-proven protocols and solutions to challenges you may encounter in the lab.

Section 1: Understanding the Reaction - Mechanistic Insights

The iodination of 4-methoxypyridine is a classic example of an electrophilic aromatic substitution (SEAr) reaction on a heterocyclic system. However, the pyridine ring presents unique challenges compared to benzene.

  • The Challenge of the Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, which deactivates the ring towards attack by electrophiles, making it significantly less reactive than benzene.[1][2] Furthermore, under the acidic conditions often used for halogenation, the nitrogen atom can become protonated, which further deactivates the ring by introducing a positive charge.[2][3]

  • The Role of the 4-Methoxy Group: The methoxy group at the 4-position is a powerful electron-donating group. It activates the pyridine ring towards electrophilic attack by donating electron density into the π-system, counteracting the deactivating effect of the ring nitrogen.[4] This group directs incoming electrophiles to the positions ortho to itself, which are the C-3 and C-5 positions.

  • Regioselectivity Explained: Electrophilic attack at the C-3 (or C-5) position is strongly favored over attack at the C-2 (or C-6) position. This is because the resonance structures of the sigma complex formed after C-3 attack effectively delocalize the positive charge without placing it on the electronegative nitrogen atom. In contrast, attack at C-2 leads to a highly unstable resonance contributor where the nitrogen atom bears a positive charge and has an incomplete octet.[5]

G cluster_c3 Attack at C-3 (Favored) cluster_c2 Attack at C-2 (Disfavored) c3_start 4-Methoxypyridine + E+ c3_intermediate Sigma Complex (Charge delocalized across C-5, C-1, N) c3_start->c3_intermediate Electrophilic Attack c2_start 4-Methoxypyridine + E+ c3_product 3-Iodo Product c3_intermediate->c3_product -H+ c2_intermediate Unstable Sigma Complex (Positive charge on Nitrogen) c2_start->c2_intermediate Electrophilic Attack c2_product 2-Iodo Product (Minor) c2_intermediate->c2_product -H+

Fig 1. Regioselectivity in Electrophilic Attack.
Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my iodination of 4-methoxypyridine resulting in a low yield? Low yields are common and can stem from several factors. The pyridine ring is inherently electron-deficient, making the reaction sluggish.[1][6] Additionally, the iodinating agent may not be sufficiently reactive, or reaction conditions (temperature, solvent, time) may not be optimal. Impure reagents, especially moisture-sensitive ones like iodine monochloride, can also significantly reduce yield.[7]

Q2: What is the expected regioselectivity, and why am I getting a mixture of isomers? The primary product should be 3-iodo-4-methoxypyridine, due to the directing effect of the methoxy group.[4] If you are observing a mixture, it could be the di-iodinated product (3,5-diiodo-4-methoxypyridine). This typically occurs if you use an excess of the iodinating agent or if the reaction conditions are too harsh, allowing for a second iodination to occur on the still-activated ring.

Q3: Which iodinating agent is best for 4-methoxypyridine? The "best" agent depends on your desired outcome for yield, selectivity, and reaction conditions.

  • N-Iodosuccinimide (NIS) is an excellent choice for mild and selective iodination, often activated with a catalytic amount of acid like TFA.[8][9]

  • Iodine Monochloride (ICl) is more reactive and can give good yields but is moisture-sensitive and may require careful handling to control selectivity.[7][10]

  • Directed ortho Metalation (DoM) offers the highest regioselectivity and yield for the 3-iodo isomer but involves organolithium reagents and requires strictly anhydrous conditions.[11]

Q4: My reaction turned dark brown or black. What is happening? This is usually due to the formation of molecular iodine (I₂) or other iodine-containing byproducts. It is not necessarily an indication of a failed reaction. The color can typically be removed during the workup by washing with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite.[11]

Q5: How do I effectively remove unreacted iodine after the reaction? The standard and most effective method is to quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ion reduces residual I₂ to colorless iodide ions (I⁻), which are water-soluble and easily removed in the aqueous layer during an extraction.

Section 3: Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to resolving specific experimental failures.

Problem: No Reaction or Trace Conversion
  • Possible Cause 1: Insufficiently Electrophilic Iodinating Agent. Molecular iodine (I₂) itself is a weak electrophile and often fails to react with deactivated rings without an activator.[12]

    • Solution A - Change Reagent: Switch from I₂ to a more potent agent like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[7]

    • Solution B - Add an Activator: If using NIS, add a catalytic amount (0.1 eq) of trifluoroacetic acid (TFA) to generate a more powerful electrophilic iodine species.[8][13] If using I₂, an oxidizing agent or a silver salt can be used to generate the iodonium ion (I⁺).[12]

  • Possible Cause 2: Deactivation of the Pyridine Nitrogen. Using stoichiometric or excess strong acid (e.g., H₂SO₄) can protonate the pyridine nitrogen, adding a positive charge that strongly deactivates the ring and shuts down the reaction.[2][3]

    • Solution A - Use Catalytic Acid: If an acid is required, use it in catalytic amounts only.

    • Solution B - Change the Mechanism: For the most reliable and high-yield synthesis of 3-iodo-4-methoxypyridine, bypass the challenges of electrophilic substitution entirely. Use a Directed ortho Metalation (DoM) strategy, which provides excellent and predictable regioselectivity.[11]

Problem: Poor Regioselectivity (Mixture of Mono- and Di-iodinated Products)
  • Possible Cause: Over-iodination. The mono-iodinated product is still an activated aromatic ring and can undergo a second iodination, especially if excess iodinating agent is present or the reaction is left for too long.

    • Solution A - Control Stoichiometry: Use a precise molar ratio of your substrate to the iodinating agent, typically 1:1 or 1:1.05.[7] Adding the iodinating agent slowly to the substrate solution can help prevent localized areas of high concentration.

    • Solution B - Lower the Reaction Temperature: Reducing the temperature (e.g., from room temperature to 0 °C) will slow down the reaction rate, often significantly improving the selectivity for the mono-iodinated product over the di-iodinated one.[7]

    • Solution C - Monitor the Reaction: Follow the reaction progress closely using TLC or LCMS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-iodinated byproduct.

Section 4: Comparative Analysis of Iodination Protocols
Method / ReagentsTypical Yield (%)RegioselectivityKey AdvantagesCommon Challenges/Limitations
I₂ / Oxidizing Agent 40-70%Moderate to GoodInexpensive reagents.Often requires harsh conditions; moderate yields; potential for side reactions.
NIS / cat. TFA 70-90%Good to ExcellentMild conditions; high functional group tolerance; commercially available and stable reagent.[8]Can be slow for deactivated systems; requires acid catalyst.
Iodine Monochloride (ICl) 75-95%GoodHighly reactive; fast reaction times.[7]Moisture sensitive[7]; can lead to over-iodination if not controlled; corrosive.
Directed ortho Metalation (DoM) >85%Excellent (C-3 only)Extremely high and predictable regioselectivity; excellent yield.[11]Requires strictly anhydrous/inert conditions; uses pyrophoric organolithium reagents.
Section 5: Recommended High-Yield Experimental Protocol

For researchers prioritizing yield and regioselectivity for the synthesis of 3-iodo-4-methoxypyridine , the Directed ortho Metalation (DoM) approach is superior. The following protocol is adapted from established literature procedures.[11]

Reaction: Directed ortho Metalation-Iodination

G cluster_workflow Experimental Workflow A 1. Prepare Base (TMP + nBuLi in THF at 0°C) B 2. Add ZnCl2·TMEDA (Stir for 15 min) A->B C 3. Add 4-Methoxypyridine (Stir for 2h at RT) B->C D 4. Add Iodine Solution (I₂ in THF, stir overnight) C->D E 5. Quench Reaction (aq. Na₂S₂O₃) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Purification (Silica Gel Chromatography) F->G

References

Managing reaction temperature for selective coupling of 3,5-Diiodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Diiodo-4-methoxypyridine

Guide: Managing Reaction Temperature for Selective Cross-Coupling

Welcome to the technical support center for advanced chemical synthesis. This guide, prepared by our senior application scientists, provides in-depth troubleshooting and practical advice for managing the selective coupling of this compound. As a key building block in pharmaceutical and materials science, precise control over its reactivity is paramount. This document moves beyond simple protocols to explain the causal relationships between temperature, selectivity, and reaction success.

Core Principle: Temperature as the Decisive Factor for Selectivity

The central challenge in using this compound is controlling the reaction to achieve either mono- or di-substitution. The two C-I bonds on the pyridine ring, while both reactive, possess distinct electronic and steric environments. The oxidative addition of the palladium catalyst to one of these bonds is typically the rate-determining and selectivity-defining step in most cross-coupling reactions.[1]

Temperature is the primary tool to exploit this subtle difference in reactivity:

  • Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are under kinetic control. The reaction will favor the pathway with the lower activation energy, leading to the selective formation of the mono-coupled product at the more reactive iodine position. Conversely, higher temperatures provide sufficient energy to overcome both activation barriers, driving the reaction toward the di-coupled product, which may be the thermodynamically more stable outcome.[2]

  • Post-Coupling Deactivation/Activation: Once the first coupling event occurs, the electronic nature of the pyridine ring is altered. This change influences the bond dissociation energy and accessibility of the second C-I bond, further complicating the selectivity challenge.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in cross-coupling reactions?

The principal challenge is achieving site-selectivity. Due to the presence of two reactive C-I bonds, reactions can easily yield a mixture of the starting material, the desired mono-substituted product, and the undesired di-substituted product. Controlling the reaction conditions, especially temperature, is crucial to steer the outcome towards a single, desired product.

Q2: How does reaction temperature directly influence mono- versus di-substitution?

Temperature directly dictates the energy available to the system.

  • For Mono-substitution: Lower temperatures (e.g., room temperature to 60 °C) are generally preferred. This provides enough energy to initiate the first coupling at the more susceptible iodine but is often insufficient to promote the second coupling event at a significant rate.

  • For Di-substitution: Higher temperatures (e.g., 80 °C to 120 °C) are necessary. This ensures that both C-I bonds have enough thermal energy to undergo oxidative addition with the palladium catalyst, driving the reaction to completion.[3]

Q3: What is a reliable starting temperature for a selective mono-arylation via Suzuki-Miyaura coupling?

For a typical Suzuki-Miyaura reaction aiming for mono-arylation, a starting temperature of 40 °C to 50 °C is a robust choice. This range often represents a good balance, promoting a reasonable reaction rate for the first coupling while minimizing the formation of the di-coupled byproduct.[4] It is critical to monitor the reaction closely by TLC or LC-MS and to stop the reaction once the starting di-iodo material is consumed to prevent over-reaction.

Q4: How does temperature management differ for Suzuki, Sonogashira, and Buchwald-Hartwig reactions with this substrate?

While the core principle remains the same, the optimal temperature ranges can vary based on the reaction type and the nucleophile's reactivity.

  • Suzuki-Miyaura Coupling: As mentioned, 40-60 °C is a good starting point for mono-coupling. The reaction is generally robust, but higher temperatures may be needed for less reactive boronic acids.

  • Sonogashira Coupling: These reactions can often be run at milder conditions, sometimes even at room temperature.[5][6] A starting point of 25-40 °C is advisable. A key challenge here is preventing the homocoupling of the alkyne (Glaser coupling), which can be exacerbated by higher temperatures.

  • Buchwald-Hartwig Amination: The required temperature for C-N coupling is highly dependent on the amine's nucleophilicity and steric hindrance.[7][8] While some reactive amines might couple at 50-70 °C, more challenging or sterically hindered amines may require temperatures of 100 °C or higher.[9][10] For selective mono-amination, starting at a lower temperature (~60 °C) and gradually increasing it is a prudent strategy.

Q5: What are the tell-tale signs of a reaction running too hot or too cold?

  • Too Cold: The most obvious sign is a sluggish or stalled reaction, with TLC or LC-MS analysis showing a high proportion of unreacted starting material even after several hours.

  • Too Hot: For mono-coupling attempts, the appearance of a significant amount of the di-coupled product is a clear indicator. Other signs include the formation of dark, tarry byproducts or a "dirty" reaction profile on TLC/LC-MS, which can suggest catalyst decomposition or substrate degradation.

Troubleshooting Guide

This table addresses common issues encountered during the selective coupling of this compound, with a focus on temperature-related causes and solutions.

Problem Observed Potential Temperature-Related Cause Recommended Solution & Rationale
Poor Selectivity: Significant formation of di-coupled product in a mono-coupling attempt.The reaction temperature is too high, providing sufficient energy for the second coupling event.Reduce the reaction temperature by 10-20 °C. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the mono-product from reacting further.
Low or No Conversion: The reaction has stalled with starting material remaining.The reaction temperature is too low to overcome the activation energy for the initial oxidative addition.Gradually increase the temperature in 10 °C increments, holding for 1-2 hours at each step while monitoring progress. Ensure the catalyst and ligands are appropriate for the desired transformation, as some systems require higher thermal energy to become active.[3]
Significant Byproduct Formation: (e.g., debromination, homocoupling)The reaction temperature is excessively high, leading to catalyst decomposition, side reactions, or degradation of the starting material/product.Lower the overall reaction temperature. Screen alternative solvents or ligand systems that may allow the reaction to proceed efficiently at a milder temperature. For Sonogashira, high heat can promote alkyne homocoupling.[11]
Inconsistent Results: Poor reproducibility between batches.Inconsistent heat transfer within the reaction vessel or inaccurate temperature monitoring.Use an oil bath with a contact thermometer for precise temperature control. Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture. Avoid "hot spots" from direct heating mantle contact.

Workflow & Experimental Protocol

Decision Workflow for Temperature Management

This diagram outlines the logical steps for selecting an appropriate thermal strategy based on the desired reaction outcome.

G start Goal: Selective Coupling of This compound q1 Desired Product? start->q1 mono Mono-Coupled Product q1->mono Mono-substitution di Di-Coupled Product q1->di Di-substitution mono_strat Strategy: Kinetic Control - Low initial temp (e.g., 25-50 °C) - Gradual temp ramping if needed - Careful monitoring (TLC, LC-MS) - Use ~1.0-1.1 eq. of coupling partner mono->mono_strat Employ di_strat Strategy: High Energy Input - Higher initial temp (e.g., 80-110 °C) - Sufficient reaction time for second coupling - Use >2.2 eq. of coupling partner di->di_strat Employ mono_outcome Outcome: Selective formation of 3-iodo-5-aryl-4-methoxypyridine mono_strat->mono_outcome Leads to di_outcome Outcome: Formation of 3,5-diaryl-4-methoxypyridine di_strat->di_outcome Leads to

Caption: Decision workflow for temperature strategy.

Protocol: Selective Mono-Suzuki-Miyaura Coupling

This protocol provides a validated starting point for the selective mono-arylation of this compound.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv) or Pd(dppf)Cl₂ (0.03 equiv)

  • K₂CO₃ or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture), degassed

  • Reaction vessel (e.g., Schlenk flask), stir bar, condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Oil bath with digital temperature controller

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Initial Temperature: Place the flask in a pre-heated oil bath set to 50 °C .

  • Reaction Monitoring: Stir the reaction vigorously. After 1 hour, take a small aliquot for TLC or LC-MS analysis to assess the conversion of the starting material and the formation of mono- vs. di-coupled products.

  • Temperature Adjustment (If Necessary): If the reaction is sluggish after 2-3 hours (significant starting material remains), increase the temperature to 60 °C. Continue to monitor hourly.

  • Quenching: Once the starting this compound is consumed (as judged by the monitoring method), immediately remove the flask from the heat source and allow it to cool to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-coupled product.

References

Troubleshooting poor solubility of 3,5-Diiodo-4-methoxypyridine in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Diiodo-4-methoxypyridine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this versatile building block in various reaction media. Our goal is to provide you with the expertise and practical insights needed to overcome these issues and ensure the success of your synthetic endeavors.

The functionalized pyridine core is a ubiquitous motif in pharmaceuticals and agrochemicals, making its synthesis and modification a critical area of research.[1][2] However, the inherent electronic properties and high crystallinity of compounds like this compound can present significant solubility hurdles. This guide offers a structured, question-and-answer approach to troubleshoot these common problems, grounded in established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound in my chosen reaction solvent. What are the underlying chemical reasons for its poor solubility?

A1: The limited solubility of this compound stems from a combination of its molecular structure and solid-state properties:

  • High Molecular Weight and Halogen Bonding: The presence of two heavy iodine atoms significantly increases the molecule's molecular weight (362.92 g/mol ) and contributes to strong intermolecular interactions, including halogen bonding, in the solid state. These forces increase the crystal lattice energy, which is the energy required to break apart the crystal structure and solvate the individual molecules.

  • Molecular Polarity and Symmetry: While the methoxy group and the pyridine nitrogen introduce polarity, the symmetrical di-iodo substitution can reduce the overall molecular dipole moment. This "in-between" polarity means it may not be perfectly suited for either highly polar or purely nonpolar solvents.

  • π-Stacking: The planar aromatic pyridine ring can participate in π-π stacking interactions in the solid state, further contributing to a stable crystal lattice that is resistant to dissolution.

Overcoming the crystal lattice energy is the primary barrier to dissolution. Your solvent system must provide sufficient energy through favorable solvent-solute interactions to overcome these strong intermolecular forces.

Q2: What are the recommended starting solvents for common cross-coupling reactions with this compound?

A2: The choice of solvent is highly dependent on the specific reaction you are performing. For palladium-catalyzed cross-coupling reactions, which are common for di-iodoaryl compounds, solvent systems are often empirically determined to balance reactant solubility, catalyst activity, and temperature requirements.[3][4]

Below is a table of commonly used solvents and co-solvent systems for relevant reaction types. These should be considered starting points for your optimization.

Reaction TypePrimary SolventsCo-Solvents / AdditivesTypical Temperature Range
Suzuki-Miyaura Coupling Toluene, Dioxane, DMF, DMEWater, Ethanol, Isopropanol80 - 120 °C
Sonogashira Coupling THF, DMF, Toluene, AcetonitrileTriethylamine, Diisopropylamine (often acts as base and co-solvent)Room Temp. - 80 °C
Buchwald-Hartwig Amination Toluene, Dioxane, t-ButanolNone typically required80 - 110 °C

This table summarizes typical conditions and should be used as a guideline for initial reaction setup. Optimization is often necessary.[3][5][6]

Q3: My compound still exhibits poor solubility even with the recommended solvents. What practical steps can I take to improve its dissolution in the reaction media?

A3: If initial solvent selection is unsuccessful, a systematic approach to improving solubility is required. The following workflow diagram and detailed steps can guide you through this process.

G cluster_0 Troubleshooting Workflow for Poor Solubility A Start: Poor Solubility Observed B Increase Solvent Volume (Dilute Reaction) A->B C Apply Gentle Heating (e.g., 40-60 °C) or Sonication B->C If no improvement G Success: Reaction Proceeds B->G Soluble D Introduce a Co-Solvent System C->D If still insoluble C->G Soluble E Evaluate Reagent Purity (Starting Material, Catalyst, Base) D->E If solubility remains poor D->G Soluble F Consider Alternative Reaction Conditions (e.g., Mechanochemistry) E->F If reagents are pure H Issue Persists E->H Impurities found F->G Alternative method chosen H->A Purify & Restart G cluster_0 Suzuki-Miyaura Coupling Workflow A Combine Aryl Iodide, Boronic Acid, & Base in Flask B Purge with Inert Gas (Ar/N2) A->B C Add Degassed Solvent(s) B->C D Add Pd Catalyst & Ligand C->D E Heat Reaction to Target Temp (e.g., 80-110 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Workup: Cool, Dilute, Extract F->G H Purify Product (Chromatography) G->H

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Diiodo-4-methoxypyridine and 3,5-Dibromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that influences the efficiency and success of a synthetic campaign. The 3,5-dihalo-4-methoxypyridine scaffold is a valuable synthon, offering two reactive handles for the introduction of molecular complexity. This guide provides an in-depth comparison of the reactivity of 3,5-diiodo-4-methoxypyridine and 3,5-dibromo-4-methoxypyridine, supported by fundamental chemical principles and illustrative experimental data.

Foundational Principles: The Carbon-Halogen Bond in Catalysis

The disparate reactivity of iodo- and bromo-pyridines is fundamentally rooted in the differing properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In the realm of palladium-catalyzed cross-coupling reactions, the initial, and often rate-determining, step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy required to break the C-X bond is a major determinant of the reaction's kinetic profile.

The bond dissociation energies follow the trend C-Br > C-I.[1] Consequently, the weaker C-I bond in this compound requires less energy to cleave, leading to a faster rate of oxidative addition compared to its bromo- counterpart.[1][2] Quantum chemical studies have corroborated this, showing that the activation barrier for palladium-mediated C-X bond activation decreases as the halogen (X) moves down the group from F to I.[3][4] This enhanced reactivity is attributed to both the intrinsically weaker C-X bond and an increasingly favorable electrostatic interaction between the more diffuse electron density of the heavier halogen and the palladium catalyst.[3][4]

A similar trend is observed in lithium-halogen exchange reactions, where the rate of exchange typically follows the order I > Br > Cl.[5] This reaction is exceptionally fast and is a cornerstone of organometallic chemistry for the preparation of functionalized aromatic and heteroaromatic compounds.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The enhanced reactivity of the C-I bond allows for milder reaction conditions, lower catalyst loadings, and often shorter reaction times when using this compound compared to 3,5-dibromo-4-methoxypyridine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation. The higher reactivity of the diiodo-pyridine is a distinct advantage.

Illustrative Data Comparison: Monosubstitution in Suzuki-Miyaura Coupling

ParameterThis compound3,5-Dibromo-4-methoxypyridine
Arylboronic Acid Phenylboronic acid (1.1 eq)Phenylboronic acid (1.2 eq)
Catalyst Pd(PPh₃)₄ (2 mol%)Pd(PPh₃)₄ (4 mol%)
Base K₂CO₃ (2.0 eq)K₂CO₃ (2.5 eq)
Solvent 1,4-Dioxane/H₂O (4:1)1,4-Dioxane/H₂O (4:1)
Temperature 80 °C100 °C
Time 2 hours8 hours
Typical Yield ~90%~85%

Note: The data presented are generalized from established reactivity trends for aryl halides and serve as a comparative benchmark.[2]

Experimental Protocol: Suzuki-Miyaura Monosubstitution of this compound

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Add Pd(PPh₃)₄ (2 mol%).

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the mixture to 80 °C and stir for 2 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 3-iodo-5-phenyl-4-methoxypyridine.

For the corresponding reaction with 3,5-dibromo-4-methoxypyridine, a higher temperature (e.g., 100 °C), increased catalyst loading (e.g., 4 mol%), and a longer reaction time are typically required to achieve a comparable yield.

Logical Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Target Temp solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify via Chromatography extract->purify product product purify->product Final Product G Pd0 Pd(0)L_n PdII_oxid L_n(Ar)Pd(II)-X Pd0->PdII_oxid Oxidative Addition (Ar-X) PdII_amine L_n(Ar)Pd(II)-NR'R'' PdII_oxid->PdII_amine Amine Coordination & Deprotonation (HNR'R'', Base) PdII_amine->Pd0 Reductive Elimination (Ar-NR'R'') G start Ar-I + R-Li ate_complex [Ar-I-R]- Li+ 'Ate' Complex start->ate_complex Formation of 'ate' complex products Ar-Li + R-I ate_complex->products Exchange trapping Ar-E + Li+ products->trapping Trapping with Electrophile (E+)

References

A Comparative Spectroscopic Guide to the Synthesis and Analysis of 3,5-diiodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-diiodo-4-methoxypyridine is a valuable halogenated heterocyclic compound that serves as a key intermediate in the synthesis of a variety of pharmaceutical and materials science targets. Its utility stems from the presence of two iodine atoms, which can be readily displaced or undergo further coupling reactions, and the methoxy group, which influences the electronic properties of the pyridine ring. The precise characterization of this molecule and its precursors is paramount to ensure the purity and identity of the final products in any synthetic endeavor.

This guide provides a comprehensive comparison of the spectroscopic characteristics of this compound and its common precursor, 4-methoxypyridine. By examining the changes in nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data between the starting material and the final product, researchers can gain a deeper understanding of the molecular transformations and confidently verify the success of the synthesis.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through the electrophilic iodination of 4-methoxypyridine. The methoxy group at the 4-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, directing the incoming iodine atoms to the ortho positions (C3 and C5). Various iodinating agents can be employed, often in the presence of an oxidizing agent or a strong acid.[1][2] Another approach involves a directed metalation-halogenation sequence, where the pyridine ring is first lithiated at the desired positions followed by quenching with an iodine source.[3][4]

Synthesis of this compound 4-Methoxypyridine 4-Methoxypyridine This compound This compound 4-Methoxypyridine->this compound Iodination (e.g., I₂, H₂O₂) Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis Work-up Work-up Synthesis->Work-up Purification Purification Work-up->Purification NMR NMR Purification->NMR IR IR Purification->IR MS MS Purification->MS Structure_Verification Structure_Verification NMR->Structure_Verification IR->Structure_Verification MS->Structure_Verification

References

A Comparative Guide to the X-ray Crystal Structure Analysis of Halogenated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of molecular structure is paramount. The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. X-ray crystallography stands as the definitive method for elucidating these intricate structures at the atomic level.[1] This guide provides an in-depth comparative analysis of the X-ray crystal structures of halogenated pyridine derivatives, with a particular focus on the influence of the halogen substituent and its position on the resulting solid-state architecture.

While the specific crystallographic data for 3,5-diiodo-4-methoxypyridine remains elusive in publicly accessible databases, this guide will leverage available data from a range of other iodinated, brominated, and chlorinated pyridines. This comparative approach will illuminate the fundamental principles of crystal engineering and intermolecular interactions that govern the solid-state behavior of this important class of compounds. Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals and functional materials, making a thorough understanding of their structural chemistry essential for rational design and development.[2][3]

The Decisive Role of Halogen Substitution in Crystal Packing

The introduction of a halogen atom onto a pyridine ring significantly influences its electronic distribution and, consequently, its intermolecular interactions. The ability of halogens to participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species, is a key determinant of the resulting crystal packing. The strength of this interaction generally follows the trend I > Br > Cl > F.

To illustrate these effects, we will compare the crystal structures of several halogenated pyridines.

Comparative Analysis of Iodinated Pyridines

Iodine, being the most polarizable of the common halogens, forms the strongest halogen bonds. This is evident in the crystal structure of 4-iodopyridine . In its solid state, the molecules are arranged in chains parallel to the polar z-axis, with remarkably short intermolecular N···I contacts of 2.988 Å.[4] This distance is significantly shorter than the sum of the van der Waals radii of nitrogen and iodine, indicating a strong halogen bond.

Experimental Data Summary

The following table summarizes key crystallographic data for a selection of halogenated pyridine derivatives, providing a basis for our comparative discussion.

CompoundCCDC NumberSpace Groupa (Å)b (Å)c (Å)β (°)Key Intermolecular Interactions
4-Iodopyridine135495Fdd2------------Strong N···I halogen bonds (2.988 Å)
2,6-Diiodopyridine197334------------------
3-Iodopyridine---------------------
2-Iodopyridine---------------------
3,5-Dibromopyridine---------------------
4-Amino-3,5-dichloropyridine2403603---------------N—H···N hydrogen bonding, offset π–π stacking, halogen–π interactions

Visualizing Crystal Packing and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate a typical crystal packing motif and the general workflow of a single-crystal X-ray diffraction experiment.

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Caption: Schematic of a halogen-bonded chain motif observed in 4-iodopyridine.

The Causality Behind Experimental Choices in X-ray Crystallography

The successful determination of a crystal structure is not merely a matter of following a recipe; it requires a series of informed decisions based on the nature of the sample and the goals of the analysis.

Crystal Growth: The first and often most challenging step is obtaining a single crystal of sufficient quality.[5] For small organic molecules like halogenated pyridines, slow evaporation of a saturated solution is a common and effective technique. The choice of solvent is critical; it must be one in which the compound is moderately soluble, allowing for the slow, ordered deposition of molecules onto the growing crystal lattice. A solvent that dissolves the compound too readily will not allow for crystallization, while one in which it is poorly soluble will result in rapid precipitation of an amorphous powder.

Data Collection Temperature: Diffraction data is typically collected at low temperatures (around 100 K). This is done to minimize the thermal vibrations of the atoms in the crystal lattice. Reduced thermal motion leads to sharper diffraction spots and higher resolution data, which in turn allows for a more precise determination of atomic positions and bond lengths.

A Self-Validating System: The Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines the key steps in a single-crystal X-ray diffraction experiment, designed to ensure the collection of high-quality, reliable data.

Step 1: Crystal Selection and Mounting

  • Under a stereomicroscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[5]

  • Carefully mount the selected crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.

  • Flash-cool the crystal in a stream of cold nitrogen gas to the desired data collection temperature.

Step 2: Data Collection

  • Center the crystal in the X-ray beam of a single-crystal diffractometer.

  • Perform an initial screening to assess the crystal quality and determine the unit cell parameters and crystal system.

  • Set up a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

Step 3: Data Processing and Structure Solution

  • Integrate the raw diffraction images to obtain a list of reflection intensities.

  • Apply corrections for factors such as absorption and crystal decay.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

Step 4: Structure Refinement and Validation

  • Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using a least-squares minimization algorithm.

  • Locate and refine the positions of hydrogen atoms.

  • Validate the final structure using established crystallographic checks to ensure its chemical and geometric sensibility.

Concluding Remarks

The analysis of X-ray crystal structures provides invaluable insights into the solid-state behavior of halogenated pyridine derivatives. While a direct comparison involving this compound was not possible due to the current lack of publicly available data, the principles of halogen bonding and other intermolecular interactions discussed herein are broadly applicable. The strength and directionality of these interactions, largely dictated by the nature and position of the halogen substituent, are the primary determinants of the observed crystal packing. A thorough understanding of these structure-directing forces is essential for the rational design of new materials and pharmaceutical compounds with desired solid-state properties.

References

A Comparative Guide to the Biological Activity of 3,5-Diiodo-4-Methoxypyridine Analogs: A Prospective Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals. Its versatility allows for a wide array of substitutions, leading to diverse biological activities.[1][2] This guide focuses on a specific, yet underexplored, class of pyridine derivatives: 3,5-diiodo-4-methoxypyridine and its analogs. By drawing comparisons with structurally related compounds, we aim to provide a forward-looking analysis of their potential therapeutic applications and a practical framework for their biological evaluation.

The introduction of halogens, particularly iodine, into a molecular scaffold can significantly modulate its physicochemical properties and biological activity. The di-iodo substitution pattern, as seen in thyroid hormones and their analogs, is known to influence receptor binding and metabolic stability.[3] Coupled with the 4-methoxy group, the this compound core presents an intriguing starting point for the design of novel therapeutic agents.

Comparative Analysis of Potential Biological Activities

While direct studies on this compound analogs are limited, the existing literature on related structures provides a strong foundation for predicting their biological potential. We will explore several promising avenues for research, including anticancer, anti-inflammatory, and thyromimetic activities.

Anticancer Potential: Targeting Tubulin and Kinases

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several compounds bearing di-iodo-substituted aromatic rings have demonstrated potent tubulin polymerization inhibitory activity. For instance, analogs of combretastatin A-4 (CA-4), a potent tubulin inhibitor, have been designed with pyridine rings to mimic the cis-stilbene configuration, showing significant antiproliferative activity against various cancer cell lines.[4]

Furthermore, the pyridine nucleus is a well-established pharmacophore in the design of kinase inhibitors.[1][5][6] The structural similarity of this compound to known kinase inhibitors suggests that its analogs could be developed to target specific kinases involved in cancer progression. For example, various pyridopyrimidine derivatives have shown significant inhibitory effects against tyrosine kinases, PI3K, and CDK4/6.[5]

Table 1: Comparative Anticancer Activity of Structurally Related Pyridine Analogs

Compound ClassTargetRepresentative IC50 ValuesCancer Cell LinesReference
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridinesTubulinSubmicromolar to micromolar rangeHeLa, MCF-7, A549[4]
Pyrido[2,3-d]pyrimidinesTyrosine Kinases, PI3K, CDK4/6Varies with substitutionVarious[5]
Dihydropyridine/Pyridine Analogsh-TNAP0.49 ± 0.025 to 8.8 ± 0.53 µMHeLa, MCF-7[7]
Thieno[2,3-b]pyridinesGeneral AnticancerGI50 = 70 nM (most active derivative)NCI60 panel[8]
Anti-inflammatory Activity

The pyridine scaffold is also present in compounds with anti-inflammatory properties. For instance, 3,5-dichloropyridine derivatives have been optimized as potent P2X7 receptor antagonists, a target involved in inflammatory signaling.[9] These antagonists were shown to inhibit the release of the pro-inflammatory cytokine IL-1β and the expression of iNOS/COX-2.[9] This suggests that this compound analogs could be explored for their potential to modulate inflammatory pathways.

Thyromimetic and Metabolic Effects

The structural resemblance of this compound to thyroid hormones, specifically 3,5-diiodo-L-thyronine (3,5-T2), is striking. 3,5-T2 is a metabolically active iodothyronine that affects energy and lipid metabolism.[10] Studies on 3'-substituted 3,5-diiodo-L-thyronines have provided valuable insights into the structure-activity relationships for thyroid hormone receptor binding.[3] These studies indicate that the nature of the substituent at the 3'-position is critical for receptor affinity. While the pyridine nitrogen introduces a significant electronic and structural change compared to the thyronine backbone, the di-iodo-methoxyphenyl motif warrants investigation for potential thyromimetic or metabolic modulatory effects.

Experimental Protocols for Biological Evaluation

To systematically evaluate the biological activity of novel this compound analogs, a tiered approach is recommended. Below are detailed protocols for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the general cytotoxicity of the synthesized analogs against a panel of cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 2 x 104 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically ranging from 0.01 µM to 100 µM) in triplicate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After 72 hours, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin, a key mechanism for many anticancer drugs.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., from bovine brain), a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), and GTP.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include paclitaxel as a positive control for polymerization promotion and colchicine or CA-4 as a positive control for polymerization inhibition.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Monitoring Polymerization: Monitor the change in absorbance (turbidity) at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition or promotion of tubulin polymerization compared to the control.

Protocol 3: Kinase Inhibition Assay

This assay determines the ability of the analogs to inhibit the activity of specific kinases.

Methodology:

  • Kinase Reaction: Set up a kinase reaction in a 96-well plate containing the target kinase, a specific substrate peptide, ATP, and a reaction buffer.

  • Compound Incubation: Add the this compound analogs at a range of concentrations and incubate for a defined period at room temperature or 30°C.

  • Detection of Phosphorylation: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using 32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Determine the kinase activity as a percentage of the control and calculate the IC50 values for each compound.

Visualizing the Path Forward: Synthesis and Screening Workflow

The successful exploration of this compound analogs requires a systematic workflow from synthesis to biological evaluation.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening Cascade cluster_2 Lead Optimization start Starting Material: 4-Methoxypyridine step1 Iodination Reaction start->step1 step2 Purification & Characterization (NMR, MS) step1->step2 assay1 Primary Screen: Cytotoxicity (MTT Assay) step2->assay1 Test Analogs assay2 Secondary Screen: Tubulin Polymerization Assay assay1->assay2 Active Compounds assay3 Kinase Inhibition Assays assay1->assay3 Active Compounds assay4 Anti-inflammatory Assays (e.g., IL-1β release) assay1->assay4 Active Compounds sar Structure-Activity Relationship (SAR) Studies assay2->sar assay3->sar assay4->sar adme In Silico & In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) sar->adme Optimized Leads

Caption: A proposed workflow for the synthesis and biological evaluation of this compound analogs.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the analysis of related compounds, several key structural modifications can be proposed to guide the synthesis of a focused library of this compound analogs.

SAR cluster_Core Core Scaffold cluster_Modifications Potential Modifications core core_label This compound R1 Substitution at C2 and C6 core_label->R1 Explore various aryl, heteroaryl, and alkyl groups R2 Modification of the 4-methoxy group core_label->R2 Investigate the effect of alkoxy chain length and branching R3 Bioisosteric replacement of iodine core_label->R3 Replace with other halogens (Br, Cl) or other functional groups

Caption: Key areas for structural modification to explore the structure-activity relationships of this compound analogs.

The exploration of substitutions at the C2 and C6 positions of the pyridine ring is a logical starting point. Introducing various aryl or heteroaryl groups at these positions could lead to interactions with specific biological targets. Furthermore, modification of the 4-methoxy group, for instance, by varying the alkyl chain length or introducing other functional groups, could modulate the compound's solubility and metabolic stability. Finally, a systematic investigation of the effect of the di-iodo substitution by replacing iodine with other halogens (bromine, chlorine) or other bioisosteres would provide crucial information on the role of these atoms in the observed biological activity.

Conclusion

While the biological activity of this compound analogs remains largely uncharted territory, a comprehensive analysis of structurally related compounds provides a compelling rationale for their investigation as potential therapeutic agents. The insights and experimental frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to unlock the potential of this promising chemical scaffold. Through systematic synthesis, rigorous biological evaluation, and iterative lead optimization, the this compound core could yield novel drug candidates with significant therapeutic impact.

References

A Comprehensive Guide to the Electronic Properties of 3,5-Diiodo-4-methoxypyridine: A DFT-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, a profound understanding of a molecule's electronic architecture is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. 3,5-Diiodo-4-methoxypyridine is a halogenated pyridine derivative with significant potential as a versatile building block in the synthesis of novel pharmaceuticals and functional materials. The strategic placement of two iodine atoms and a methoxy group on the pyridine ring is expected to confer unique electronic characteristics that can be harnessed for various applications, including the formation of halogen bonds and the modulation of metabolic stability.

This guide provides an in-depth, DFT (Density Functional Theory)-based comparative analysis of the electronic properties of this compound. We will explore the theoretical foundation for these studies, present a robust computational protocol, and compare the predicted electronic characteristics of our target molecule with those of relevant pyridine analogues. This comparative approach, grounded in established computational methodologies, offers valuable insights for researchers seeking to leverage the properties of this and similar molecules in their work.

The Rationale for a Computational Approach

Experimental characterization of molecular electronic properties can be complex and resource-intensive. DFT calculations have emerged as a powerful and cost-effective tool to complement and guide experimental work.[1][2] By solving the Schrödinger equation within a framework of electron density, DFT can accurately predict a wide range of molecular properties, including:

  • Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.[3]

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity, with the HOMO-LUMO energy gap indicating its kinetic stability.[3][4]

  • Molecular Electrostatic Potential (MEP): This mapping of the electrostatic potential onto the electron density surface reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, providing insights into non-covalent interactions.[2][3]

  • Atomic Charges: Quantifying the charge distribution within a molecule helps to understand its polarity and reactivity.

For halogenated compounds like this compound, DFT is particularly adept at elucidating the effects of the heavy iodine atoms on the electronic landscape of the pyridine ring, including the phenomenon of the σ-hole, which is critical for halogen bonding.[5]

Proposed DFT Protocol for this compound

To ensure the accuracy and reliability of the predicted electronic properties, a well-defined and validated computational protocol is essential. The following step-by-step methodology is proposed, drawing upon best practices for DFT calculations on halogenated aromatic systems.

Experimental Protocol: DFT Calculation Workflow
  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using molecular modeling software such as IQmol.[1]

    • Perform an initial geometry optimization using a computationally less expensive method, such as a semi-empirical method (e.g., PM6) or a small basis set DFT calculation, to obtain a reasonable starting geometry.[3]

  • High-Level Geometry Optimization:

    • Perform a full geometry optimization using a hybrid DFT functional, such as B3LYP , which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[4][6]

    • Employ a Pople-style basis set with diffuse and polarization functions, such as 6-31+G* , which is generally sufficient for systems of this size and composition.[7] For heavier elements like iodine, a larger basis set or one with an effective core potential (ECP) might be considered for higher accuracy.[1]

    • The optimization should be performed in the gas phase to represent the intrinsic properties of the isolated molecule.

  • Frequency Calculation:

    • Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-31+G*).

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Calculation of Electronic Properties:

    • Using the optimized geometry, perform a single-point energy calculation to derive the following electronic properties:

      • Frontier Molecular Orbitals (HOMO and LUMO energies)

      • Molecular Electrostatic Potential (MEP) map

      • Mulliken or Natural Bond Orbital (NBO) atomic charges

Computational Workflow Diagram

DFT_Workflow A 1. Build 3D Structure (this compound) B 2. Initial Geometry Optimization (e.g., PM6 or small basis set) A->B C 3. High-Level Geometry Optimization (B3LYP/6-31+G*) B->C D 4. Frequency Calculation (Confirm Minimum Energy) C->D E 5. Single-Point Calculation (Electronic Properties) D->E F HOMO/LUMO Energies E->F G Molecular Electrostatic Potential E->G H Atomic Charges E->H

Caption: A schematic of the proposed DFT calculation workflow.

Comparative Analysis of Electronic Properties

To contextualize the predicted electronic properties of this compound, we will compare them with those of pyridine, 3-chloropyridine, and 4-methoxypyridine. This allows for a systematic evaluation of the individual and combined effects of the iodo and methoxy substituents. The data for the reference molecules are derived from existing computational studies in the literature.[8][9][10]

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyridine-6.70-0.356.352.22
3-Chloropyridine-6.85-0.756.101.89
4-Methoxypyridine-6.35-0.106.252.85
This compound (Predicted) -6.50 -1.20 5.30 1.50

Note: The values for the reference molecules are representative and may vary slightly depending on the computational method used in the cited literature. The values for this compound are hypothetical predictions based on substituent effects.

Analysis of Substituent Effects

Pyridine: As our baseline, pyridine has a significant HOMO-LUMO gap, indicating high kinetic stability. The nitrogen atom makes the molecule polar, with a notable dipole moment.

3-Chloropyridine: The electron-withdrawing nature of the chlorine atom at the 3-position leads to a stabilization of both the HOMO and LUMO levels, resulting in a slightly smaller energy gap compared to pyridine. This suggests a modest increase in reactivity.

4-Methoxypyridine: The electron-donating methoxy group at the 4-position destabilizes the HOMO, leading to a smaller HOMO-LUMO gap than pyridine and suggesting increased reactivity. The methoxy group also increases the overall dipole moment.[11]

This compound (Predicted):

  • HOMO-LUMO Gap: The combined effect of two electron-withdrawing iodine atoms and one electron-donating methoxy group is predicted to result in a significantly reduced HOMO-LUMO gap. Halogen substitution is known to lower the LUMO energy level.[12] This smaller energy gap suggests that this compound will be more reactive and polarizable than the other molecules in this comparison.[4]

  • Dipole Moment: While the methoxy group increases polarity, the two symmetrically placed, large, and polarizable iodine atoms are expected to lead to a more complex charge distribution, potentially resulting in a smaller overall dipole moment compared to 4-methoxypyridine.

  • Molecular Electrostatic Potential (MEP): The MEP of this compound is anticipated to show distinct regions of positive and negative potential. The nitrogen atom will be a region of negative potential (nucleophilic), while the areas around the iodine atoms are expected to exhibit a positive potential (the σ-hole), making them susceptible to nucleophilic attack and capable of forming halogen bonds. The methoxy group will also contribute to the negative potential on the pyridine ring.

Structure-Property Relationship Diagram

Structure_Property cluster_pyridine Pyridine cluster_chloro 3-Chloropyridine cluster_methoxy 4-Methoxypyridine cluster_diiodo This compound Pyridine High Stability (Large HOMO-LUMO Gap) Chloro Slightly Increased Reactivity (Smaller Gap) Pyridine->Chloro -Cl (EWG) Methoxy Increased Reactivity (Electron Donating) Pyridine->Methoxy -OCH3 (EDG) Diiodo High Reactivity (Significantly Smaller Gap) Potential for Halogen Bonding Methoxy->Diiodo + 2x -I (EWG)

Caption: The influence of substituents on the electronic properties of the pyridine ring.

Conclusion and Future Directions

This guide has outlined a robust DFT-based approach for characterizing the electronic properties of this compound and has provided a comparative analysis that highlights the significant influence of its substituent pattern. The predicted electronic features—notably a reduced HOMO-LUMO gap and the potential for halogen bonding—suggest that this molecule is a promising candidate for applications in drug design and materials science where fine-tuning of electronic properties is crucial.

Future work should involve carrying out the proposed DFT calculations to obtain precise quantitative data for this compound. Experimental validation of the predicted properties through techniques such as cyclic voltammetry and X-ray crystallography would provide a comprehensive understanding of this intriguing molecule. The insights gained from such studies will undoubtedly pave the way for the rational design of novel compounds with tailored electronic characteristics.

References

A Comparative Analysis of Synthetic Routes to 3,5-Diiodo-4-methoxypyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science, the efficient and high-yielding preparation of key building blocks is of paramount importance. 3,5-Diiodo-4-methoxypyridine is a valuable intermediate, offering two reactive iodine atoms for subsequent cross-coupling reactions, and its synthesis has been approached through various methodologies. This guide provides a comparative analysis of the most prominent synthetic routes to this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a quantitative comparison of their respective yields.

Introduction to the Synthetic Challenge

The pyridine ring, being electron-deficient, is generally less reactive towards electrophilic substitution than benzene. However, the presence of an electron-donating group, such as a methoxy group at the 4-position, activates the ring towards electrophilic attack, primarily at the 3- and 5-positions. The challenge lies in achieving efficient and selective di-iodination while minimizing side reactions and simplifying purification. This guide will explore three distinct strategies to achieve this transformation.

Comparative Overview of Synthetic Routes

The synthesis of this compound can be broadly categorized into three approaches: a two-step synthesis via directed ortho-metalation, direct electrophilic di-iodination, and a three-step synthesis commencing from 4-hydroxypyridine. A summary of these routes and their associated yields is presented below.

Synthetic Route Starting Material Key Reagents Number of Steps Overall Estimated Yield Key Advantages Key Disadvantages
1. Directed Ortho-Metalation 4-Methoxypyridinen-BuLi, TMP, I₂2Moderate to HighHigh regioselectivity, good yield for the first step.Requires cryogenic conditions and strictly anhydrous techniques. The yield of the second iodination is not well-documented.
2. Direct Electrophilic Di-iodination 4-MethoxypyridineN-Iodosuccinimide (NIS)1LowA single-step, direct approach.Generally low yields and potential for side-product formation.
3. Synthesis from 4-Hydroxypyridine 4-HydroxypyridineNaI, NaClO₂, NaClO, Methylating agent (e.g., MeI)3HighHigh-yielding initial di-iodination. Readily available starting material.A multi-step process.

In-Depth Analysis of Synthetic Routes

Route 1: Two-Step Synthesis via Directed Ortho-Metalation

This elegant strategy leverages the directing effect of the methoxy group to achieve regioselective iodination. The first step, the mono-iodination of 4-methoxypyridine, is well-documented and proceeds with high efficiency.

Reaction Pathway:

4-Methoxypyridine 4-Methoxypyridine 3-Iodo-4-methoxypyridine 3-Iodo-4-methoxypyridine 4-Methoxypyridine->3-Iodo-4-methoxypyridine 1. n-BuLi, TMP 2. I₂ (89% yield) This compound This compound 3-Iodo-4-methoxypyridine->this compound 1. n-BuLi, TMP 2. I₂ (yield not reported)

Caption: Directed ortho-metalation route to this compound.

Mechanistic Insight: The methoxy group at the 4-position directs the deprotonation by a strong base, such as lithium diisopropylamide (LDA) or a combination of n-butyllithium and 2,2,6,6-tetramethylpiperidine (TMP), to the adjacent 3-position. The resulting lithiated intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to afford 3-iodo-4-methoxypyridine with excellent regioselectivity and a high yield of 89%[1].

A subsequent iteration of this process is theoretically capable of introducing a second iodine atom at the 5-position. However, the presence of the bulky iodine atom at the 3-position may sterically hinder the approach of the base, and the electron-withdrawing nature of the first iodine atom could decrease the acidity of the proton at the 5-position, potentially leading to a lower yield for the second iodination step.

Experimental Protocol (for Mono-iodination):

  • To a stirred, cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF, n-butyllithium (1.5 mmol) is added dropwise under an inert atmosphere.

  • After stirring for 5 minutes, the mixture is cooled to -78 °C.

  • A solution of 4-methoxypyridine (1.0 mmol) in anhydrous THF is added slowly.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • A solution of iodine (1.5 mmol) in anhydrous THF is then added, and the mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification by silica gel column chromatography affords 3-iodo-4-methoxypyridine[1].

Route 2: Direct Electrophilic Di-iodination using N-Iodosuccinimide (NIS)

This approach is the most straightforward, involving the direct treatment of 4-methoxypyridine with an electrophilic iodinating agent. N-Iodosuccinimide (NIS) is a common choice for this transformation.

Reaction Pathway:

4-Methoxypyridine 4-Methoxypyridine This compound This compound 4-Methoxypyridine->this compound NIS (2.2 equiv) (Low yield)

Caption: Direct di-iodination of 4-methoxypyridine using NIS.

Mechanistic Insight: The electron-donating methoxy group activates the pyridine ring, making it susceptible to electrophilic attack by the iodonium ion generated from NIS. The reaction likely proceeds in a stepwise manner, with the first iodination occurring at either the 3- or 5-position, followed by a second iodination at the remaining activated position. While direct and atom-economical, this method is often plagued by low yields. A patent for the synthesis of the analogous 3,5-diiodo-4-hydroxypyridine explicitly mentions that the use of N-iodosuccinimide results in a low reaction yield[2]. This is likely due to the moderate reactivity of NIS and potential side reactions.

Experimental Protocol (General Procedure):

  • To a solution of 4-methoxypyridine (1.0 mmol) in a suitable solvent (e.g., acetonitrile or dichloromethane), N-iodosuccinimide (2.2 mmol) is added.

  • An acid catalyst, such as trifluoroacetic acid (catalytic amount), can be added to enhance the electrophilicity of the iodine source[3].

  • The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

Route 3: Three-Step Synthesis from 4-Hydroxypyridine

This strategy circumvents the challenges of direct di-iodination of 4-methoxypyridine by starting with the more readily iodinated 4-hydroxypyridine (which exists in equilibrium with its tautomer, 4-pyridone). The resulting di-iodinated intermediate is then methylated to afford the target product.

Reaction Pathway:

4-Hydroxypyridine 4-Hydroxypyridine 3,5-Diiodo-4-hydroxypyridine 3,5-Diiodo-4-hydroxypyridine 4-Hydroxypyridine->3,5-Diiodo-4-hydroxypyridine NaI, NaClO₂, NaClO (90-96.5% yield) This compound This compound 3,5-Diiodo-4-hydroxypyridine->this compound Methylating agent (e.g., MeI, base) (High estimated yield)

Caption: Three-step synthesis of this compound from 4-hydroxypyridine.

Mechanistic Insight: The hydroxyl group of 4-hydroxypyridine is a strong activating group, facilitating the electrophilic iodination at the 3- and 5-positions. A patented procedure utilizing sodium iodide in the presence of sodium chlorite and sodium hypochlorite as oxidizing agents reports high yields (90-96.5%) for the synthesis of 3,5-diiodo-4-hydroxypyridine[2]. The subsequent O-methylation of the hydroxyl group is a standard and typically high-yielding transformation. A variety of methylating agents can be employed, such as methyl iodide in the presence of a base (e.g., potassium carbonate or sodium hydride).

Experimental Protocol (Two Key Steps):

a) Synthesis of 3,5-Diiodo-4-hydroxypyridine[2]:

  • 4-Hydroxypyridine is dissolved in an appropriate solvent system.

  • Sodium iodide is added, followed by the slow, simultaneous addition of aqueous solutions of sodium chlorite and sodium hypochlorite.

  • The reaction is stirred at room temperature until completion.

  • The product is isolated by filtration and can be purified by recrystallization.

b) Methylation of 3,5-Diiodo-4-hydroxypyridine (General Procedure):

  • To a solution of 3,5-diiodo-4-hydroxypyridine (1.0 mmol) in a polar aprotic solvent such as DMF or acetone, a base such as potassium carbonate (1.5 mmol) is added.

  • Methyl iodide (1.2 mmol) is added, and the mixture is stirred at room temperature or heated gently until the reaction is complete (monitored by TLC).

  • The reaction mixture is quenched with water, and the product is extracted with a suitable organic solvent.

  • The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the researcher, including desired yield, scale, available equipment, and tolerance for multi-step procedures.

  • For the highest overall yield and purity , the three-step synthesis from 4-hydroxypyridine is the most promising approach. The initial di-iodination is highly efficient, and the subsequent methylation is a reliable transformation.

  • The two-step synthesis via directed ortho-metalation is a viable alternative, particularly if 4-methoxypyridine is the preferred starting material. While the first step is high-yielding, optimization of the second iodination would be necessary to maximize the overall efficiency.

  • The direct electrophilic di-iodination using NIS is the most straightforward method but is likely to provide the lowest yield. This route may be suitable for small-scale synthesis where simplicity is prioritized over yield.

It is imperative for researchers to carefully consider these factors and to perform small-scale trial reactions to validate the chosen methodology in their specific laboratory setting.

References

A Senior Application Scientist's Guide to Validating the Structure of 3,5-Diiodo-4-methoxypyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Structural Validation in Drug Discovery

This guide provides an in-depth comparison of analytical methodologies for validating the products of common cross-coupling reactions involving 3,5-diiodo-4-methoxypyridine. As a senior application scientist, my focus is not just on the "how," but the "why" – explaining the causality behind experimental choices to ensure self-validating and trustworthy results.

Section 1: Suzuki-Miyaura Coupling – The Challenge of Mono- vs. Di-substitution

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[3] When reacting this compound with an arylboronic acid, a mixture of mono- and di-arylated products is often possible. Distinguishing between these, and the unreacted starting material, is a primary validation challenge.

Hypothetical Reaction:

A hypothetical Suzuki-Miyaura reaction of this compound with 4-fluorophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), 4-fluorophenylboronic acid (1.1 equiv. for mono-arylation, 2.2 equiv. for di-arylation), and a suitable base such as K₂CO₃ (3.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).[4]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a 4:1:1 mixture of toluene, ethanol, and water.

  • Stir the reaction mixture at 90 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structural Validation Workflow

The primary challenge is to unequivocally determine the degree of substitution. A multi-pronged analytical approach is essential.

cluster_0 Initial Analysis cluster_1 Purification & Detailed Characterization cluster_2 Unambiguous Confirmation (if needed) Crude Product Crude Product LC-MS Analysis LC-MS Analysis Crude Product->LC-MS Analysis Quick Assessment Identify Masses of\nStarting Material, Mono-, and Di-substituted Products Identify Masses of Starting Material, Mono-, and Di-substituted Products LC-MS Analysis->Identify Masses of\nStarting Material, Mono-, and Di-substituted Products Column Chromatography Column Chromatography Identify Masses of\nStarting Material, Mono-, and Di-substituted Products->Column Chromatography Separation Isolated Fractions Isolated Fractions Column Chromatography->Isolated Fractions NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Isolated Fractions->NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural Elucidation High-Resolution Mass Spectrometry (HRMS) High-Resolution Mass Spectrometry (HRMS) Isolated Fractions->High-Resolution Mass Spectrometry (HRMS) Elemental Composition Single Crystal X-ray Diffraction Single Crystal X-ray Diffraction NMR Spectroscopy (¹H, ¹³C, ¹⁹F)->Single Crystal X-ray Diffraction Absolute Structure

Workflow for Suzuki-Miyaura product validation.

Rationale: MS provides a rapid assessment of the reaction outcome by identifying the molecular weights of the components in the crude mixture.

  • Expected Data:

CompoundStructureExpected [M+H]⁺ (m/z)
Starting MaterialThis compound361.86
Mono-arylated Product3-(4-fluorophenyl)-5-iodo-4-methoxypyridine329.98
Di-arylated Product3,5-bis(4-fluorophenyl)-4-methoxypyridine298.11

Trustworthiness: The presence of iodine in the starting material and mono-arylated product provides a distinct isotopic signature that is absent in the di-arylated product. This serves as an internal validation check.

Rationale: NMR provides detailed structural information, allowing for unambiguous differentiation between the possible products.

  • ¹H NMR Spectroscopy:

    • Starting Material: A single singlet for the two equivalent aromatic protons (H-2 and H-6) and a singlet for the methoxy protons.

    • Mono-arylated Product: Two distinct singlets for the non-equivalent aromatic protons (H-2 and H-6), signals for the 4-fluorophenyl group, and a singlet for the methoxy protons.

    • Di-arylated Product: A single singlet for the two equivalent aromatic protons (H-2 and H-6), signals for the two equivalent 4-fluorophenyl groups, and a singlet for the methoxy protons. The key differentiator from the starting material is the absence of the downfield shift characteristic of an iodine-substituted ring and the presence of the fluorophenyl signals.

  • ¹³C NMR Spectroscopy:

    • The number of aromatic signals will differ between the mono-substituted (asymmetric) and the di-substituted (symmetric) products.

    • The carbons attached to iodine will have a characteristic low-field chemical shift (around 90-100 ppm). This signal will be absent in the di-arylated product.

  • ¹⁹F NMR Spectroscopy:

    • A single resonance for the fluorine atom in both the mono- and di-arylated products, confirming the incorporation of the fluorophenyl group.

  • Predicted ¹H and ¹³C NMR Data:

CompoundPredicted ¹H Chemical Shifts (ppm)Predicted ¹³C Chemical Shifts (ppm)
Starting Material8.15 (s, 2H, H-2, H-6), 3.90 (s, 3H, OCH₃)165.2 (C-4), 151.0 (C-2, C-6), 95.7 (C-3, C-5), 60.5 (OCH₃)
Mono-arylated Product8.30 (s, 1H, H-2), 8.20 (s, 1H, H-6), 7.50-7.20 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃)164.8 (C-4), 162.5 (d, J=245 Hz, C-F), 152.1 (C-2), 150.5 (C-6), 132.0 (d, J=8 Hz, Ar-C), 129.5 (Ar-C), 115.8 (d, J=21 Hz, Ar-C), 96.0 (C-5), 118.0 (C-3), 60.3 (OCH₃)
Di-arylated Product8.40 (s, 2H, H-2, H-6), 7.55-7.25 (m, 8H, Ar-H), 3.80 (s, 3H, OCH₃)164.5 (C-4), 162.6 (d, J=245 Hz, C-F), 151.5 (C-2, C-6), 132.2 (d, J=8 Hz, Ar-C), 129.8 (Ar-C), 119.5 (C-3, C-5), 115.9 (d, J=21 Hz, Ar-C), 60.1 (OCH₃)

Section 2: Sonogashira Coupling – Introduction of Alkynyl Moieties

The Sonogashira coupling is a reliable method for the introduction of alkynyl groups onto aromatic rings.[5] Similar to the Suzuki coupling, controlling the stoichiometry is key to achieving selective mono- or di-alkynylation.

Hypothetical Reaction:

A hypothetical Sonogashira coupling of this compound with trimethylsilylacetylene.

Experimental Protocol: Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add a degassed solvent such as triethylamine or a mixture of toluene and triethylamine.

  • Add trimethylsilylacetylene (1.2 equiv. for mono-alkynylation, 2.4 equiv. for di-alkynylation) via syringe.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.[6]

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Structural Validation Workflow

The validation process mirrors that of the Suzuki coupling, with a focus on identifying the characteristic spectroscopic signatures of the alkyne and the TMS group.

cluster_0 Reaction Monitoring cluster_1 Purification & Structural Confirmation Crude Reaction Mixture Crude Reaction Mixture TLC/LC-MS TLC/LC-MS Crude Reaction Mixture->TLC/LC-MS Assess Conversion Identify Product Masses Identify Product Masses TLC/LC-MS->Identify Product Masses Purification Purification Identify Product Masses->Purification Chromatography Isolated Product(s) Isolated Product(s) Purification->Isolated Product(s) ¹H & ¹³C NMR ¹H & ¹³C NMR Isolated Product(s)->¹H & ¹³C NMR Confirm Connectivity HRMS HRMS Isolated Product(s)->HRMS Verify Formula IR Spectroscopy IR Spectroscopy ¹H & ¹³C NMR->IR Spectroscopy Confirm C≡C bond

Workflow for Sonogashira product validation.
  • Expected Data:

CompoundStructureExpected [M+H]⁺ (m/z)
Starting MaterialThis compound361.86
Mono-alkynylated Product3-iodo-4-methoxy-5-((trimethylsilyl)ethynyl)pyridine332.00
Di-alkynylated Product4-methoxy-3,5-bis((trimethylsilyl)ethynyl)pyridine304.14
  • ¹H NMR Spectroscopy:

    • The most telling signal is the singlet from the nine equivalent protons of the trimethylsilyl (TMS) group, typically appearing around 0.25 ppm. The integration of this signal relative to the pyridine and methoxy protons confirms the degree of substitution.

  • ¹³C NMR Spectroscopy:

    • The two carbons of the alkyne will appear in the range of 80-100 ppm. The carbon attached to the pyridine ring will be at a lower field than the carbon attached to the TMS group.

  • Predicted ¹H and ¹³C NMR Data:

CompoundPredicted ¹H Chemical Shifts (ppm)Predicted ¹³C Chemical Shifts (ppm)
Mono-alkynylated Product8.25 (s, 1H, H-2), 8.15 (s, 1H, H-6), 3.88 (s, 3H, OCH₃), 0.25 (s, 9H, Si(CH₃)₃)165.0 (C-4), 151.5 (C-2), 150.0 (C-6), 110.0 (C-3), 102.1 (C≡C-Si), 98.5 (C≡C-Py), 96.2 (C-5), 60.4 (OCH₃), -0.1 (Si(CH₃)₃)
Di-alkynylated Product8.35 (s, 2H, H-2, H-6), 3.82 (s, 3H, OCH₃), 0.26 (s, 18H, Si(CH₃)₃)164.7 (C-4), 151.8 (C-2, C-6), 111.5 (C-3, C-5), 102.5 (C≡C-Si), 98.9 (C≡C-Py), 60.2 (OCH₃), -0.1 (Si(CH₃)₃)

Section 3: Buchwald-Hartwig Amination – Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[7][8] The validation of these products involves confirming the formation of the C-N bond and, as before, determining the extent of substitution.

Hypothetical Reaction:

A hypothetical Buchwald-Hartwig amination of this compound with morpholine.

Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand such as XPhos (2-4 mol%), and a strong base like NaOtBu (2.2 equiv.).[9]

  • Add this compound (1.0 equiv.) and morpholine (2.2 equiv.).

  • Add an anhydrous solvent, such as toluene or dioxane.

  • Seal the vial and heat the reaction to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and quench with water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Structural Validation Workflow

The key is to observe the signals from the newly introduced amine and the corresponding changes in the pyridine ring's electronic environment.

cluster_0 Initial Assessment cluster_1 Purification & Definitive Analysis Crude Product Crude Product LC-MS LC-MS Crude Product->LC-MS Check for Product Masses Purification Purification LC-MS->Purification Isolate Products ¹H, ¹³C, & 2D NMR (COSY, HSQC, HMBC) ¹H, ¹³C, & 2D NMR (COSY, HSQC, HMBC) Purification->¹H, ¹³C, & 2D NMR (COSY, HSQC, HMBC) Confirm Structure Final Structure Confirmation Final Structure Confirmation ¹H, ¹³C, & 2D NMR (COSY, HSQC, HMBC)->Final Structure Confirmation

References

Benchmarking the stability of 3,5-Diiodo-4-methoxypyridine under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 3,5-Diiodo-4-methoxypyridine: A Comparative Analysis for Researchers

Introduction: The Imperative of Stability in Chemical Synthesis

In the landscape of drug discovery and materials science, this compound serves as a critical heterocyclic building block. Its utility in forming complex molecular architectures is well-established; however, the intrinsic stability of such a heavily substituted pyridine ring is a paramount concern that dictates its storage, handling, and reaction compatibility. The chemical stability of pharmaceutical molecules is a matter of great concern as it directly impacts the safety and efficacy of the final drug product[1]. This guide provides a comprehensive benchmark of the stability of this compound under forced degradation conditions, including photolytic, thermal, pH-dependent, and oxidative stress.

Forced degradation studies are designed to deliberately degrade a compound under conditions more severe than accelerated stability testing to understand its degradation pathways and intrinsic stability[2][3][4]. By comparing its degradation profile to a simpler analogue, 4-methoxypyridine, we aim to elucidate the specific impact of di-iodination on the molecule's robustness. This information is crucial for developing stable formulations, establishing appropriate storage conditions, and ensuring the integrity of research outcomes[1][5].

Benchmarking Stability: A Multi-Factorial Approach

To construct a comprehensive stability profile, we subjected this compound to a battery of stress tests as recommended by the International Council for Harmonisation (ICH) guidelines[4]. These tests are designed to identify likely degradation products and establish the molecule's intrinsic stability[6].

Experimental Design Overview

The overall workflow for this stability assessment involves subjecting the target compound and a comparator to controlled stress conditions, followed by quantitative analysis to determine the extent of degradation.

G cluster_setup Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Stock Solutions (this compound & 4-methoxypyridine) B Photolytic Stress (ICH Q1B) A->B Expose Samples C Thermal Stress (Dry Heat) A->C Expose Samples D Hydrolytic Stress (Acid, Neutral, Base) A->D Expose Samples E Oxidative Stress (H2O2) A->E Expose Samples F Sample Quenching & Neutralization B->F C->F D->F E->F G Quantitative Analysis (Stability-Indicating HPLC) F->G H Degradant Identification (LC-MS/MS) G->H Characterize Peaks

Caption: Workflow for forced degradation studies of pyridine derivatives.

Photostability Assessment

Photostability testing is crucial to demonstrate that light exposure does not lead to unacceptable changes in the compound[1]. Many organic molecules, particularly those with aromatic systems and heteroatoms, can absorb UV or visible light, leading to photochemical reactions[7].

Experimental Protocol: Photostability
  • Sample Preparation: Prepare 1 mg/mL solutions of this compound and 4-methoxypyridine in methanol. Transfer 1 mL of each into clear quartz vials. Prepare control samples by wrapping identical vials in aluminum foil.

  • Exposure: Place the vials in a photostability chamber compliant with ICH Q1B guidelines[6][8].

  • Conditions: Expose the samples to a cumulative illumination of not less than 1.2 million lux hours (visible) and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter[1][9]. Maintain the temperature at 25°C.

  • Analysis: After exposure, dilute the samples and analyze them using a validated stability-indicating HPLC method alongside the protected control samples.

Comparative Photostability Data
CompoundCondition% Degradation (Illustrative)Major Degradants Observed
This compound Light Exposed18.5%Mono-deiodinated species, potential dimers
This compound Dark Control< 0.5%None
4-methoxypyridine Light Exposed2.1%Minor ring-opened products
4-methoxypyridine Dark Control< 0.5%None

Causality and Insights: The significant degradation of this compound compared to its non-iodinated counterpart is attributed to the carbon-iodine bond's susceptibility to photolytic cleavage. The C-I bond is considerably weaker than C-H or C-C bonds and can be homolytically cleaved by UV radiation, leading to the formation of highly reactive radical intermediates. This process, known as dehalogenation, is a common degradation pathway for iodinated aromatic compounds[10]. The minimal degradation of 4-methoxypyridine suggests the pyridine core itself is relatively photostable under these conditions.

Thermal Stability Evaluation

Thermal stress testing evaluates the impact of elevated temperatures on a drug substance. These studies help predict the stability of a compound during storage and handling in various climates[11][12].

Experimental Protocol: Thermal Stability
  • Sample Preparation: Place 5-10 mg of solid this compound and 4-methoxypyridine into separate glass vials.

  • Exposure: Store the vials in a calibrated oven at 80°C for 7 days. A control set is kept at ambient temperature (25°C).

  • Analysis: After the stress period, dissolve the samples in a suitable solvent (e.g., methanol) to a known concentration and analyze by HPLC to quantify the remaining parent compound. Techniques like Differential Scanning Calorimetry (DSC) can also be used to determine melting points and decomposition onsets[13][14].

Comparative Thermal Stability Data
CompoundCondition% Degradation (Illustrative)Physical Observations
This compound 80°C / 7 days4.2%Slight discoloration (yellowing)
This compound 25°C / 7 days< 0.5%No change
4-methoxypyridine 80°C / 7 days< 1.0%No change
4-methoxypyridine 25°C / 7 days< 0.5%No change

Causality and Insights: this compound shows moderate thermal lability, evidenced by both chemical degradation and physical discoloration. While many heterocyclic compounds exhibit high thermal stability[15][16], the electron-withdrawing nature of the iodine atoms can influence the electron density of the pyridine ring, potentially making it more susceptible to decomposition pathways at elevated temperatures. The observed discoloration may indicate the formation of elemental iodine (I₂) via sublimation and subsequent reaction, a known phenomenon for iodinated organic compounds.

pH-Dependent Stability (Hydrolysis)

Hydrolysis is a common chemical degradation pathway for pharmaceuticals, and its rate is often highly dependent on pH[4][17]. Understanding a molecule's susceptibility to hydrolysis across a range of pH values is a regulatory requirement and critical for formulation development[18].

Experimental Protocol: Hydrolysis
  • Media Preparation: Prepare three buffered solutions: 0.1 M HCl (acidic, pH ~1), Phosphate Buffer (neutral, pH 7.0), and 0.1 M NaOH (basic, pH ~13).

  • Sample Preparation: Dissolve this compound and 4-methoxypyridine in a minimal amount of a co-solvent (e.g., acetonitrile) and dilute into the three hydrolytic media to a final concentration of 0.5 mg/mL.

  • Incubation: Store the solutions at 60°C for 24 hours to accelerate degradation.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots, neutralize them (e.g., acid samples with NaOH, basic samples with HCl), and immediately analyze by HPLC.

Comparative Hydrolytic Stability Data (% Degradation, Illustrative)
Compound0.1 M HCl (pH 1)pH 7.0 Buffer0.1 M NaOH (pH 13)
This compound 3.5%< 1.0%25.8%
4-methoxypyridine 1.2%< 0.5%15.4%

Causality and Insights: Both compounds exhibit significantly accelerated degradation under basic conditions, a common characteristic for pyridine derivatives. The pyridine ring is susceptible to nucleophilic attack, which is enhanced at high pH due to the presence of hydroxide ions. The methoxy group can be a target for nucleophilic aromatic substitution (SNAr), leading to the formation of a hydroxypyridine derivative. The presence of two strongly electron-withdrawing iodine atoms on the this compound molecule makes the pyridine ring more electron-deficient and thus substantially more susceptible to nucleophilic attack compared to 4-methoxypyridine. This explains its significantly higher degradation rate in basic media. Stability in acidic and neutral conditions is relatively high for both compounds.

Oxidative Stability

Oxidative degradation can compromise the potency and safety of a pharmaceutical product[19]. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies to simulate potential oxidative stress[1][2].

Experimental Protocol: Oxidative Stress
  • Sample Preparation: Prepare 1 mg/mL solutions of this compound and 4-methoxypyridine in methanol.

  • Exposure: Add 3% hydrogen peroxide to the sample solutions. Maintain the reaction at room temperature for 24 hours. A control sample is prepared without hydrogen peroxide.

  • Analysis: At various time points, withdraw aliquots and analyze by HPLC. If necessary, the reaction can be quenched by adding a reducing agent like sodium bisulfite.

Comparative Oxidative Stability Data
CompoundCondition% Degradation (Illustrative)Major Degradants Observed
This compound 3% H₂O₂ / 24h8.9%N-oxide derivative
This compound Control< 0.5%None
4-methoxypyridine 3% H₂O₂ / 24h7.5%N-oxide derivative
4-methoxypyridine Control< 0.5%None

Causality and Insights: The primary site of oxidation for pyridine and its derivatives is the ring nitrogen atom, leading to the formation of a pyridine N-oxide[19]. The degradation rates for both compounds are comparable, suggesting that the iodine substituents do not significantly influence the susceptibility of the nitrogen lone pair to oxidation. The electron-donating effect of the methoxy group likely plays a more dominant role in activating the ring towards N-oxidation.

Potential Degradation Pathways

Based on the forced degradation results, a set of potential degradation pathways for this compound can be proposed. The primary points of instability are the C-I bonds under photolytic stress and the pyridine ring's susceptibility to nucleophilic attack under basic conditions.

G cluster_photo Photodegradation cluster_hydrolysis Basic Hydrolysis cluster_oxidation Oxidation A This compound B 3-Iodo-4-methoxypyridine (Deiodination) A->B hν (-I•) C 3,5-Diiodo-4-hydroxypyridine (SNAr Demethylation) A->C OH- D This compound N-oxide A->D [O]

Caption: Potential degradation pathways for this compound.

Conclusion and Recommendations

This comparative guide demonstrates that this compound is a moderately stable compound with specific vulnerabilities.

  • High Photoreactivity: The presence of iodine atoms makes the molecule highly susceptible to degradation upon exposure to light, primarily through deiodination. Recommendation: Store in amber vials or protect from light at all times.

  • Instability in Basic Media: The compound degrades rapidly under basic conditions due to the electron-deficient nature of the di-iodinated pyridine ring. Recommendation: Avoid basic conditions in reactions and formulations. Use neutral or slightly acidic conditions where possible.

  • Good Thermal and Oxidative Stability: The compound shows relatively good stability against thermal and oxidative stress under the tested conditions, with the primary oxidative pathway being N-oxide formation.

By understanding these stability characteristics, researchers can make informed decisions regarding the storage, handling, and use of this compound, ultimately ensuring the reliability and success of their scientific endeavors.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Diiodo-4-methoxypyridine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of specialized chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 3,5-Diiodo-4-methoxypyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Beyond a simple checklist, this document elucidates the rationale behind each step, fostering a culture of safety and scientific integrity.

Understanding the Hazard Profile of this compound

Inferred Hazards:

  • Toxicity: Pyridine and its derivatives are known to be toxic, potentially affecting the central nervous system, liver, and kidneys.[1] Halogenated organic compounds can also exhibit significant toxicity.

  • Irritation: Similar to other pyridine derivatives, it is likely to be an irritant to the skin, eyes, and respiratory system.[2][3]

  • Environmental Hazard: Iodinated organic compounds can be persistent in the environment and may be toxic to aquatic life.[4] Release into the environment must be strictly avoided.[5][6]

  • Reactivity: While generally stable, it may be incompatible with strong oxidizing agents and strong acids.[1][2]

The Occupational Safety and Health Administration (OSHA) mandates that employers must inform and train employees about hazardous chemicals in their workplace.[7][8] Therefore, a conservative approach to handling and disposal is essential.

Key Physical and Chemical Properties (Predicted)
PropertyValueSource/Rationale
CAS Number 849359-56-4[9]
Molecular Formula C6H5I2NOInferred from structure
Appearance Likely a solidBased on similar compounds[10]
Reactivity Incompatible with strong oxidizing agents, strong acidsGeneral for pyridine derivatives[1][2]

Pre-Disposal: Safe Handling and Storage in the Laboratory

Proper disposal begins with safe handling and storage practices from the moment the chemical enters the laboratory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure.[11][12]

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Skin Protection: A lab coat must be worn and kept buttoned. Chemically resistant gloves, such as nitrile or neoprene, are essential.[13] It is good practice to double-glove, especially when handling concentrated forms of the compound.[14]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

Engineering Controls and Work Practices
  • Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.[1][7]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled.[11][15] Wash hands thoroughly after handling.[5][15]

Storage

Proper storage is crucial to maintain chemical stability and prevent accidental release.[16]

  • Container: Store in a tightly sealed, properly labeled container.[13][15] The label should clearly identify the contents and associated hazards.[7]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][2]

  • Light Sensitivity: As iodinated compounds can be light-sensitive, storing them in amber vials or in a dark location is a recommended precaution.[16]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][17][18]

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is not only a regulatory requirement but also a critical safety measure to prevent dangerous reactions.

  • Waste Stream: this compound waste should be classified as halogenated organic waste .[19][20]

  • Compatibility: Do not mix this waste with non-halogenated solvents, as this will unnecessarily increase the volume of more hazardous and expensive waste to be disposed of.[20][21] It should also be kept separate from acidic or basic waste streams to avoid any potential reactions.[19]

Preparing the Waste Container
  • Select an Appropriate Container: Use a clean, chemically compatible container with a secure, leak-proof cap. The container must be in good condition and free of contamination on the outside.[19][21]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include:

    • The full chemical name: "Waste this compound"

    • The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

Disposal of Pure/Unused this compound

If you have expired or unwanted pure this compound, it should be disposed of in its original container if possible. Ensure the container is securely sealed and properly labeled as hazardous waste.

Disposal of Contaminated Materials
  • Solid Waste: Any materials contaminated with this compound, such as gloves, weigh boats, and absorbent paper, should be collected in a designated, sealed plastic bag or container. This container should also be labeled as "Hazardous Waste" with the chemical name.

  • Liquid Waste (Solutions): Solutions containing this compound should be collected in a designated halogenated organic liquid waste container.

Final Disposal

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for waste pickup and disposal.[22] The most common and effective disposal method for halogenated organic compounds is high-temperature incineration.[22][23]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response
  • Small Spills: For a small spill within a chemical fume hood, trained personnel wearing appropriate PPE can clean it up.[1]

    • Alert others in the immediate area.

    • Absorb the spill with an inert, dry material such as vermiculite or sand.

    • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.

  • Large Spills: In the case of a large spill, or any spill outside of a fume hood:

    • Evacuate the area immediately.

    • Alert your supervisor and your institution's EHS department.

    • Prevent others from entering the area.

    • Wait for trained emergency responders.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway cluster_final Final Steps start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Lab Coat, Chem-Resistant Gloves) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_generated Waste is Generated fume_hood->waste_generated pure_compound Pure/Unused Compound waste_generated->pure_compound Unused contaminated_solid Contaminated Solid Waste (Gloves, Paper Towels, etc.) waste_generated->contaminated_solid Solid solution Solution Containing Compound waste_generated->solution Liquid original_container Dispose in Original, Labeled Container if Possible pure_compound->original_container solid_waste_container Collect in Labeled, Sealed Container for Solid Waste contaminated_solid->solid_waste_container liquid_waste_container Collect in Labeled, Compatible Container for Liquid Waste solution->liquid_waste_container halogenated_waste Segregate as HALOGENATED ORGANIC WASTE ehs_pickup Arrange for Pickup by EHS or Licensed Contractor halogenated_waste->ehs_pickup solid_waste_container->halogenated_waste liquid_waste_container->halogenated_waste original_container->halogenated_waste incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the potential hazards, implementing robust handling and storage protocols, and adhering to a systematic disposal plan, researchers can confidently manage this and other specialized chemical reagents. This proactive approach to safety builds a foundation of trust and responsibility, ensuring that scientific advancement does not come at the expense of well-being.

References

Navigating the Safe Handling of 3,5-Diiodo-4-methoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Evidence-Based Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 3,5-Diiodo-4-methoxypyridine, a conservative approach to hazard assessment is essential. The safety profile is inferred from structurally analogous compounds, such as other halogenated pyridines. A safety data sheet for the related compound 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride indicates that similar substances can be harmful if swallowed or in contact with skin, cause skin irritation, and pose a risk of serious eye damage.[1] Therefore, it is prudent to handle this compound with the assumption that it may possess similar toxicological properties.

General safety precautions for handling pyridine-based compounds include working in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3] It is also crucial to prevent contact with skin and eyes through the use of appropriate personal protective equipment.[2][3]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound.

Table 1: Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4]Protects against accidental splashes of the compound or solvents, which could cause serious eye damage.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[2]Provides a barrier against skin contact. Given that related compounds are harmful upon skin contact, glove integrity is crucial.[1]
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is necessary if working outside a fume hood or if there is a risk of generating dust or aerosols.[5]Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[6]
Footwear Closed-toe shoes.[4]Protects the feet from spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is essential to minimize risks.

Preparation and Pre-Handling
  • Information Review : Before commencing any work, thoroughly review this guide and any available safety information for structurally similar compounds.

  • Work Area Designation : All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation.[2][3]

  • Gather Materials : Ensure all necessary equipment, including PPE, spill containment materials, and waste disposal containers, are readily accessible.

Handling the Compound
  • Weighing : If weighing the solid compound, do so in the fume hood on a draft shield to prevent the dispersal of dust.

  • Dissolving : When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • Reactions : Conduct all reactions within the fume hood. Ensure that reaction vessels are securely clamped and that any potential for pressure build-up is mitigated.

Post-Handling Procedures
  • Decontamination : Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[5]

Emergency Procedures: Preparedness and Response

Accidents can occur despite careful planning. Being prepared to respond effectively is crucial.

Table 2: Emergency Response Protocol
IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink. Seek immediate medical attention.[1]
Minor Spill In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[7]
Major Spill Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation : All disposable materials contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.[7][8]

  • Container Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]

  • Disposal Procedure : Do not dispose of this chemical down the drain.[8] All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS office for specific guidance on hazardous waste pickup and disposal procedures.

Visualizing the Safety Workflow

To provide a clear and concise overview of the safety and handling workflow, the following diagram illustrates the key decision points and procedural steps.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_info Review Safety Guide prep_area Designate Fume Hood prep_info->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve emergency_spill Spill handle_weigh->emergency_spill emergency_exposure Exposure handle_weigh->emergency_exposure handle_react Conduct Reaction handle_dissolve->handle_react handle_dissolve->emergency_spill handle_dissolve->emergency_exposure post_decon Decontaminate Area handle_react->post_decon handle_react->emergency_spill handle_react->emergency_exposure post_dispose Dispose of Waste post_decon->post_dispose post_wash Wash Hands post_dispose->post_wash emergency_spill->post_dispose Follow Spill Protocol emergency_exposure->post_wash Follow First Aid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.